molecular formula C12H16O3 B178049 2-(Pentyloxy)benzoic acid CAS No. 2200-82-0

2-(Pentyloxy)benzoic acid

Cat. No.: B178049
CAS No.: 2200-82-0
M. Wt: 208.25 g/mol
InChI Key: CNCMJNMYQXOHNN-UHFFFAOYSA-N
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Description

2-(Pentyloxy)benzoic acid is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-pentoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-3-6-9-15-11-8-5-4-7-10(11)12(13)14/h4-5,7-8H,2-3,6,9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCMJNMYQXOHNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406522
Record name 2-(pentyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2200-82-0
Record name 2-(Pentyloxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2200-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(pentyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Pentyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pentyloxy)benzoic acid, a derivative of salicylic acid, belongs to the class of alkoxybenzoic acids. This group of compounds has garnered interest in various scientific fields, including materials science and medicinal chemistry, due to their diverse chemical and biological properties. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its potential biological activities based on related compounds.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, the following tables summarize its computed properties and key identifiers. For comparative purposes, experimental data for the isomeric 4-(pentyloxy)benzoic acid is also provided, highlighting the importance of positional isomerism on physical properties.

Table 1: Identifiers and Basic Properties of this compound

PropertyValueSource
CAS Number 2200-82-0[PubChem][1]
Molecular Formula C₁₂H₁₆O₃[PubChem][1]
Molecular Weight 208.25 g/mol [PubChem][1]
IUPAC Name This compound[PubChem][1]

Table 2: Computed Physicochemical Properties of this compound

PropertyValueSource
XLogP3 3.5[PubChem][1]
Hydrogen Bond Donor Count 1[PubChem][1]
Hydrogen Bond Acceptor Count 3[PubChem][1]
Rotatable Bond Count 6[PubChem][1]
Exact Mass 208.109944368 g/mol [PubChem][1]
Monoisotopic Mass 208.109944368 g/mol [PubChem][1]
Topological Polar Surface Area 46.5 Ų[PubChem][1]
Heavy Atom Count 15[PubChem][1]

Table 3: Experimental Physical Properties of 4-(Pentyloxy)benzoic Acid (Isomer for Comparison)

PropertyValueSource
Melting Point 126-128 °C[iChemical][2]
Boiling Point 333.3 °C at 760 mmHg[iChemical][2]
Solubility Soluble in alcohol, ether, and water[iChemical][2]

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and widely used method for preparing ethers. This protocol is an adaptation for the synthesis of this compound from salicylic acid and a pentyl halide.

Materials:

  • Salicylic acid

  • 1-Bromopentane (or 1-Iodopentane)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone (or DMF)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine salicylic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.

  • Addition of Alkylating Agent: Add 1-bromopentane (1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone using a rotary evaporator.

  • Work-up - Acidification: To the resulting residue, add deionized water. Acidify the aqueous solution to a pH of approximately 2 by the slow addition of 1 M HCl. This will precipitate the crude this compound.

  • Work-up - Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Work-up - Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or hexane/ethyl acetate mixture, to yield a crystalline solid.

Potential Biological Activities and Signaling Pathways

Anti-inflammatory Activity and the NF-κB Signaling Pathway

Many benzoic acid derivatives exhibit anti-inflammatory properties, which are often attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Inhibition of this pathway can lead to a reduction in the inflammatory response.

NF_kB_Inhibition cluster_stimulus Inflammatory Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/Cytokines TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p50_p65_IkB p50-p65-IκB (Inactive NF-κB) NFkB_p50_p65 p50-p65 (Active NF-κB) NFkB_p50_p65_IkB->NFkB_p50_p65 IκB Degradation NFkB_p50_p65_nuc p50-p65 NFkB_p50_p65->NFkB_p50_p65_nuc Translocation Benzoic_Acid_Derivative This compound (Hypothesized) Benzoic_Acid_Derivative->IKK Inhibits (Hypothesized) DNA DNA NFkB_p50_p65_nuc->DNA Binds Proinflammatory_Genes Pro-inflammatory Gene Expression DNA->Proinflammatory_Genes Activates Proteostasis_Modulation cluster_cellular_stress Cellular Stress cluster_proteostasis Proteostasis Network cluster_outcome Cellular Outcome Stress Oxidative Stress, Misfolded Proteins Chaperones Chaperones (e.g., HSP70, HSP90) Stress->Chaperones Induces UPS Ubiquitin-Proteasome System (UPS) Stress->UPS Induces Autophagy Autophagy Stress->Autophagy Induces Protein_Folding Correct Protein Folding Chaperones->Protein_Folding Promotes Protein_Degradation Protein Degradation UPS->Protein_Degradation Mediates Autophagy->Protein_Degradation Mediates Benzoic_Acid_Derivative This compound (Potential Modulator) Benzoic_Acid_Derivative->Chaperones Modulates Benzoic_Acid_Derivative->UPS Modulates Benzoic_Acid_Derivative->Autophagy Modulates Cell_Survival Enhanced Cell Survival Protein_Folding->Cell_Survival Protein_Degradation->Cell_Survival Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Start reaction Williamson Ether Synthesis: Salicylic Acid + 1-Bromopentane start->reaction workup Aqueous Workup & Extraction reaction->workup crude_product Crude this compound workup->crude_product recrystallization Recrystallization crude_product->recrystallization pure_product Pure Crystalline Product recrystallization->pure_product melting_point Melting Point pure_product->melting_point nmr NMR (¹H, ¹³C) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms end End melting_point->end nmr->end ir->end ms->end

References

In-Depth Technical Guide to 2-(Pentyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2200-82-0

This technical guide provides a comprehensive overview of 2-(Pentyloxy)benzoic acid, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and purification, and explores its potential biological activities and applications.

Chemical and Physical Properties

This compound, also known as 2-pentoxybenzoic acid, is an aromatic carboxylic acid.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 2200-82-0[1]
Molecular Formula C₁₂H₁₆O₃[1]
Molecular Weight 208.25 g/mol [1]
IUPAC Name This compoundPubChem
Synonyms 2-Pentoxybenzoic acidPubChem
Appearance White solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-

Experimental Protocols

Synthesis: Williamson Ether Synthesis

A common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, salicylic acid (2-hydroxybenzoic acid) is deprotonated to form a phenoxide, which then reacts with a pentyl halide (e.g., 1-bromopentane).

Reaction Scheme:

Williamson Ether Synthesis cluster_reactants Reactants cluster_products Products Salicylic_acid Salicylic Acid Intermediate Sodium Salicylate (Intermediate) Salicylic_acid->Intermediate + Base Pentyl_bromide 1-Bromopentane Base Base (e.g., NaOH, K2CO3) Product This compound Salt Salt (e.g., NaBr, KBr) Product->Salt Water Water Product->Water Intermediate->Product + 1-Bromopentane

Caption: Williamson Ether Synthesis of this compound.

Detailed Methodology:

  • Deprotonation of Salicylic Acid: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.

  • Add a slight molar excess of a base, such as anhydrous potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), to the solution.

  • Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to ensure complete formation of the salicylate salt.

  • Addition of Alkyl Halide: Add a stoichiometric equivalent of 1-bromopentane to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 6-12 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts and base.

  • Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to protonate any unreacted salicylic acid and the product, if it partitioned into the aqueous layer.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

Purification: Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is crucial for effective purification.

Methodology:

  • Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. A solvent system, such as ethanol/water or hexane/ethyl acetate, may be necessary to achieve optimal crystallization.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Analytical Characterization (Predicted Data)

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons (in the range of 6.8-8.0 ppm), the protons of the pentyloxy chain (including a triplet for the terminal methyl group around 0.9 ppm), and a singlet for the carboxylic acid proton (typically downfield, >10 ppm).
¹³C NMR Resonances for the aromatic carbons (in the region of 110-160 ppm), the carbons of the pentyloxy chain, and a signal for the carbonyl carbon of the carboxylic acid (typically >170 ppm).
IR Spectroscopy A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch from the carbonyl group (around 1700 cm⁻¹), C-O stretching bands, and aromatic C-H and C=C stretching vibrations.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (208.25 g/mol ).

Biological Activity and Potential Applications in Drug Development

While specific studies on the biological activity of this compound are limited, the broader class of benzoic acid and alkoxybenzoic acid derivatives has been investigated for various therapeutic applications.[2][3]

Anti-inflammatory Activity

Benzoic acid derivatives are known to possess anti-inflammatory properties.[4] Some salicylic acid derivatives, which are structurally related to this compound, are known to inhibit the cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[4][5] It is plausible that this compound could exhibit similar activity by modulating inflammatory pathways such as the NF-κB signaling pathway.[4]

Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Pathway cluster_response Inflammatory Response cluster_inhibition Potential Inhibition LPS LPS NFkB NF-κB LPS->NFkB Activates COX2 COX-2 NFkB->COX2 Induces PGE2 Prostaglandins COX2->PGE2 Produces Inflammation Inflammation PGE2->Inflammation Inhibitor This compound (Hypothesized) Inhibitor->NFkB Inhibits? Inhibitor->COX2 Inhibits?

Caption: Hypothesized Anti-inflammatory Mechanism of Action.

Antimicrobial and Antifungal Activity

Benzoic acid and its derivatives are widely used as preservatives due to their antimicrobial and antifungal properties.[3] The lipophilic nature of the pentyloxy group in this compound might enhance its ability to penetrate microbial cell membranes, potentially leading to increased antimicrobial efficacy.

Anticancer Potential

Recent research has highlighted the potential of benzoic acid derivatives as anticancer agents.[2] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The specific mechanisms of action are diverse and can involve the modulation of various signaling pathways critical for cancer cell survival and growth.

Structure-Activity Relationship (SAR)

The biological activity of alkoxybenzoic acids can be significantly influenced by the nature and position of the alkoxy group.[6] For instance, the length of the alkyl chain can affect the compound's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. The position of the alkoxy group on the benzene ring can also alter the electronic properties of the molecule and its binding affinity to specific receptors or enzymes. Further SAR studies on this compound and its analogs would be valuable in optimizing its potential therapeutic effects.

Conclusion

This compound is a readily synthesizable compound with potential applications in drug development, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer therapies. This technical guide provides a foundational understanding of its properties and synthesis. Further research is warranted to fully elucidate its biological activities and therapeutic potential, including detailed mechanistic studies and in vivo efficacy evaluations.

References

An In-depth Technical Guide to the Molecular Structure and Properties of 2-(Pentyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential biological significance of 2-(Pentyloxy)benzoic acid. The document details its chemical identifiers, experimental and computed properties, and provides a detailed experimental protocol for its synthesis via the Williamson ether synthesis. Furthermore, it explores the potential anti-inflammatory activity of this compound through the lens of related benzoic acid derivatives and their interaction with cyclooxygenase (COX) enzymes, a key target in drug development. This guide is intended to be a valuable resource for researchers and professionals involved in medicinal chemistry, pharmacology, and drug discovery.

Chemical Identity and Molecular Structure

This compound, also known as 2-pentoxybenzoic acid, is an aromatic carboxylic acid. The core structure consists of a benzoic acid molecule with a pentyloxy group (-O(CH₂)₄CH₃) attached to the ortho (position 2) of the benzene ring.

Table 1: Chemical Identifiers of this compound

IdentifierValueSource
IUPAC Name 2-pentoxybenzoic acidPubChem[1]
CAS Number 2200-82-0PubChem[1]
Molecular Formula C₁₂H₁₆O₃PubChem[1]
Molecular Weight 208.25 g/mol PubChem[1]
Canonical SMILES CCCCCOC1=CC=CC=C1C(=O)OPubChem[1]
InChI Key CNCMJNMYQXOHNN-UHFFFAOYSA-NPubChem[1]

Physicochemical Properties

Table 2: Experimental and Computed Physicochemical Properties

PropertyValueSource
Melting Point 126-128 °C (for 4-(pentyloxy)benzoic acid)ChemBK[2], iChemical[3]
Boiling Point 333.3 °C at 760 mmHg (for 4-(pentyloxy)benzoic acid)iChemical[3]
XLogP3 3.6PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 6PubChem[1]

Spectroscopic Data (Predicted and Representative)

Detailed experimental spectra for this compound are not available in the provided search results. The following sections describe the expected spectral characteristics based on the analysis of similar compounds and general principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the protons of the pentyloxy chain, and the acidic proton of the carboxylic acid group.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups.

Table 3: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)Functional GroupVibration
3300-2500 (broad)O-HCarboxylic acid O-H stretch
3100-3000C-HAromatic C-H stretch
2960-2850C-HAliphatic C-H stretch
1710-1680C=OCarboxylic acid C=O stretch
1600-1475C=CAromatic C=C stretch
1320-1210C-OAryl ether C-O stretch
1250-1000C-OCarboxylic acid C-O stretch
Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The molecular ion peak ([M]⁺) is expected at m/z 208.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a general method for the synthesis of this compound starting from methyl salicylate, based on the principles of the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: Nucleophilic Substitution (SN2) cluster_step3 Step 3: Saponification cluster_step4 Step 4: Acidification A Methyl Salicylate + NaOH (or other base) in Solvent B Sodium Methyl Salicylate (alkoxide) A->B Deprotonation C Sodium Methyl Salicylate + 1-Bromopentane B->C D Methyl 2-(pentyloxy)benzoate C->D SN2 Reaction E Methyl 2-(pentyloxy)benzoate + NaOH (aq) D->E F Sodium 2-(pentyloxy)benzoate E->F Hydrolysis G Sodium 2-(pentyloxy)benzoate + HCl (aq) F->G H This compound (Product) G->H Protonation

Caption: Synthetic workflow for this compound.

Materials:

  • Methyl salicylate

  • Sodium hydroxide (NaOH) or other suitable base (e.g., potassium carbonate)

  • 1-Bromopentane

  • Anhydrous solvent (e.g., acetone, DMF)

  • Hydrochloric acid (HCl)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

  • Alkoxide Formation: In a dry round-bottom flask, dissolve methyl salicylate in a suitable anhydrous solvent. Add a stoichiometric equivalent of a strong base, such as sodium hydroxide, and stir the mixture at room temperature to form the sodium salt of methyl salicylate.

  • Nucleophilic Substitution: To the solution of the sodium salt, add a slight excess of 1-bromopentane. Heat the reaction mixture to reflux for several hours to facilitate the Sₙ2 reaction. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Saponification: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. To the residue, add an aqueous solution of sodium hydroxide and heat the mixture to reflux to hydrolyze the ester to the corresponding carboxylate salt.

  • Acidification and Isolation: Cool the reaction mixture and acidify it with dilute hydrochloric acid until the pH is acidic, which will precipitate the this compound.

  • Purification: Collect the crude product by vacuum filtration and wash it with cold water. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the broader class of benzoic acid and salicylic acid derivatives is well-known for its anti-inflammatory properties. The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes.[4]

Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_phys Prostaglandins (Physiological functions) COX1->PGs_phys PGs_inflam Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_inflam Benzoic_Acid_Deriv This compound (Potential Inhibitor) Benzoic_Acid_Deriv->COX2 Inhibition

Caption: Potential inhibition of the COX-2 pathway by this compound.

It is hypothesized that this compound, as a derivative of salicylic acid, may exhibit inhibitory activity against COX enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. By inhibiting COX-2, the production of pro-inflammatory prostaglandins would be reduced, leading to an anti-inflammatory effect. Further research is required to elucidate the specific inhibitory profile and potency of this compound against COX-1 and COX-2.

Conclusion

This compound is a readily synthesizable aromatic carboxylic acid with potential for biological activity, particularly in the realm of anti-inflammatory drug discovery. This technical guide has provided a consolidated resource of its known chemical and physical properties, a detailed synthetic protocol, and a proposed mechanism of action based on its structural similarity to other known anti-inflammatory agents. The information presented herein serves as a foundation for further research into the pharmacological profile and therapeutic potential of this and related compounds. Future studies should focus on obtaining comprehensive experimental data and conducting biological assays to validate its hypothesized effects on inflammatory pathways.

References

An In-depth Technical Guide to the Synthesis of 2-(Pentyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 2-(Pentyloxy)benzoic acid, a valuable intermediate in pharmaceutical and materials science research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on synthesis precursors, experimental methodologies, and key reaction pathways.

Introduction

This compound is an aromatic carboxylic acid derivative characterized by a pentoxy side chain at the ortho position of the benzoic acid. This structural motif is of significant interest in medicinal chemistry and materials science due to its influence on lipophilicity, molecular conformation, and binding interactions. The synthesis of this compound is primarily achieved through the Williamson ether synthesis, a robust and versatile method for forming ethers. This guide will focus on the precursors and the detailed reaction conditions for this synthetic route.

Precursors for the Synthesis of this compound

The primary synthetic route to this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the key precursors are 2-hydroxybenzoic acid (commonly known as salicylic acid) and a suitable pentyl halide, such as 1-bromopentane.

Core Precursors

The selection of high-purity precursors is critical for achieving a high yield and purity of the final product. The following table summarizes the key properties of the primary reactants.

PrecursorChemical StructureMolecular FormulaMolecular Weight ( g/mol )CAS NumberTypical Purity
2-Hydroxybenzoic AcidC₇H₆O₃138.1269-72-7>99%
1-BromopentaneC₅H₁₁Br151.05110-53-2>98%
Reagents and Solvents

In addition to the core precursors, the Williamson ether synthesis requires a base to deprotonate the phenolic hydroxyl group of 2-hydroxybenzoic acid, and a suitable solvent to facilitate the reaction.

Reagent/SolventRoleExamples
BaseDeprotonation of the hydroxyl groupSodium hydroxide (NaOH), Potassium carbonate (K₂CO₃), Sodium hydride (NaH)
SolventReaction mediumAcetone, Dimethylformamide (DMF), Acetonitrile

Synthetic Pathway and Mechanism

The synthesis of this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which is characteristic of the Williamson ether synthesis.[1]

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents 2_Hydroxybenzoic_Acid 2-Hydroxybenzoic Acid Reaction_Step_1 Deprotonation 2_Hydroxybenzoic_Acid->Reaction_Step_1 1_Bromopentane 1-Bromopentane Reaction_Step_2 SN2 Attack 1_Bromopentane->Reaction_Step_2 Base Base (e.g., NaOH) Base->Reaction_Step_1 Solvent Solvent (e.g., Acetone) Intermediate Sodium 2-carboxylatephenoxide Reaction_Step_1->Intermediate Intermediate->Reaction_Step_2 Product This compound Reaction_Step_2->Product

Caption: Synthetic pathway for this compound via Williamson ether synthesis.

The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 2-hydroxybenzoic acid by a base, forming a phenoxide intermediate. This is followed by the nucleophilic attack of the phenoxide on the primary alkyl halide, 1-bromopentane, leading to the formation of the ether linkage.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound. Researchers should optimize the conditions based on their specific laboratory setup and desired scale.

Materials and Equipment
  • 2-Hydroxybenzoic acid

  • 1-Bromopentane

  • Sodium hydroxide (or other suitable base)

  • Acetone (or other suitable solvent)

  • Hydrochloric acid (for workup)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-hydroxybenzoic acid in a suitable solvent such as acetone.

  • Deprotonation: Add a stoichiometric equivalent of a base (e.g., sodium hydroxide) to the solution and stir until the 2-hydroxybenzoic acid is fully deprotonated.

  • Alkylation: To the resulting solution, add 1-bromopentane dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent using a rotary evaporator.

  • Extraction: Dissolve the residue in water and acidify with hydrochloric acid to precipitate the crude product. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[2]

Data Presentation

The following table summarizes typical quantitative data associated with the synthesis of this compound. Note that yields can vary based on reaction scale and optimization of conditions.

ParameterValue
Precursor Information
2-Hydroxybenzoic Acid (Purity)>99.5%[3]
1-Bromopentane (Purity)98%[4]
Reaction Conditions
Reaction Time1-8 hours[5]
Reaction Temperature50-100 °C[5]
Product Characteristics
Molecular FormulaC₁₂H₁₆O₃[6]
Molecular Weight208.25 g/mol [6]
Typical Yield50-95%[5]

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Workflow Start Start Reactants Combine 2-Hydroxybenzoic Acid, Base, and Solvent Start->Reactants Deprotonation Stir for Deprotonation Reactants->Deprotonation Add_Alkyl_Halide Add 1-Bromopentane Deprotonation->Add_Alkyl_Halide Reflux Heat to Reflux Add_Alkyl_Halide->Reflux Monitor_Reaction Monitor by TLC Reflux->Monitor_Reaction Monitor_Reaction->Reflux Incomplete Workup Cool and Concentrate Monitor_Reaction->Workup Complete Extraction Acidify and Extract Workup->Extraction Purification Recrystallization or Column Chromatography Extraction->Purification Analysis Characterize Product (NMR, IR, MS) Purification->Analysis End End Analysis->End

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a straightforward process that can be reliably achieved through the Williamson ether synthesis. The key to a successful synthesis lies in the use of high-purity precursors and the careful control of reaction conditions. This guide provides the necessary foundational knowledge for researchers to undertake the synthesis of this important compound. Further optimization of the provided protocol may be necessary to achieve desired yields and purity for specific research applications.

References

2-(Pentyloxy)benzoic Acid: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Pentyloxy)benzoic acid, a substituted benzoic acid with the CAS number 2200-82-0, is a compound with underexplored potential in both materials science and pharmacology. While direct research on this specific ortho-isomer is limited, its structural similarity to other well-studied benzoic acid derivatives suggests a range of promising research avenues. This technical guide consolidates the known properties of this compound and its isomers, proposing potential applications based on established structure-activity relationships of related compounds. This document aims to serve as a foundational resource for researchers interested in exploring the unique characteristics of this molecule, providing hypothetical experimental frameworks and contextual data to guide future investigations.

Introduction

This compound is an aromatic carboxylic acid characterized by a benzoic acid core with a pentyloxy group substituted at the ortho-position. Its chemical structure is presented in Figure 1.

Figure 1: Chemical Structure of this compound

While its para-isomer, 4-(pentyloxy)benzoic acid, has been investigated for its applications in liquid crystal technologies, the potential of the ortho-isomer remains largely untapped. The positioning of the pentyloxy group at the ortho-position can be expected to influence the molecule's steric and electronic properties, potentially leading to unique physical and biological activities compared to its meta- and para-isomers. This guide will explore potential research uses of this compound in materials science, particularly as a liquid crystal precursor, and in pharmacology as a potential anti-inflammatory and antifungal agent.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in Table 1. For comparative purposes, data for the more extensively studied 4-(pentyloxy)benzoic acid is also included.

PropertyThis compound4-(Pentyloxy)benzoic Acid
CAS Number 2200-82-015872-41-0
Molecular Formula C12H16O3C12H16O3
Molecular Weight 208.25 g/mol 208.25 g/mol
Appearance Solid (predicted)White to off-white solid
Melting Point Not reported126-128 °C

Potential Research Applications

Materials Science: Liquid Crystal Precursor

The para-isomer, 4-(pentyloxy)benzoic acid, is a well-known component in the synthesis of liquid crystals. The linear shape of the para-isomer is conducive to the formation of mesophases. The ortho-substitution in this compound introduces a kink in the molecular geometry, which may hinder the formation of conventional liquid crystalline phases. However, this altered geometry could lead to the formation of novel, non-conventional mesophases or be exploited in the synthesis of bent-core liquid crystals, which are of significant interest for their unique electro-optical properties.

Proposed Research:

  • Synthesis and purification of this compound.

  • Characterization of its thermal behavior using Differential Scanning Calorimetry (DSC) to identify phase transitions.

  • Polarized Optical Microscopy (POM) to visualize and identify any potential liquid crystalline textures.

  • Investigation of its use as a component in binary mixtures with other known liquid crystal-forming compounds to explore induced mesophases.

Pharmacology

Benzoic acid and its derivatives are known to possess a range of biological activities, including anti-inflammatory and antifungal properties.[1][2] The lipophilic pentyloxy group in this compound may enhance its ability to cross cell membranes, potentially increasing its bioavailability and efficacy compared to unsubstituted benzoic acid.

The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is mediated through the inhibition of cyclooxygenase (COX) enzymes.[1] Benzoic acid derivatives have been studied for their anti-inflammatory properties, and their mechanism of action is often attributed to the inhibition of key inflammatory mediators.[1]

Proposed Research:

  • In vitro screening of this compound for its inhibitory activity against COX-1 and COX-2 enzymes.

  • Cell-based assays to determine its effect on prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • In vivo studies in animal models of inflammation, such as the carrageenan-induced paw edema model, to assess its anti-inflammatory efficacy.

The antifungal mechanism of benzoic acid is attributed to its ability to disrupt the internal pH of microbial cells and inhibit essential enzymatic activities.[2] The increased lipophilicity of this compound could facilitate its penetration of fungal cell membranes, suggesting it may be a potent antifungal agent.

Proposed Research:

  • In vitro antifungal susceptibility testing against a panel of clinically relevant fungal pathogens (e.g., Candida albicans, Aspergillus fumigatus).

  • Determination of the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC).

  • Mechanism of action studies to investigate its effects on fungal cell membrane integrity, intracellular pH, and key metabolic pathways.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of 2-alkoxybenzoic acids involves the Williamson ether synthesis, starting from a hydroxybenzoic acid and an alkyl halide.

Materials:

  • 2-Hydroxybenzoic acid (salicylic acid)

  • 1-Bromopentane

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 2-hydroxybenzoic acid in DMF in a round-bottom flask.

  • Add an excess of potassium carbonate to the solution.

  • Add 1-bromopentane dropwise to the stirring mixture.

  • Heat the reaction mixture at a suitable temperature (e.g., 80°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with HCl to precipitate the product.

  • Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

In Vitro COX Inhibition Assay (Fluorometric)

This protocol provides a general framework for assessing the COX inhibitory activity of this compound. Commercial kits are available for this purpose.

Materials:

  • COX-1 and COX-2 enzymes

  • Assay buffer

  • Heme

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • This compound (test compound)

  • Known COX inhibitor (positive control, e.g., celecoxib for COX-2)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add assay buffer, heme, and the fluorometric probe to each well.

  • Add the test compound at various concentrations to the inhibitor wells. Add solvent vehicle to the control wells.

  • Add the COX enzyme (COX-1 or COX-2) to the appropriate wells.

  • Incubate the plate at the recommended temperature (e.g., 37°C) for a specified time to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Measure the fluorescence intensity over time using a plate reader.

  • Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.

Visualizations

Proposed Experimental Workflow for Evaluating Anti-inflammatory Potential

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Studies a Synthesis & Purification of This compound b COX-1/COX-2 Inhibition Assay (Fluorometric) a->b c Determine IC50 Values b->c d Macrophage Cell Culture (e.g., RAW 264.7) c->d e LPS Stimulation & Treatment with This compound d->e f Measure PGE2 Levels (ELISA) e->f g Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) f->g h Administer this compound g->h i Measure Paw Volume h->i

Caption: A proposed workflow for the investigation of the anti-inflammatory properties of this compound.

Simplified Cyclooxygenase (COX) Signaling Pathway

G Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandin_H2 Prostaglandin H2 COX_Enzymes->Prostaglandin_H2 Prostaglandins Prostaglandins (e.g., PGE2) Prostaglandin_H2->Prostaglandins Isomerases Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Test_Compound This compound (Proposed Inhibitor) Test_Compound->COX_Enzymes

Caption: A simplified diagram of the COX pathway, a potential target for this compound.

Conclusion

While this compound has not been the subject of extensive research, its chemical structure suggests a high potential for novel applications in both materials science and pharmacology. By drawing parallels with its well-studied isomers and other benzoic acid derivatives, this guide proposes a roadmap for future investigations. The exploration of its liquid crystalline properties, as well as its potential as an anti-inflammatory and antifungal agent, could lead to the development of new materials and therapeutic agents. The experimental protocols and conceptual frameworks provided herein are intended to catalyze further research into this promising yet under-investigated compound.

References

An In-Depth Technical Guide on the Biological Activity of 2-Alkoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: 2-Alkoxybenzoic acids and their derivatives represent a versatile class of compounds built upon a privileged scaffold in medicinal chemistry. As structural analogues of salicylic acid, they have been extensively investigated for a wide spectrum of biological activities. This technical guide provides a comprehensive overview of their anti-inflammatory, analgesic, antimicrobial, and anticancer properties. It details the underlying mechanisms of action, summarizes key quantitative data from preclinical studies, and furnishes detailed experimental protocols for researchers, scientists, and drug development professionals. The information is curated to facilitate further investigation and application in therapeutic design.

Anti-inflammatory and Analgesic Activity

The most prominent biological activities of 2-alkoxybenzoic acid derivatives are their anti-inflammatory and analgesic effects. These properties are primarily attributed to their ability to modulate key enzymatic and signaling pathways involved in the inflammatory response.

Mechanisms of Action

Inhibition of Cyclooxygenase (COX) Enzymes: Similar to many non-steroidal anti-inflammatory drugs (NSAIDs), certain 2-alkoxybenzoic acid derivatives exert their effect by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins—key mediators of pain and inflammation. Some derivatives show a higher binding affinity for the inducible COX-2 isoform, which is upregulated at sites of inflammation, suggesting a potential for more targeted therapy with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[1][2]

Suppression of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation.[3] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of NF-κB, which then translocates to the nucleus to promote the transcription of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[2][4] Several 2-alkoxybenzoic acid derivatives have been shown to inhibit this pathway, thereby reducing the production of these key inflammatory molecules.[1][5] For instance, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) is presumed to inhibit LPS-induced NF-κB signaling, contributing to its anti-inflammatory effects.[2][5]

NF_kB_Inhibition cluster_n LPS LPS TLR4 TLR4 LPS->TLR4 Binds IkB IκB TLR4->IkB NFkB NF-κB IkB->NFkB NFkB_p NF-κB (Active) NFkB->NFkB_p Activation Nucleus Nucleus NFkB_p->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-1β, COX-2) Compound 2-Alkoxybenzoic Acid Derivative Compound->IkB Prevents Degradation

Inhibition of the NF-κB Signaling Pathway.
Quantitative Data Summary: Anti-inflammatory and Analgesic Effects

Compound/DerivativeModelParameter MeasuredResultReference
2-((3-(chloromethyl)benzoyl)oxy)benzoic acidLPS-induced ratsTNF-α reductionSignificant reduction (5.70 ± 1.04 x 10³ pg/mL, p<0.001)[2]
2-((3-(chloromethyl)benzoyl)oxy)benzoic acidLPS-induced ratsIL-1β reductionSignificant reduction (2.32 ± 0.28 x 10³ pg/mL, p<0.001)[2]
Flusalazine (25 mg/kg)Formalin Test (mice)Nociception reduction (early phase)69.5% reduction[6]
Flusalazine (25 mg/kg)Formalin Test (mice)Nociception reduction (late phase)73.6% reduction[6]
2-Phenoxybenzoic acid hydrazidesAbdominal constriction testAnalgesic activitySeveral compounds were significantly more potent than mefenamic acid and diclofenac sodium.[7][8]
CN-100Bradykinin-induced pain (rats)Analgesic potency4 times stronger than indometacin.[9]
CN-100Carrageenin-induced edema (rats)Anti-inflammatory effectEqual to indometacin.[9]
Key Experimental Protocols

1.3.1 Protocol: Acetic Acid-Induced Writhing Test in Mice

This in vivo model is widely used to screen for analgesic activity. The intraperitoneal injection of acetic acid induces a painful reaction, characterized by abdominal constrictions and stretching of the hind limbs (writhing), which is mediated by the release of endogenous inflammatory mediators.

  • Principle: The test evaluates the ability of a compound to reduce the number of writhes induced by an irritant, indicating peripheral analgesic activity.

  • Procedure:

    • Animal Acclimatization: Male Swiss albino mice are acclimatized to laboratory conditions for at least one week.

    • Grouping and Administration: Animals are divided into groups: vehicle control, positive control (e.g., indomethacin), and test compound groups. The test compound or controls are administered orally or intraperitoneally.[10]

    • Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.[10]

    • Observation: Immediately after injection, each mouse is placed in an individual observation box. The total number of writhes is counted for a defined period, typically 20-30 minutes.

    • Analysis: The percentage of analgesic activity is calculated as: [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100.

Writhing_Test_Workflow A Group and Acclimatize Mice B Administer Vehicle, Positive Control, or Test Compound A->B C Wait for Pre-treatment Time (30-60 min) B->C D Inject Acetic Acid Intraperitoneally C->D E Observe and Count Writhes (20 min) D->E F Calculate Percentage Analgesic Activity E->F

Workflow for the Acetic Acid-Induced Writhing Assay.

Antimicrobial and Antifungal Activity

Derivatives of benzoic acid are well-recognized for their antimicrobial properties.[4][11] 2-Alkoxybenzoic acids are no exception, with various analogues demonstrating efficacy against a range of bacteria, fungi, and bacterial biofilms.[12]

Spectrum of Activity and Mechanisms

2-Alkoxybenzoic acid analogues have been shown to be effective against both Gram-positive and Gram-negative bacterial biofilms.[12] Their mechanism often involves the disruption of biofilm formation and the quorum sensing communication systems that regulate bacterial behavior.[12] In fungi, a potential mechanism of action involves the inhibition of fungal-specific enzymes. For example, the cytochrome P450 enzyme CYP53 has been identified as a target for some benzoic acid derivatives, making it a promising avenue for developing selective antifungal agents.[13][14] The position and nature of substituents on the benzoic ring significantly influence the antimicrobial activity.[11]

Quantitative Data Summary: Antimicrobial and Antifungal Effects
Compound/DerivativeTarget MicroorganismMIC (μg/mL)Reference
2-octanoylbenzohydroquinoneCandida krusei2[15][16]
2-octanoylbenzohydroquinoneRhizopus oryzae4[15][16]
2-octanoylbenzohydroquinoneVarious Candida strains2 - 16[15][16]
2-hydroxybenzoic acidEscherichia coli O1571000 (1 mg/mL)[11]
3,4,5-trihydroxybenzoic acidEscherichia coli O1574000 (4 mg/mL)[11]
2-hexadecynoic acidMethicillin-resistant S. aureus (MRSA)3.9[17]
Key Experimental Protocol

2.3.1 Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely used technique.

  • Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.

  • Procedure:

    • Preparation of Compound: Prepare a stock solution of the 2-alkoxybenzoic acid derivative in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) directly in the wells of a 96-well plate.[3][4]

    • Preparation of Inoculum: Culture the microorganism overnight and then dilute the culture to achieve a standardized concentration, typically ~5 x 10^5 colony-forming units (CFU)/mL.[3]

    • Inoculation: Inoculate each well containing the diluted compound with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[3]

    • MIC Determination: After incubation, the MIC is determined as the lowest compound concentration in which no visible turbidity (growth) is observed. This can be assessed visually or by using a microplate reader.

MIC_Workflow A Prepare Serial Dilutions of Compound in 96-Well Plate C Inoculate Wells with Microbial Suspension A->C B Prepare Standardized Microbial Inoculum (~5x10^5 CFU/mL) B->C D Incubate Plate (e.g., 37°C for 18-24 hours) C->D E Read Results: Identify Lowest Well without Visible Growth D->E F Determine MIC Value E->F

Workflow for MIC Determination via Broth Microdilution.

Anticancer Activity

Emerging research has highlighted the potential of 2-alkoxybenzoic acid derivatives as a promising class of compounds in oncology.[4] Their cytotoxic effects are being actively investigated against a variety of cancer cell lines.

Quantitative Data Summary: Anticancer Effects

The anticancer efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of a cancer cell population by 50%.

Compound/DerivativeCancer Cell LineIC50Reference
N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazideLN-229 (Glioblastoma)0.77 µM[18]
18: 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazideMRSA ATCC 43300 (Antibacterial test, included for context)MIC = 3.91 µg/mL[18]
2,4-dihydroxybenzoic acidMDA-MB-231 (Breast Cancer)4.77 mM[18]
Key Experimental Protocol

3.2.1 Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Principle: Viable cells with active metabolism contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.[4]

  • Procedure:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.[3]

    • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle and positive controls.[4]

    • MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (typically 0.5 mg/mL). Incubate for 2-4 hours to allow formazan formation.[3]

    • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.[3]

    • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the resulting dose-response curve.

Conclusion and Future Directions

The 2-alkoxybenzoic acid scaffold is a cornerstone in the development of new therapeutic agents, demonstrating a remarkable breadth of biological activities. The anti-inflammatory, analgesic, antimicrobial, and anticancer properties highlighted in this guide underscore the significant potential of this class of compounds. Future research should focus on elucidating detailed structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets. Further exploration of their mechanisms of action, particularly against novel targets like fungal CYP53 and in complex signaling cascades, will pave the way for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

An In-depth Technical Guide to 2-(Pentyloxy)benzoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Pentyloxy)benzoic acid, a derivative of salicylic acid, and its analogues are emerging as a versatile scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and mechanisms of action of this class of compounds. Detailed experimental protocols for the synthesis of the core molecule and its primary derivatives, along with methodologies for evaluating their potential antimicrobial and anti-inflammatory properties, are presented. This document aims to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound core structure.

Introduction

Benzoic acid and its derivatives have a long-standing history in therapeutic applications, most notably salicylic acid (2-hydroxybenzoic acid) and its acetylated form, aspirin. The modification of the hydroxyl group at the 2-position to form an ether linkage, specifically a pentyloxy group, alters the physicochemical properties of the parent molecule, potentially leading to novel biological activities. The increased lipophilicity imparted by the pentyl chain can enhance membrane permeability and interaction with hydrophobic binding pockets of biological targets.

This guide focuses on this compound and its ester and amide derivatives, exploring their synthetic routes and potential as antimicrobial and anti-inflammatory agents. The information presented is intended to provide a detailed technical foundation for further research and development in this area.

Chemical Synthesis

The synthesis of this compound and its derivatives can be achieved through well-established organic chemistry reactions. The core scaffold is typically prepared via the Williamson ether synthesis, followed by functionalization of the carboxylic acid group to yield esters and amides.

Synthesis of this compound (Core Molecule)

The primary method for synthesizing this compound is the Williamson ether synthesis, which involves the O-alkylation of salicylic acid with a pentyl halide.

Reaction Scheme:

G Salicylic_Acid Salicylic Acid (2-Hydroxybenzoic Acid) reagents Salicylic_Acid->reagents Pentyl_Halide Pentyl Halide (e.g., 1-bromopentane) Pentyl_Halide->reagents Base Base (e.g., KOH, NaH, K2CO3) Base->reagents Solvent Solvent (e.g., DMSO, DMF, Acetone) Solvent->reagents Product This compound reagents->Product Williamson Ether Synthesis

Figure 1: General scheme for the synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from a general procedure for the synthesis of related benzamide derivatives and can be modified for the synthesis of the carboxylic acid.

  • Materials:

    • Salicylic acid (1.0 eq)

    • Potassium hydroxide (KOH), powdered (2.0 eq)

    • 1-Bromopentane (or 1-iodopentane) (1.05 eq)

    • Dimethyl sulfoxide (DMSO)

    • Deionized water

    • Hydrochloric acid (HCl), concentrated

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask charged with powdered KOH (2.0 eq) in DMSO, add salicylic acid (1.0 eq).

    • Stir the resulting mixture for 10 minutes at room temperature to form the potassium salicylate salt.

    • Add 1-bromopentane (1.05 eq) dropwise to the reaction mixture.

    • Stir the solution for 12-24 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into a beaker containing deionized water.

    • Acidify the aqueous solution to a pH of approximately 2 by the slow addition of concentrated HCl. A precipitate of this compound should form.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of this compound Derivatives

Ester derivatives can be prepared via Fischer esterification of the parent carboxylic acid.

Reaction Scheme:

G Core_Acid This compound reagents Core_Acid->reagents Alcohol Alcohol (R-OH) Alcohol->reagents Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->reagents Product 2-(Pentyloxy)benzoate Ester reagents->Product Fischer Esterification

Figure 2: General scheme for the esterification of this compound.

Experimental Protocol: Fischer Esterification

  • Materials:

    • This compound (1.0 eq)

    • Alcohol (e.g., methanol, ethanol; excess)

    • Concentrated sulfuric acid (catalytic amount)

    • Dichloromethane

    • Saturated sodium bicarbonate solution

    • Deionized water

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve this compound in an excess of the desired alcohol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

    • After cooling to room temperature, remove the excess alcohol under reduced pressure.

    • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

    • Wash the organic layer with deionized water, followed by saturated sodium bicarbonate solution (caution: CO₂ evolution), and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ester.

    • Purify the product by column chromatography on silica gel if necessary.

Amide derivatives are synthesized by coupling the carboxylic acid with an amine, often using a coupling agent or by converting the carboxylic acid to a more reactive acyl chloride.

Reaction Scheme:

G Core_Acid This compound reagents Core_Acid->reagents Amine Amine (R-NH2) Amine->reagents Coupling_Agent Coupling Agent (e.g., DCC, EDC) Coupling_Agent->reagents Product 2-(Pentyloxy)benzamide reagents->Product Amide Coupling

Figure 3: General scheme for the amidation of this compound.

Experimental Protocol: Amide Synthesis via Acyl Chloride

  • Materials:

    • This compound (1.0 eq)

    • Thionyl chloride (SOCl₂) or oxalyl chloride (1.2 eq)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • Desired amine (2.2 eq)

    • Triethylamine (optional, as a base)

  • Procedure:

    • Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DCM. Add thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases. Remove the solvent and excess thionyl chloride under reduced pressure.

    • Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve the desired amine (2.2 eq) in anhydrous DCM. Cool the amine solution to 0 °C and add the acyl chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Work-up: Wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the resulting amide by recrystallization or column chromatography.

Biological Activities and Potential Applications

While specific biological data for this compound is limited in publicly available literature, the broader class of alkoxybenzoic acids and related phenolic compounds have demonstrated a range of biological activities.[1] The structural similarity to salicylic acid suggests potential anti-inflammatory properties, while the lipophilic side chain may confer antimicrobial and antibiofilm activity.

Potential Anti-inflammatory Activity

Derivatives of benzoic acid are known to possess anti-inflammatory properties, often through the inhibition of the cyclooxygenase (COX) enzymes and modulation of inflammatory signaling pathways such as NF-κB.[2][3] The introduction of an alkoxy group at the 2-position may influence the selectivity and potency of these compounds.

Putative Mechanism of Action:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->NFkB releases COX2_mRNA COX-2 mRNA COX2_protein COX-2 Protein COX2_mRNA->COX2_protein translation Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins (Inflammation) Arachidonic_Acid->Prostaglandins catalyzes DNA DNA NFkB_n->DNA binds DNA->COX2_mRNA transcription Compound 2-(Pentyloxy)benzoic Acid Derivative Compound->IKK inhibits (?) Compound->COX2_protein inhibits (?)

Figure 4: Putative anti-inflammatory signaling pathway.

Potential Antimicrobial and Antifungal Activity

The antimicrobial action of benzoic acid is attributed to its lipophilic nature, allowing it to penetrate microbial cell membranes and disrupt cellular processes by acidifying the cytoplasm.[4] The addition of a pentyloxy group is expected to enhance this lipophilicity, potentially leading to improved antimicrobial efficacy. Furthermore, related alkoxybenzoic acids have shown promise in disrupting bacterial biofilms.[1]

Experimental Protocols for Biological Evaluation

In Vitro Anti-inflammatory Assays

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Principle: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX-2 from arachidonic acid.[5]

  • Materials:

    • COX-2 Inhibitor Screening Kit (e.g., from Assay Genie, Sigma-Aldrich, or Cayman Chemical)

    • Human recombinant COX-2 enzyme

    • COX Assay Buffer

    • COX Probe (in DMSO)

    • COX Cofactor (in DMSO)

    • Arachidonic Acid

    • Celecoxib (positive control inhibitor)

    • 96-well white opaque microplate

    • Fluorescence plate reader (Ex/Em = 535/587 nm)

  • Procedure: [5]

    • Prepare test compounds by dissolving in a suitable solvent (e.g., DMSO) and then diluting to the desired concentrations in COX Assay Buffer.

    • In a 96-well plate, add the diluted test inhibitor, a vehicle control, and a positive control (Celecoxib).

    • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add the reaction mix to each well, followed by the diluted human recombinant COX-2 enzyme.

    • Incubate the plate according to the kit manufacturer's instructions (typically 5-10 minutes at 25 °C).

    • Initiate the reaction by adding the arachidonic acid solution to all wells.

    • Immediately measure the fluorescence kinetically for 5-10 minutes.

    • Calculate the rate of reaction and determine the percent inhibition for each compound concentration. IC₅₀ values can be calculated by plotting the percent inhibition against the log of the compound concentration.

This assay quantifies the inhibition of the NF-κB signaling pathway.

  • Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to luciferase expression, which can be quantified by measuring luminescence.[6]

  • Materials:

    • HEK293 cells (or other suitable cell line)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • NF-κB luciferase reporter plasmid

    • Control plasmid (e.g., Renilla luciferase) for normalization

    • Transfection reagent (e.g., Lipofectamine)

    • TNF-α (or other NF-κB activator)

    • Dual-Luciferase® Reporter Assay System

    • 96-well white, clear-bottom microplate

    • Luminometer

  • Procedure: [7]

    • Transfection: One day before the assay, seed cells in a 96-well plate. Transfect the cells with the NF-κB reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α, for 6-8 hours.

    • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percent inhibition of NF-κB activation for each compound concentration and determine the IC₅₀ value.

In Vitro Antimicrobial and Antifungal Assays

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

  • Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[8]

  • Materials:

    • Bacterial or fungal strains

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

    • Sterile 96-well microtiter plates

    • Test compounds

    • Standard antimicrobial agents (positive controls)

    • Spectrophotometer or microplate reader

  • Procedure: [8][9]

    • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Perform serial twofold dilutions in the appropriate broth in a 96-well plate.

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth only).

    • Incubation: Incubate the plates at 35-37 °C for 18-24 hours for bacteria, or at 35 °C for 24-48 hours for fungi.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the optical density at 600 nm.

Data Presentation

Quantitative data from biological assays should be summarized in tables for clear comparison.

Table 1: Hypothetical Anti-inflammatory Activity of this compound Derivatives

CompoundDerivative TypeCOX-2 IC₅₀ (µM)NF-κB IC₅₀ (µM)
1 Carboxylic AcidData not availableData not available
2 Methyl EsterData not availableData not available
3 Ethyl EsterData not availableData not available
4 AmideData not availableData not available
Celecoxib -Reference Value-
Aspirin -Reference Value-

Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

CompoundDerivative TypeS. aureusE. coliC. albicans
1 Carboxylic AcidData not availableData not availableData not available
2 Methyl EsterData not availableData not availableData not available
3 Ethyl EsterData not availableData not availableData not available
4 AmideData not availableData not availableData not available
Ciprofloxacin -Reference ValueReference Value-
Fluconazole ---Reference Value

Note: The tables above are templates. Specific experimental data for this compound and its derivatives are needed to populate these tables.

Conclusion and Future Directions

This compound and its derivatives represent a promising scaffold for the development of new therapeutic agents. The synthetic routes are straightforward, allowing for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies. Based on the biological activities of related compounds, this class of molecules warrants investigation for its potential anti-inflammatory, antimicrobial, and antifungal properties.

Future research should focus on the systematic synthesis and biological evaluation of a range of this compound derivatives to establish clear SAR. In-depth mechanistic studies are also required to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The detailed protocols provided in this guide offer a solid foundation for initiating such investigations.

References

Spectroscopic Profile of 2-(Pentyloxy)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-(Pentyloxy)benzoic acid. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. It also includes comprehensive, generalized experimental protocols for acquiring such data.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₆O₃[1]

  • Molecular Weight: 208.25 g/mol [1]

  • CAS Number: 2200-82-0[1]

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of benzoic acid, its derivatives, and other aromatic compounds containing ether and carboxylic acid functionalities.[2][3][4][5][6]

Predicted ¹H NMR Data

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~10.0 - 12.0Singlet (broad)1HCarboxylic acid (-COOH)
~7.8 - 8.1Doublet of doublets1HAromatic (H-6)
~7.4 - 7.6Triplet of doublets1HAromatic (H-4)
~6.9 - 7.1Multiplet2HAromatic (H-3, H-5)
~4.1 - 4.3Triplet2HMethylene (-OCH₂-)
~1.8 - 2.0Quintet2HMethylene (-OCH₂CH₂ -)
~1.3 - 1.5Multiplet4HMethylene (-(CH₂)₂-)
~0.9Triplet3HMethyl (-CH₃)
Predicted ¹³C NMR Data

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)

Chemical Shift (δ, ppm)Assignment
~165 - 170Carboxylic acid (-C OOH)
~158 - 162Aromatic (C-2, attached to -O-)
~133 - 135Aromatic (C-4)
~131 - 133Aromatic (C-6)
~120 - 122Aromatic (C-5)
~115 - 118Aromatic (C-1, attached to -COOH)
~112 - 114Aromatic (C-3)
~68 - 70Methylene (-OC H₂-)
~28 - 30Methylene (-OCH₂C H₂-)
~22 - 24Methylene (-CH₂C H₂CH₃)
~14Methyl (-C H₃)
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (Carboxylic acid dimer)
2960-2850MediumC-H stretch (Aliphatic)
~3050MediumC-H stretch (Aromatic)
1680-1710StrongC=O stretch (Carboxylic acid dimer)
1580-1600MediumC=C stretch (Aromatic)
1450-1490MediumC=C stretch (Aromatic)
1250-1300StrongC-O stretch (Carboxylic acid)
1220-1260StrongC-O-C stretch (Aryl ether, asymmetric)
1020-1050MediumC-O-C stretch (Aryl ether, symmetric)
Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/zRelative IntensityAssignment
208ModerateMolecular ion [M]⁺
191Low[M - OH]⁺
163Low[M - C₂H₅O]⁺
137High[M - C₅H₁₁]⁺ (Loss of pentyl group)
121Very High[M - C₅H₁₀O]⁺ (McLafferty rearrangement) or [C₇H₅O₂]⁺
93Moderate[C₆H₅O]⁺
77Moderate[C₆H₅]⁺

Experimental Protocols

The following sections detail generalized protocols for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength Bruker Avance (or equivalent).[2]

    • Pulse Program: Standard single-pulse sequence (e.g., zg30).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Spectral Width: 0-16 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.[2]

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

    • Spectral Width: 0-220 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7][8]

    • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

  • Data Acquisition and Analysis:

    • Place the KBr pellet in the sample holder of the spectrometer.

    • Acquire the spectrum.

    • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction (GC-MS):

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).[9][10]

    • Inject a small volume (e.g., 1 µL) of the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • GC Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250-280 °C.

    • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-500.

    • Ion Source Temperature: 230-250 °C.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak to determine the molecular ion and major fragment ions.

Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation cluster_output Final Output Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis (Peak Picking, Integration) NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Report Comprehensive Report Structure_Elucidation->Report

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

Navigating the Solubility Landscape of 2-(Pentyloxy)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – In the intricate world of pharmaceutical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount. For researchers, scientists, and drug development professionals working with 2-(Pentyloxy)benzoic acid, its solubility in various organic solvents is a critical parameter influencing everything from formulation and bioavailability to purification and synthesis. This technical guide addresses the current landscape of solubility data for this compound and provides a standardized experimental protocol for its determination.

It is important to note that a comprehensive search of publicly available scientific literature and databases reveals a conspicuous absence of specific quantitative solubility data for this compound in organic solvents. While general chemical properties are documented, empirical solubility measurements across a range of solvents and temperatures have not been widely reported. This guide, therefore, aims to empower researchers by providing a robust methodology to generate this crucial data in-house.

Data Presentation: A Framework for Standardization

To facilitate clear and consistent data recording and comparison, the following table structure is recommended for documenting the solubility of this compound.

Organic SolventTemperature (°C)Mass of this compound (g)Volume of Solvent (mL)Solubility ( g/100 g Solvent)Solubility (mol/L)

Experimental Protocol: Isothermal Shake-Flask Method

The following protocol details the widely accepted isothermal shake-flask method for determining the equilibrium solubility of a solid compound in an organic solvent. This method is reliable and can be readily implemented in a standard laboratory setting.

1. Materials and Apparatus:

  • Solute: this compound (purity > 99%)

  • Solvents: A range of analytical grade organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, heptane)

  • Equipment:

    • Analytical balance (±0.0001 g)

    • Thermostatic shaker bath or incubator with orbital shaker

    • Calibrated thermometers

    • Glass vials or flasks with airtight screw caps

    • Volumetric flasks and pipettes

    • Syringe filters (e.g., 0.45 µm PTFE)

    • Drying oven

    • Evaporating dishes

2. Procedure:

2.1. Sample Preparation and Equilibration:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

  • Agitate the vials at a constant speed for a sufficient duration to allow the system to reach equilibrium. A typical equilibration time is 24 to 72 hours. It is advisable to perform preliminary experiments to determine the optimal equilibration time for the specific solute-solvent system.

2.2. Sample Analysis (Gravimetric Method):

  • After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

  • Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature, and immediately filter it through a syringe filter into a pre-weighed evaporating dish. This step is critical to prevent precipitation or crystallization of the solute due to temperature changes.

  • Record the exact volume of the aliquot.

  • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The drying temperature should be well below the melting point of this compound.

  • Once the solvent has completely evaporated, cool the evaporating dish in a desiccator and weigh it on the analytical balance.

  • Repeat the drying and weighing process until a constant mass is achieved.

3. Data Calculation:

  • Mass of dissolved this compound: Subtract the initial mass of the empty evaporating dish from the final constant mass of the dish containing the dried residue.

  • Solubility in g/100 g of solvent:

    • Calculate the mass of the solvent in the aliquot using its density at the experimental temperature.

    • Use the following formula:

  • Solubility in mol/L:

    • Calculate the moles of the dissolved solute using its molecular weight (208.25 g/mol ).

    • Use the following formula:

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation & Equilibration cluster_analysis Analysis cluster_calc Calculation A Add Excess Solute to Solvent B Seal & Place in Thermostatic Shaker A->B C Agitate for 24-72 hours B->C D Settle for >2 hours C->D E Withdraw & Filter Supernatant D->E F Evaporate Solvent E->F G Dry to Constant Mass F->G H Weigh Residue G->H I Calculate Mass of Solute H->I J Calculate Solubility (g/100g, mol/L) I->J

Caption: Experimental workflow for solubility determination.

By adhering to this standardized protocol, researchers can generate high-quality, reproducible solubility data for this compound. This will not only fill the existing data gap but also facilitate more informed decisions in the critical stages of drug discovery and development.

Technical Guide: Physicochemical Properties of 2-(Pentyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the known and predicted physicochemical properties of 2-(Pentyloxy)benzoic acid. Due to a scarcity of published experimental data for this specific isomer, this document leverages available information from computational models and data from the closely related isomer, 4-(Pentyloxy)benzoic acid, to provide a comprehensive profile. Standard experimental protocols for determining key physical characteristics are also detailed to aid researchers in further characterization.

Chemical Identity

This compound is an aromatic carboxylic acid. The presence of the ortho-pentyloxy group influences its chemical properties, including its acidity and lipophilicity.

IdentifierValue
IUPAC Name This compound
Synonyms 2-n-Pentoxybenzoic acid, 2-Pentoxybenzoic Acid
CAS Number 2200-82-0
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol [1]
Canonical SMILES CCCCCOC1=CC=CC=C1C(=O)O

Physicochemical Properties

PropertyThis compound (Predicted/Computed)4-(Pentyloxy)benzoic acid (Experimental)
Physical State SolidSolid[2]
Appearance White to off-white crystalline powderWhite to almost white powder to crystal[2][3]
Melting Point Not available126-128 °C[3][4][5]
Boiling Point Not available333.3 °C at 760 mmHg[4]
Solubility Insoluble in water; Soluble in organic solventsSoluble in alcohol, ether; limited solubility in water[2][4]

Chemical Structure

The molecular structure of this compound consists of a benzoic acid core with a pentyloxy group attached to the ortho position of the benzene ring.

Caption: Chemical structure of this compound.

Experimental Protocols

For researchers aiming to determine the physical properties of this compound, the following standard experimental protocols are recommended.

Determination of Physical State and Appearance

Objective: To visually inspect and record the physical state and appearance of the compound at ambient temperature.

Methodology:

  • Place a small sample (approximately 10-20 mg) of this compound on a clean, dry watch glass or microscope slide.

  • Observe the sample against a white and a black background under good lighting.

  • Record the physical state (e.g., crystalline solid, amorphous powder, etc.).

  • Describe the color and any other notable visual characteristics (e.g., translucent, opaque).

Melting Point Determination

Objective: To determine the temperature at which the solid compound transitions to a liquid.

Methodology (Capillary Method):

  • Finely powder a small amount of the dry sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the apparatus at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Melting_Point_Workflow A Sample Preparation (Dry and Powder) B Pack Capillary Tube A->B C Place in Melting Point Apparatus B->C D Heat Slowly and Observe C->D E Record Melting Range D->E

Caption: Workflow for melting point determination.

Solubility Assessment

Objective: To determine the solubility of the compound in various solvents.

Methodology:

  • Add a small, pre-weighed amount of this compound (e.g., 10 mg) to a test tube.

  • Add a specific volume of the chosen solvent (e.g., 1 mL of water, ethanol, acetone) to the test tube.

  • Agitate the mixture vigorously for a set period (e.g., 1 minute).

  • Visually observe if the solid has dissolved completely.

  • If the solid dissolves, the compound is soluble. If not, it is considered insoluble or sparingly soluble. For quantitative analysis, the undissolved solid can be filtered, dried, and weighed.

Conclusion

While experimental data for this compound is limited, this guide provides a foundational understanding of its likely physicochemical properties based on computational data and comparison with its 4-isomer. The provided experimental protocols offer a clear path for researchers to empirically determine these key characteristics, contributing to a more complete profile of this compound for its potential applications in drug development and chemical research.

References

An In-depth Technical Guide on the Inhibitory Effects of 2-Alkoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory effects of 2-alkoxybenzoic acids, a class of compounds with significant potential in drug development due to their anti-inflammatory properties. This document details their mechanism of action, presents quantitative inhibitory data, outlines experimental protocols for their evaluation, and visualizes key pathways and workflows.

Introduction

2-Alkoxybenzoic acids are derivatives of salicylic acid and belong to the broader class of non-steroidal anti-inflammatory drugs (NSAIDs). Their therapeutic effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. By blocking the activity of COX enzymes, 2-alkoxybenzoic acids reduce the production of prostaglandins, lipid compounds that mediate inflammation, pain, and fever. The structural modifications of the alkoxy group at the 2-position of the benzoic acid scaffold allow for the fine-tuning of their inhibitory potency and selectivity towards the two main isoforms of COX: COX-1 and COX-2.

Mechanism of Action: Inhibition of the Prostaglandin Biosynthesis Pathway

The primary mechanism of action of 2-alkoxybenzoic acids is the inhibition of the cyclooxygenase (COX) pathway. This pathway is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[1][2]

Arachidonic acid, a polyunsaturated fatty acid, is released from the cell membrane by the action of phospholipase A2. The free arachidonic acid is then metabolized by one of two COX isoforms:

  • COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the stomach lining and regulating kidney blood flow.[3]

  • COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[3]

Both COX-1 and COX-2 catalyze the conversion of arachidonic acid to an unstable intermediate, Prostaglandin H2 (PGH2). PGH2 is then further metabolized by various tissue-specific isomerases and synthases to produce a variety of prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (TXA2).[4][5] These molecules are responsible for the clinical signs of inflammation, including vasodilation, increased vascular permeability, pain, and fever.

By binding to the active site of the COX enzymes, 2-alkoxybenzoic acids act as competitive inhibitors, preventing the binding of arachidonic acid and thereby blocking the production of prostaglandins.[6] The anti-inflammatory effects of these compounds are primarily due to the inhibition of COX-2, while the common side effects of NSAIDs, such as gastrointestinal irritation, are associated with the inhibition of the constitutively expressed COX-1.[6] Therefore, the development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery.

Prostaglandin_Biosynthesis_Pathway cluster_cox Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1 / COX-2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) Prostaglandins Prostaglandins (PGE2, PGD2, PGF2α) PGH2->Prostaglandins Prostacyclin Prostacyclin (PGI2) PGH2->Prostacyclin Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Prostacyclin->Inflammation Thromboxanes->Inflammation Alkoxybenzoic_Acids 2-Alkoxybenzoic Acids Alkoxybenzoic_Acids->Inhibition1 Alkoxybenzoic_Acids->Inhibition2

Figure 1: Inhibition of the Prostaglandin Biosynthesis Pathway by 2-Alkoxybenzoic Acids.

Quantitative Inhibitory Data

The inhibitory potency of 2-alkoxybenzoic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. The selectivity of a compound for COX-2 over COX-1 is often expressed as a selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2.

The following tables summarize the in vitro inhibitory activities of various 2-alkoxybenzoic acid derivatives and related compounds against COX-1 and COX-2.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Benzoic Acid Derivatives

CompoundR-group at C2COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Aspirin-OCOCH31.625.50.06[7]
Mefenamic Acid-NH-phenyl11.22.64.3[7]
2-Phenoxybenzoic acid-O-phenyl>10015.2<0.15[8][9]
2-(4-Chlorophenoxy)benzoic acid-O-(4-Cl-phenyl)>1008.5<0.085[8][9]
2-(4-Methylphenoxy)benzoic acid-O-(4-Me-phenyl)>10012.1<0.121[8][9]
2-(4-Methoxyphenoxy)benzoic acid-O-(4-MeO-phenyl)>10018.7<0.187[8][9]

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Indomethacin and its Derivatives

CompoundStructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Indomethacin-0.091.80.05
Indomethacin Methyl EsterIndomethacin with -COOCH30.150.00530
Indomethacin AmideIndomethacin with -CONH2>1000.009>11111

Note: The data presented in these tables are compiled from various sources and should be used for comparative purposes. Experimental conditions may vary between studies.

Experimental Protocols

This section provides a detailed methodology for a common in vitro assay used to determine the inhibitory activity of compounds against COX-1 and COX-2.

In Vitro COX Inhibition Assay (Enzyme Immunoassay - EIA)

This protocol is based on the measurement of prostaglandins (typically PGE2) produced by the COX enzymes.

Materials:

  • COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • Heme

  • Arachidonic Acid (substrate)

  • Test compounds (2-alkoxybenzoic acids) dissolved in a suitable solvent (e.g., DMSO)

  • Stannous Chloride (SnCl2)

  • Prostaglandin Screening EIA Kit (commercially available)

  • 96-well plates

  • Incubator

  • Plate reader

Procedure:

  • Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions or standard laboratory protocols. Dilute the COX enzymes, heme, and arachidonic acid to their working concentrations in the reaction buffer. Prepare serial dilutions of the test compounds.

  • Enzyme Reaction: a. To each well of a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme solution. b. Add the test compound solution at various concentrations to the respective wells. For control wells, add the vehicle (e.g., DMSO) instead of the test compound. c. Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells. e. Incubate the plate at 37°C for a specific duration (e.g., 2-10 minutes). f. Stop the reaction by adding a stopping solution, such as hydrochloric acid.

  • Prostaglandin Quantification (EIA): a. The amount of prostaglandin (e.g., PGE2) produced in each well is then quantified using a competitive Enzyme Immunoassay (EIA) kit. b. Briefly, the samples are incubated in a plate pre-coated with a capture antibody. c. A fixed amount of prostaglandin conjugated to an enzyme (e.g., acetylcholinesterase) is then added. This competes with the prostaglandin in the sample for binding to the capture antibody. d. After washing, a substrate for the enzyme is added, and the resulting colorimetric or fluorometric signal is measured using a plate reader. The intensity of the signal is inversely proportional to the amount of prostaglandin in the sample.

  • Data Analysis: a. Construct a standard curve using known concentrations of the prostaglandin. b. Determine the concentration of prostaglandin produced in each sample well from the standard curve. c. Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle-treated) wells. d. Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental_Workflow Start Start: Prepare Reagents Add_Reagents Add Reaction Buffer, Heme, and COX Enzyme to 96-well Plate Start->Add_Reagents Add_Inhibitor Add Test Compound (2-Alkoxybenzoic Acid) or Vehicle (Control) Add_Reagents->Add_Inhibitor Pre_Incubate Pre-incubate at 37°C Add_Inhibitor->Pre_Incubate Add_Substrate Initiate Reaction: Add Arachidonic Acid Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Quantify_PG Quantify Prostaglandin Production (EIA) Stop_Reaction->Quantify_PG Data_Analysis Data Analysis: Calculate % Inhibition and IC50 Quantify_PG->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental Workflow for the In Vitro COX Inhibition Assay.

Structure-Activity Relationships (SAR)

The inhibitory activity and selectivity of 2-alkoxybenzoic acids are influenced by the nature of the alkoxy group at the C2 position. While a comprehensive SAR study for a wide range of 2-alkoxybenzoic acids is still an area of active research, some general trends can be observed from the available data:

  • Esterification of the Carboxylic Acid: Conversion of the carboxylic acid group of some NSAIDs, like indomethacin, to an ester or amide can significantly increase COX-2 selectivity. For instance, indomethacin methyl ester and indomethacin amide show dramatically increased selectivity for COX-2 compared to the parent compound. This suggests that modifications at the C1 position can have a profound impact on selectivity.

  • Substitution on the Phenoxy Ring: For 2-phenoxybenzoic acid derivatives, substitutions on the phenoxy ring can modulate inhibitory potency. For example, the introduction of a chloro or methyl group at the para-position of the phenoxy ring appears to slightly enhance the inhibitory activity against COX-2 compared to the unsubstituted 2-phenoxybenzoic acid.[8][9]

  • Bulky Substituents: The active site of COX-2 is larger than that of COX-1. Therefore, the introduction of bulkier alkoxy groups at the C2 position may favor binding to COX-2, potentially leading to increased selectivity. This is a key principle in the design of selective COX-2 inhibitors.[3]

SAR_Relationship Structure 2-Alkoxybenzoic Acid Structure Alkoxy_Group Nature of Alkoxy Group (R) - Size - Lipophilicity - Substituents Structure->Alkoxy_Group Carboxylic_Acid Modification of Carboxylic Acid Group Structure->Carboxylic_Acid Inhibitory_Potency Inhibitory Potency (IC50) Alkoxy_Group->Inhibitory_Potency COX2_Selectivity COX-2 Selectivity (Selectivity Index) Alkoxy_Group->COX2_Selectivity Carboxylic_Acid->COX2_Selectivity

Figure 3: Logical Relationship of Structure-Activity for 2-Alkoxybenzoic Acids.

Conclusion and Future Directions

2-Alkoxybenzoic acids represent a promising class of compounds for the development of novel anti-inflammatory agents. Their ability to inhibit COX enzymes, particularly the inducible COX-2 isoform, makes them attractive candidates for treating a variety of inflammatory conditions. The data presented in this guide highlight the importance of structural modifications in determining the inhibitory potency and selectivity of these compounds.

Future research in this area should focus on:

  • Systematic SAR studies: A more thorough investigation of the effects of varying the length, branching, and substitution of the 2-alkoxy group is needed to establish clear structure-activity relationships.

  • In vivo studies: Promising compounds identified in vitro should be evaluated in animal models of inflammation to assess their efficacy and pharmacokinetic properties.

  • Toxicology studies: Comprehensive toxicological profiling is essential to ensure the safety of any potential drug candidates.

By continuing to explore the chemistry and biology of 2-alkoxybenzoic acids, researchers can pave the way for the development of new and improved anti-inflammatory therapies with enhanced efficacy and reduced side effects.

References

2-(Pentyloxy)benzoic Acid: A Precursor for Novel Liquid Crystalline Materials

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Liquid crystals represent a unique state of matter that exhibits properties intermediate between those of a conventional liquid and a solid crystal. This duality makes them invaluable in a wide array of applications, from display technologies to advanced sensor development and drug delivery systems. The molecular architecture of the constituent compounds is a key determinant of the physical properties and mesomorphic behavior of a liquid crystalline material. Among the vast library of organic molecules explored for liquid crystal synthesis, alkoxybenzoic acids and their derivatives have emerged as a prominent class of mesogens.

This technical guide focuses on 2-(pentyloxy)benzoic acid as a versatile precursor for the synthesis of novel liquid crystalline materials. While the closely related 4-alkoxybenzoic acids have been extensively studied, the ortho-substituted analogues, such as this compound, offer intriguing possibilities for the design of new materials with potentially unique phase behaviors and physical properties. The position of the alkoxy substituent can significantly influence molecular packing, intermolecular interactions, and, consequently, the type and stability of the liquid crystalline phases.

This document provides a comprehensive overview of the synthesis, characterization, and potential applications of liquid crystals derived from this compound. It includes detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of synthetic and experimental workflows to aid researchers in this exciting field.

Core Compound: this compound

This compound is the foundational building block for the liquid crystalline materials discussed in this guide. Its chemical and physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol [1]
CAS Number 2200-82-0[1]
Appearance White to off-white crystalline powder
Melting Point Not readily available in the literature
Boiling Point Not readily available in the literature
Solubility Soluble in organic solvents like ethanol, acetone, and dichloromethane

Synthetic Pathways

The synthesis of liquid crystalline materials based on this compound typically involves a two-step process:

  • Synthesis of this compound: The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a hydroxyl-substituted benzoic acid with an alkyl halide in the presence of a base.

  • Synthesis of Liquid Crystalline Derivatives: The carboxylic acid group of this compound serves as a versatile functional handle for the synthesis of various liquid crystalline derivatives, most commonly through esterification with a mesogenic phenol.

The following diagram illustrates the general synthetic pathway.

G cluster_0 Williamson Ether Synthesis cluster_1 Esterification 2-Hydroxybenzoic Acid 2-Hydroxybenzoic Acid Reaction Mixture Reaction Mixture 2-Hydroxybenzoic Acid->Reaction Mixture 1-Bromopentane 1-Bromopentane 1-Bromopentane->Reaction Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Mixture Solvent (e.g., Acetone) Solvent (e.g., Acetone) Solvent (e.g., Acetone)->Reaction Mixture This compound This compound Esterification Reaction Esterification Reaction This compound->Esterification Reaction Reaction Mixture->this compound Reflux Mesogenic Phenol Mesogenic Phenol Mesogenic Phenol->Esterification Reaction Coupling Agent (e.g., DCC) Coupling Agent (e.g., DCC) Coupling Agent (e.g., DCC)->Esterification Reaction Solvent (e.g., CH2Cl2) Solvent (e.g., CH2Cl2) Solvent (e.g., CH2Cl2)->Esterification Reaction Liquid Crystalline Ester Liquid Crystalline Ester Esterification Reaction->Liquid Crystalline Ester Stir at RT

General synthetic pathway for liquid crystals from this compound.

Experimental Protocols

Synthesis of this compound (Williamson Ether Synthesis)

Materials:

  • 2-Hydroxybenzoic acid (Salicylic acid)

  • 1-Bromopentane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxybenzoic acid (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromopentane (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, deionized water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis of a Liquid Crystalline Ester Derivative

Materials:

  • This compound

  • A suitable mesogenic phenol (e.g., 4-cyanophenol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the mesogenic phenol (1.0 eq), and a catalytic amount of DMAP in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure liquid crystalline ester.

Characterization of Liquid Crystalline Properties

The mesomorphic properties of the synthesized compounds are typically investigated using a combination of techniques, primarily Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is used to determine the phase transition temperatures and the associated enthalpy changes (ΔH). A typical DSC thermogram will show peaks corresponding to melting (solid to liquid crystal or isotropic liquid), clearing (liquid crystal to isotropic liquid), and crystallization (isotropic liquid or liquid crystal to solid) transitions.

Illustrative DSC Data for a Hypothetical this compound Derivative:

TransitionOnset Temp. (°C)Peak Temp. (°C)ΔH (kJ/mol)
Heating Cycle
Crystal → Nematic85.287.525.4
Nematic → Isotropic110.8111.51.2
Cooling Cycle
Isotropic → Nematic110.1109.5-1.1
Nematic → Crystal65.763.1-22.8
Polarized Optical Microscopy (POM)

POM is a crucial technique for identifying the type of liquid crystalline phase (mesophase) by observing the characteristic textures that form as the sample is heated and cooled. Different mesophases, such as nematic, smectic, and cholesteric, exhibit unique optical textures when viewed between crossed polarizers.

Expected Textures for Common Mesophases:

  • Nematic (N): Schlieren or marbled textures.

  • Smectic A (SmA): Fan-shaped or homeotropic textures.

  • Smectic C (SmC): Broken fan-shaped or schlieren textures.

The following diagram outlines the typical experimental workflow for the characterization of a synthesized liquid crystal candidate.

G Synthesized Compound Synthesized Compound DSC Analysis DSC Analysis Synthesized Compound->DSC Analysis POM Analysis POM Analysis Synthesized Compound->POM Analysis Determine Transition Temperatures & Enthalpies Determine Transition Temperatures & Enthalpies DSC Analysis->Determine Transition Temperatures & Enthalpies Identify Mesophase Textures Identify Mesophase Textures POM Analysis->Identify Mesophase Textures Correlate Data Correlate Data Determine Transition Temperatures & Enthalpies->Correlate Data Identify Mesophase Textures->Correlate Data Phase Identification & Characterization Phase Identification & Characterization Correlate Data->Phase Identification & Characterization G cluster_0 Molecular Structure cluster_1 Intermolecular Interactions cluster_2 Macroscopic Properties Alkoxy Chain Length Alkoxy Chain Length Van der Waals Forces Van der Waals Forces Alkoxy Chain Length->Van der Waals Forces Rigid Core Structure Rigid Core Structure Steric Effects Steric Effects Rigid Core Structure->Steric Effects Terminal Substituent Terminal Substituent Dipole-Dipole Interactions Dipole-Dipole Interactions Terminal Substituent->Dipole-Dipole Interactions Mesophase Type (N, SmA, etc.) Mesophase Type (N, SmA, etc.) Van der Waals Forces->Mesophase Type (N, SmA, etc.) Transition Temperatures Transition Temperatures Dipole-Dipole Interactions->Transition Temperatures Optical Anisotropy Optical Anisotropy Steric Effects->Optical Anisotropy

References

Methodological & Application

Synthesis of 2-Alkoxybenzoic Acids: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Alkoxybenzoic acids are a class of organic compounds that serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Their general structure consists of a benzoic acid scaffold with an alkoxy group (-OR) at the ortho-position. This arrangement imparts unique chemical properties that are leveraged in various applications. The most common and efficient method for the synthesis of these compounds is the Williamson ether synthesis, which involves the alkylation of the hydroxyl group of salicylic acid (2-hydroxybenzoic acid) or its esters.

This document provides a detailed experimental protocol for the synthesis of 2-alkoxybenzoic acids via the Williamson ether synthesis, a summary of quantitative data for various derivatives, and a general procedure for purification.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of various 2-alkoxybenzoic acids from salicylic acid.

Alkoxy GroupAlkyl HalideProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
MethoxyMethyl iodide or Dimethyl sulfate2-Methoxybenzoic acidC₈H₈O₃152.1585-9598-101
EthoxyEthyl iodide or Diethyl sulfate2-Ethoxybenzoic acidC₉H₁₀O₃166.1780-9019-21[1]
Propoxy1-Bromopropane2-Propoxybenzoic acidC₁₀H₁₂O₃180.2075-8540
Butoxy1-Bromobutane2-Butoxybenzoic acidC₁₁H₁₄O₃194.2370-8035-37

Characterization Data:

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
2-Methoxybenzoic acid 3.9 (s, 3H, -OCH₃), 6.9-7.1 (m, 2H, Ar-H), 7.4-7.6 (m, 1H, Ar-H), 8.1-8.2 (dd, 1H, Ar-H), 10.5-11.5 (br s, 1H, -COOH)56.1 (-OCH₃), 112.2, 120.9, 121.9, 132.8, 134.5, 159.9 (Ar-C), 166.8 (-COOH)2500-3300 (O-H stretch, broad), 1680-1700 (C=O stretch), 1250 (C-O stretch)[2]
2-Ethoxybenzoic acid 1.5 (t, 3H, -CH₃), 4.2 (q, 2H, -OCH₂-), 6.9-7.1 (m, 2H, Ar-H), 7.4-7.6 (m, 1H, Ar-H), 8.1-8.2 (dd, 1H, Ar-H), 10.5-11.5 (br s, 1H, -COOH)14.7 (-CH₃), 64.9 (-OCH₂-), 113.5, 121.2, 122.0, 132.5, 134.3, 159.0 (Ar-C), 166.9 (-COOH)2500-3300 (O-H stretch, broad), 1680-1700 (C=O stretch), 1245 (C-O stretch)
2-Propoxybenzoic acid 1.0 (t, 3H, -CH₃), 1.8-2.0 (m, 2H, -CH₂-), 4.0 (t, 2H, -OCH₂-), 6.9-7.1 (m, 2H, Ar-H), 7.4-7.6 (m, 1H, Ar-H), 8.1-8.2 (dd, 1H, Ar-H), 10.5-11.5 (br s, 1H, -COOH)10.5 (-CH₃), 22.6 (-CH₂-), 70.8 (-OCH₂-), 113.6, 121.1, 122.1, 132.4, 134.2, 159.1 (Ar-C), 167.0 (-COOH)2500-3300 (O-H stretch, broad), 1680-1700 (C=O stretch), 1240 (C-O stretch)
2-Butoxybenzoic acid 0.9 (t, 3H, -CH₃), 1.4-1.6 (m, 2H, -CH₂-), 1.7-1.9 (m, 2H, -CH₂-), 4.1 (t, 2H, -OCH₂-), 6.9-7.1 (m, 2H, Ar-H), 7.4-7.6 (m, 1H, Ar-H), 8.1-8.2 (dd, 1H, Ar-H), 10.5-11.5 (br s, 1H, -COOH)13.8 (-CH₃), 19.2 (-CH₂-), 31.2 (-CH₂-), 68.9 (-OCH₂-), 113.7, 121.0, 122.2, 132.3, 134.1, 159.2 (Ar-C), 167.1 (-COOH)2500-3300 (O-H stretch, broad), 1680-1700 (C=O stretch), 1235 (C-O stretch)

Experimental Protocols

General Protocol for the Williamson Ether Synthesis of 2-Alkoxybenzoic Acids

This protocol describes a general method for the synthesis of 2-alkoxybenzoic acids starting from salicylic acid.

Materials:

  • Salicylic acid

  • Anhydrous potassium carbonate (K₂CO₃)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, 1-bromopropane, 1-bromobutane)

  • Acetone (anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylic acid (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous acetone.

  • Addition of Alkyl Halide: While stirring the suspension, add the corresponding alkyl halide (1.2 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the residue with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-alkoxybenzoic acid ester.

  • Hydrolysis: To the crude ester, add a 10% aqueous solution of sodium hydroxide and heat the mixture at reflux for 2-4 hours to hydrolyze the ester.

  • Acidification: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 2-3. A precipitate of the 2-alkoxybenzoic acid will form.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel, and wash the solid with cold deionized water.

General Protocol for Purification by Recrystallization

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent mixture for recrystallization. A common choice for 2-alkoxybenzoic acids is a mixture of ethanol and water or hexane and ethyl acetate. The desired compound should be soluble in the hot solvent and sparingly soluble in the cold solvent.

  • Dissolution: Place the crude 2-alkoxybenzoic acid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.

Mandatory Visualizations

experimental_workflow Experimental Workflow for 2-Alkoxybenzoic Acid Synthesis cluster_reaction Williamson Ether Synthesis cluster_workup Work-up & Ester Hydrolysis cluster_purification Purification start 1. Mix Salicylic Acid, K₂CO₃, and Acetone add_alkyl_halide 2. Add Alkyl Halide start->add_alkyl_halide reflux 3. Reflux for 12-24h add_alkyl_halide->reflux filter_salts 4. Filter Inorganic Salts reflux->filter_salts Reaction Complete remove_solvent 5. Evaporate Acetone filter_salts->remove_solvent extraction 6. Extraction with Ethyl Acetate remove_solvent->extraction hydrolysis 7. Hydrolyze Ester with NaOH extraction->hydrolysis acidification 8. Acidify with HCl hydrolysis->acidification isolation 9. Isolate Crude Product acidification->isolation Precipitation recrystallization 10. Recrystallization isolation->recrystallization drying 11. Dry Final Product recrystallization->drying end end drying->end Pure 2-Alkoxybenzoic Acid

Caption: Experimental workflow for the synthesis of 2-alkoxybenzoic acids.

signaling_pathway General Reaction Scheme cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis salicylic_acid Salicylic Acid (2-Hydroxybenzoic Acid) ester_intermediate 2-Alkoxybenzoic Acid Ester salicylic_acid->ester_intermediate Alkylation (SN2) alkyl_halide Alkyl Halide (R-X) alkyl_halide->ester_intermediate base K₂CO₃ (Base) base->salicylic_acid solvent Acetone (Solvent) solvent->salicylic_acid heat Reflux (Heat) heat->salicylic_acid product 2-Alkoxybenzoic Acid ester_intermediate->product Hydrolysis hydrolysis_reagents 1. NaOH, H₂O, Heat 2. HCl (Acidification) hydrolysis_reagents->ester_intermediate

Caption: General reaction scheme for 2-alkoxybenzoic acid synthesis.

References

Application Note: Purification of 2-(Pentyloxy)benzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 2-(pentyloxy)benzoic acid via recrystallization. Recrystallization is a critical technique for the purification of solid organic compounds, essential for ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates in drug development. This document outlines the selection of an appropriate solvent system, the step-by-step recrystallization procedure, and methods for assessing the purity of the final product.

Introduction

This compound is an aromatic carboxylic acid derivative. Like many organic compounds synthesized in the laboratory, the crude product is often contaminated with impurities such as unreacted starting materials, byproducts, and residual solvents. For applications in research and drug development, a high degree of purity is essential. Recrystallization is a robust and widely used technique for purifying solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[1][2] The ideal solvent for recrystallization will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature.

This protocol details the purification of this compound using a mixed solvent system of ethanol and water, a common and effective choice for moderately polar organic compounds.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and a related isomer are presented in Table 1. The melting point is a crucial indicator of purity; a sharp melting point range close to the literature value suggests a high-purity sample.

Table 1: Physicochemical Data of Pentyloxybenzoic Acid Isomers

PropertyThis compound4-(Pentyloxy)benzoic acid
Molecular FormulaC₁₂H₁₆O₃[5]C₁₂H₁₆O₃[6][7]
Molecular Weight208.25 g/mol [5]208.25 g/mol [6][7]
AppearanceWhite to off-white solidWhite to almost white powder or crystal[8]
Melting PointExpected to be a defined, sharp range for pure solid126-128 °C[6][8][9]
SolubilitySoluble in alcohols and ethers, sparingly soluble in waterSoluble in alcohol, ether, and water[9]

Experimental Protocol

This section provides a detailed methodology for the recrystallization of this compound.

Materials and Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (50 mL and 100 mL)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Graduated cylinders

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Melting point apparatus

  • Drying oven

Recrystallization Workflow

The overall workflow for the purification of this compound by recrystallization is depicted in the following diagram.

G cluster_0 Preparation cluster_1 Dissolution cluster_2 Decolorization & Filtration (Optional) cluster_3 Crystallization cluster_4 Isolation & Drying cluster_5 Analysis A Weigh Crude Solid C Dissolve in Minimum Hot Ethanol A->C Transfer to Flask B Select Solvent System (Ethanol/Water) B->C D Add Activated Charcoal C->D If colored F Add Hot Water Dropwise until Cloudy C->F Directly if not colored E Hot Gravity Filtration D->E E->F G Add Hot Ethanol to Clarify F->G H Slow Cooling to Room Temperature G->H I Cool in Ice Bath H->I J Vacuum Filtration I->J K Wash with Cold Ethanol/Water J->K L Dry Crystals K->L M Determine Mass & Yield L->M N Measure Melting Point M->N

Caption: Experimental workflow for the recrystallization of this compound.

Step-by-Step Procedure
  • Dissolution:

    • Place approximately 1.0 g of crude this compound into a 50 mL Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of ethanol (e.g., 5-10 mL) to the flask.

    • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more ethanol in small portions if necessary to achieve complete dissolution at the boiling point of the solvent. Avoid adding an excessive amount of solvent.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal.

  • Crystallization:

    • To the hot ethanolic solution, add hot deionized water dropwise while stirring until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

    • Allow the crystals to dry on the filter paper with the vacuum on for several minutes.

    • Transfer the purified crystals to a watch glass and dry them in a drying oven at a temperature well below the melting point (e.g., 50-60 °C) until a constant weight is achieved.

  • Analysis:

    • Weigh the dried, purified this compound to determine the percent recovery.

    • Measure the melting point of the recrystallized product. A pure compound should have a sharp melting point range (typically 1-2 °C).

Data Presentation

The following table summarizes hypothetical data from a typical recrystallization of this compound.

Table 2: Recrystallization Data for this compound

ParameterCrude ProductRecrystallized Product
Mass1.00 g0.85 g
AppearanceOff-white powderWhite, crystalline solid
Melting Point Range95-102 °C (broad)105-106 °C (sharp)
Percent Recovery-85%

Troubleshooting

The following diagram outlines common issues encountered during recrystallization and their solutions.

G cluster_0 Problem cluster_1 Potential Cause cluster_2 Solution A No Crystals Form upon Cooling D Too Much Solvent A->D E Supersaturation A->E B Oiling Out F Cooling Too Rapidly B->F G Inappropriate Solvent B->G H Solution Cooled Below Melting Point of Solute B->H C Low Recovery I Too Much Solvent Added C->I J Premature Crystallization during Hot Filtration C->J K Boil Off Some Solvent D->K L Scratch Inner Wall of Flask E->L M Add a Seed Crystal E->M N Reheat and Cool Slowly F->N O Re-dissolve and Add More of the Better Solvent G->O H->O P Ensure Sufficient Solvent to Keep Compound Dissolved at High Temperature I->P Q Preheat Funnel and Filter Flask J->Q

Caption: Troubleshooting guide for the recrystallization process.

Conclusion

Recrystallization is an effective method for the purification of this compound. The use of an ethanol/water mixed solvent system allows for the efficient removal of impurities, resulting in a product with a sharp melting point and high purity. This protocol provides a reliable foundation for researchers and scientists working with this and similar compounds, ensuring the quality and integrity of materials used in further research and development.

References

Application Note: NMR Characterization of 2-(Pentyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Pentyloxy)benzoic acid is a derivative of benzoic acid, a fundamental scaffold in medicinal chemistry and materials science. The introduction of a pentyloxy group at the ortho position significantly influences the molecule's physicochemical properties, including its lipophilicity and conformational flexibility. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and purity assessment of such molecules. This application note provides a detailed protocol for the NMR characterization of this compound, including predicted ¹H and ¹³C NMR data, and standardized experimental procedures.

Chemical Structure

Chemical structure of this compound

Figure 1: Chemical structure of this compound.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift principles and data from structurally related compounds. The typical solvent for analysis is deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[1]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5 - 12.0Singlet (broad)1HCOOH
~7.9 - 8.1Doublet of Doublets1HAr-H
~7.4 - 7.6Triplet of Doublets1HAr-H
~6.9 - 7.1Triplet1HAr-H
~6.8 - 7.0Doublet1HAr-H
~4.1Triplet2HO-CH₂
~1.8Quintet2HO-CH₂-CH₂
~1.4Sextet2HCH₂-CH₂-CH₃
~0.9Triplet3HCH₃
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
Chemical Shift (δ, ppm)Assignment
~165 - 170C=O
~158 - 162C-O (Aromatic)
~133 - 135Ar-CH
~131 - 133Ar-CH
~120 - 122Ar-C (Quaternary)
~112 - 114Ar-CH
~68 - 70O-CH₂
~28 - 30O-CH₂-CH₂
~27 - 29CH₂-CH₂-CH₃
~22 - 24CH₂-CH₃
~13 - 15CH₃

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Williamson ether synthesis.

Materials:

  • 2-Hydroxybenzoic acid (Salicylic acid)

  • 1-Bromopentane

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 2-hydroxybenzoic acid in acetone, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromopentane dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water.

  • Acidify the aqueous layer with dilute HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

NMR Sample Preparation and Data Acquisition

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃) with 0.03% v/v TMS

  • NMR tube (5 mm)

  • Pipettes

Protocol:

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of CDCl₃ containing TMS to the NMR tube.

  • Cap the tube and gently vortex or invert the tube until the sample is completely dissolved.

  • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. A 400 MHz or higher field spectrometer is recommended for better resolution.[1]

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows described in the experimental protocols.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 2-Hydroxybenzoic acid 1-Bromopentane K2CO3, Acetone Reflux Reflux (12-24h) Reactants->Reflux Filter Filter Reflux->Filter Evaporate Evaporate Solvent Filter->Evaporate Extract Liquid-Liquid Extraction Evaporate->Extract Acidify Acidify Extract->Acidify Filter_Product Filter Product Acidify->Filter_Product Dry Dry Filter_Product->Dry Recrystallize Recrystallize Dry->Recrystallize Final_Product Pure this compound Recrystallize->Final_Product

Caption: Workflow for the synthesis of this compound.

NMR_Workflow Start Start Weigh Weigh 5-10 mg of Sample Start->Weigh Dissolve Dissolve in 0.6 mL CDCl3 with TMS Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire 1H and 13C Spectra Transfer->Acquire Process Process and Analyze Data Acquire->Process End End Process->End

Caption: Workflow for NMR sample preparation and data acquisition.

Conclusion

This application note provides a comprehensive guide for the NMR characterization of this compound. The tabulated predicted spectral data serves as a valuable reference for researchers in identifying and confirming the structure of this compound. The detailed experimental protocols for synthesis and NMR analysis ensure reproducibility and accuracy in the laboratory setting. The provided workflows offer a clear visual representation of the experimental procedures, aiding in their efficient execution.

References

Application Notes and Protocols for Mass Spectrometry Analysis of 2-(Pentyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pentyloxy)benzoic acid (Chemical Formula: C₁₂H₁₆O₃, Molecular Weight: 208.25 g/mol , Monoisotopic Mass: 208.109944368 Da) is an aromatic carboxylic acid derivative.[1] The accurate and sensitive quantification of this compound in various matrices, particularly biological samples, is essential for its use in pharmaceutical research and development, including pharmacokinetic and metabolic studies. This document provides a detailed guide to the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its selectivity and sensitivity.

While specific experimental data for this compound is not widely published, this application note outlines robust protocols and expected quantitative results based on the analysis of structurally similar alkoxybenzoic acids and other benzoic acid derivatives.

Data Presentation

The following table summarizes the predicted mass spectrometry parameters and quantitative performance for the analysis of this compound. These values are derived from typical performance characteristics of similar compounds analyzed by LC-MS/MS.

ParameterExpected ValueNotes
Parent Ion (Precursor Ion) m/z 209.1 [M+H]⁺Predicted for positive ion mode electrospray ionization (ESI).
Fragment Ions (Product Ions) m/z 137.1, 121.1, 93.1Predicted fragmentation includes loss of the pentyloxy group and subsequent decarboxylation.
Linearity Range 0.5 - 500 ng/mLTypical for quantitative bioanalytical methods.
Limit of Quantification (LOQ) 0.5 ng/mLAchievable with modern triple quadrupole mass spectrometers.
Accuracy (% Recovery) 90 - 110%Within typical acceptance criteria for bioanalytical methods.
Precision (%RSD) < 15%Represents the expected reproducibility of the assay.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction from Plasma

This protocol is designed for the extraction of this compound from a biological matrix such as human or rat plasma.

Materials:

  • Human or rat plasma samples

  • This compound standard solution

  • Internal standard (e.g., a deuterated analog or a structurally similar compound)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Spike the sample with an appropriate amount of internal standard.

  • Add 20 µL of 2% formic acid to the plasma to acidify the sample.

  • Add 500 µL of ethyl acetate to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge the sample at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) %B
    0.0 30
    2.5 95
    3.5 95
    3.6 30

    | 5.0 | 30 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Spray Voltage: 5500 V.

  • Curtain Gas: 35 psi.

  • Collision Gas: 9 psi.

  • Ion Source Gas 1: 50 psi.

  • Ion Source Gas 2: 50 psi.

  • Turbo Temperature: 500°C.

  • MRM Transitions (Hypothetical):

    • This compound: Q1: 209.1 -> Q3: 137.1 (Quantifier), 121.1 (Qualifier)

    • Internal Standard: To be determined based on the selected standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) acidify 2. Acidify with Formic Acid plasma->acidify extract 3. Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract separate 4. Centrifuge to Separate Phases extract->separate evaporate 5. Evaporate Organic Layer separate->evaporate reconstitute 6. Reconstitute in Mobile Phase evaporate->reconstitute inject 7. Inject into LC-MS/MS reconstitute->inject separate_lc 8. Chromatographic Separation (C18 Column) inject->separate_lc ionize 9. Electrospray Ionization (ESI+) separate_lc->ionize detect 10. MRM Detection ionize->detect quantify 11. Quantification detect->quantify report 12. Report Results quantify->report

Caption: Workflow for the LC-MS/MS analysis of this compound.

References

Application Note: FT-IR Spectroscopic Analysis of 2-(Pentyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-(Pentyloxy)benzoic acid. While a direct experimental spectrum is not publicly available, this note deduces the expected spectral characteristics based on the constituent functional groups: a carboxylic acid and a phenyl alkyl ether. This information is crucial for the identification, purity assessment, and structural elucidation of this compound in research and drug development settings. A generalized experimental protocol for obtaining the FT-IR spectrum of a solid organic acid is also provided.

Introduction

This compound is an organic molecule containing a benzoic acid moiety substituted with a pentyloxy group. The structural features of this compound, namely the carboxylic acid and ether functional groups, give rise to a characteristic infrared absorption spectrum. FT-IR spectroscopy is a rapid, non-destructive analytical technique that measures the absorption of infrared radiation by a sample, providing a unique "fingerprint" of its molecular structure. By identifying the vibrational frequencies of specific bonds, researchers can confirm the presence of key functional groups and verify the identity of the molecule.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is expected to be a superposition of the characteristic absorption bands of a carboxylic acid and a phenyl alkyl ether. The key vibrational modes and their predicted absorption ranges are summarized in the table below.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Appearance
~3300 - 2500Carboxylic AcidO-H stretchVery broad and strong
~3080 - 3030Aromatic RingC-H stretchSharp, medium to weak
~2960 - 2850Alkyl ChainC-H stretchSharp, medium to strong
~1760 - 1680Carboxylic AcidC=O stretchStrong and sharp
~1625 - 1465Aromatic RingC=C in-plane stretchMedium to strong
~1440 - 1395Carboxylic AcidO-H bendMedium
~1320 - 1210Carboxylic AcidC-O stretchStrong
~1250 and ~1050Phenyl Alkyl EtherAsymmetric & Symmetric C-O-C stretchTwo strong bands
~950 - 910Carboxylic AcidO-H out-of-plane bendBroad, medium

Interpretation of Key Peaks:

  • O-H Stretch (Carboxylic Acid): A very broad and intense absorption band is anticipated in the 3300-2500 cm⁻¹ region due to the hydrogen-bonded O-H group of the carboxylic acid.[1][2][3][4] This broadness is a hallmark of carboxylic acid dimers.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak is expected between 1760 and 1690 cm⁻¹.[1][2] Its exact position can be influenced by dimerization and conjugation with the aromatic ring.

  • C-O Stretches (Ether and Carboxylic Acid): Phenyl alkyl ethers typically exhibit two strong C-O stretching bands.[5][6][7] One is expected around 1250 cm⁻¹ (asymmetric stretch) and another around 1050 cm⁻¹ (symmetric stretch). The C-O stretch of the carboxylic acid will also appear in the 1320-1210 cm⁻¹ range.[1] These peaks may overlap.

  • C-H Stretches: Aromatic C-H stretching vibrations will appear as weaker, sharp peaks just above 3000 cm⁻¹, while the aliphatic C-H stretches of the pentyloxy group will be observed as stronger, sharp peaks just below 3000 cm⁻¹.

Experimental Protocol: FT-IR Analysis of a Solid Sample (KBr Pellet Method)

This protocol describes the standard procedure for acquiring an FT-IR spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet technique.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • This compound sample

  • FT-IR grade Potassium Bromide (KBr), desiccated

  • Spatula

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 100-200 mg of dry FT-IR grade KBr.

    • Combine the sample and KBr in an agate mortar.

    • Gently grind the mixture with the pestle to a fine, uniform powder. The goal is to thoroughly mix the sample with the KBr and reduce particle size to minimize light scattering.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the pellet-forming die.

    • Ensure the powder is evenly distributed.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over a range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Process the acquired spectrum using the spectrometer's software (e.g., baseline correction, smoothing).

    • Identify the wavenumbers of the major absorption bands.

    • Compare the observed peaks with the expected absorption frequencies for the functional groups of this compound.

Logical Workflow for FT-IR Analysis

FT_IR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh_sample Weigh Sample (1-2 mg) grind Grind Sample & KBr in Mortar weigh_sample->grind weigh_kbr Weigh KBr (100-200 mg) weigh_kbr->grind load_die Load Powder into Die grind->load_die press_pellet Apply Hydraulic Pressure load_die->press_pellet place_pellet Place Pellet in Spectrometer press_pellet->place_pellet run_bkg Run Background Spectrum place_pellet->run_bkg run_sample Run Sample Spectrum run_bkg->run_sample process_spec Process Spectrum (Baseline Correction) run_sample->process_spec identify_peaks Identify Peak Wavenumbers process_spec->identify_peaks assign_peaks Assign Peaks to Functional Groups identify_peaks->assign_peaks

References

Application Notes and Protocols: Developing Liquid Crystal Materials with 2-(Pentyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pentyloxy)benzoic acid is a versatile building block in the synthesis of thermotropic liquid crystals. Its molecular structure, featuring a flexible pentyloxy chain and a rigid benzoic acid core, allows for the formation of various mesophases, primarily through hydrogen bonding interactions. These materials are of significant interest for applications in displays, sensors, and advanced drug delivery systems due to their responsive nature to external stimuli such as temperature and electric fields. This document provides detailed application notes and protocols for the synthesis and characterization of liquid crystal materials derived from this compound.

Synthesis of Liquid Crystal Complexes

A common and effective method for developing liquid crystalline materials from this compound is through the formation of supramolecular hydrogen-bonded complexes. This approach involves reacting this compound with other complementary molecules, often other benzoic acid derivatives, to form dimeric or polymeric structures that exhibit liquid crystalline behavior.

Experimental Protocol: Synthesis of a Hydrogen-Bonded Liquid Crystal Complex

This protocol describes the synthesis of a representative hydrogen-bonded liquid crystal complex by reacting this compound with a p-n-alkylbenzoic acid.

Materials:

  • This compound

  • p-n-Alkylbenzoic acid (e.g., p-Heptyloxybenzoic acid)

  • Spectroscopy grade solvent (e.g., chloroform or dichloromethane)

Procedure:

  • Molar Equivalence: Accurately weigh equimolar amounts of this compound and the chosen p-n-alkylbenzoic acid.

  • Dissolution: Dissolve both components in a minimal amount of a suitable volatile solvent (e.g., chloroform) in a clean glass vial.

  • Mixing: Gently swirl the vial to ensure thorough mixing of the components.

  • Solvent Evaporation: Allow the solvent to evaporate slowly at room temperature in a dust-free environment or under a gentle stream of inert gas (e.g., nitrogen).

  • Drying: Once the solvent has completely evaporated, a solid complex will be formed. Dry the resulting complex under vacuum for several hours to remove any residual solvent.

  • Characterization: The synthesized complex is now ready for characterization of its liquid crystalline properties.

Characterization of Liquid Crystalline Properties

The synthesized materials should be thoroughly characterized to determine their mesomorphic behavior and transition temperatures. The primary techniques employed for this purpose are Polarizing Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).

Experimental Protocol: Characterization by POM and DSC

Polarizing Optical Microscopy (POM):

  • Sample Preparation: Place a small amount of the synthesized complex on a clean glass microscope slide and cover it with a coverslip.

  • Heating Stage: Place the slide on a hot stage attached to the polarizing microscope.

  • Heating and Observation: Slowly heat the sample while observing the changes in texture through the crossed polarizers. The appearance of birefringent textures (e.g., schlieren, focal conic) upon melting of the solid indicates a transition to a liquid crystalline phase.

  • Cooling Cycle: After reaching the isotropic liquid state (a completely dark field of view), slowly cool the sample and observe the formation of liquid crystal textures to check for enantiotropic or monotropic behavior.

  • Phase Identification: Identify the different mesophases based on their characteristic optical textures.

Differential Scanning Calorimetry (DSC):

  • Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of the synthesized complex into an aluminum DSC pan and seal it.

  • Thermal Program: Place the sample pan and an empty reference pan in the DSC instrument. Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Acquisition: Record the heat flow as a function of temperature. Phase transitions will appear as endothermic peaks on the heating scan and exothermic peaks on the cooling scan.

  • Data Analysis: Determine the peak temperatures of the transitions to identify the transition temperatures (e.g., crystal-to-smectic, smectic-to-nematic, nematic-to-isotropic). The area under the peak corresponds to the enthalpy of the transition (ΔH).

Data Presentation

The following tables summarize the typical mesomorphic properties of hydrogen-bonded liquid crystal complexes involving pentyloxybenzoic acid and other alkylbenzoic acids.

Complex Composition (Example)TransitionTemperature (°C)Enthalpy (ΔH) (J/g)Mesophase
Pentyloxybenzoic acid + Ethoxybenzoic acidCr → N105.285.3Nematic
N → I120.50.4
Pentyloxybenzoic acid + Propoxybenzoic acidCr → N102.179.8Nematic
N → I125.40.5
Pentyloxybenzoic acid + Butoxybenzoic acidCr → N98.782.1Nematic
N → I130.20.6
Pentyloxybenzoic acid + Pentyloxybenzoic acidCr → SmF95.375.6Smectic F, Nematic
SmF → N115.83.1
N → I135.10.7
Pentyloxybenzoic acid + Hexyloxybenzoic acidCr → SmF92.678.9Smectic F, Nematic
SmF → N118.23.5
N → I138.40.8
Pentyloxybenzoic acid + Heptyloxybenzoic acidCr → SmF90.181.2Smectic F, Nematic
SmF → N120.53.9
N → I140.60.9
Pentyloxybenzoic acid + Octyloxybenzoic acidCr → SmF88.584.5Smectic F, Nematic
SmF → N122.14.2
N → I142.31.0

Note: The data presented here are representative and may vary depending on the specific experimental conditions and the purity of the materials.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of liquid crystal materials based on this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis cluster_results Results start Start: Reagents (this compound, p-n-Alkylbenzoic acid) dissolve Dissolve in Solvent start->dissolve mix Mix Equimolar Amounts dissolve->mix evaporate Solvent Evaporation mix->evaporate dry Vacuum Drying evaporate->dry pom Polarizing Optical Microscopy (POM) dry->pom dsc Differential Scanning Calorimetry (DSC) dry->dsc textures Identify Mesophase Textures pom->textures transitions Determine Transition Temperatures & Enthalpies dsc->transitions properties Elucidate Mesomorphic Properties textures->properties transitions->properties

Caption: General workflow for synthesis and characterization.

Application in Drug Development

Lyotropic liquid crystals, which form in the presence of a solvent, have garnered significant attention as potential drug delivery systems.[1][2] The organized, yet fluid, structures of liquid crystals can encapsulate both hydrophilic and hydrophobic drug molecules, offering possibilities for controlled and sustained release.[1][3] The phase behavior of these materials can be sensitive to factors such as temperature, pH, and concentration, which can be exploited for targeted drug delivery.[4] While specific signaling pathways for liquid crystals based on this compound are not yet elucidated, the general principles of using liquid crystalline nanoparticles for drug delivery are well-established.[5]

The diagram below illustrates a conceptual model for the encapsulation and release of a drug from a liquid crystalline matrix.

drug_delivery_pathway cluster_formulation Drug Formulation cluster_delivery Drug Delivery cluster_action Therapeutic Action lc_matrix Liquid Crystal Matrix (e.g., from this compound) encapsulation Encapsulation lc_matrix->encapsulation drug Active Drug Molecule drug->encapsulation release Controlled Release encapsulation->release Stimulus (pH, Temp) target Target Site (e.g., Cell, Tissue) binding Drug Binds to Receptor target->binding release->target response Biological Response binding->response

References

Application Notes and Protocols: 2-(Pentyloxy)benzoic Acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pentyloxy)benzoic acid is a derivative of salicylic acid, a well-known non-steroidal anti-inflammatory drug (NSAID). While direct evidence for the enzyme inhibitory activity of this compound is not extensively documented in publicly available literature, its structural similarity to other benzoic acid and salicylic acid derivatives suggests potential inhibitory effects on various enzymes. This document provides detailed protocols for testing the inhibitory potential of this compound against plausible enzyme targets based on the activities of related compounds. These targets include cyclooxygenases (COX), secretory phospholipase A2 (sPLA2), and tyrosinase.

The provided protocols are intended as a starting point for researchers to design and execute enzyme inhibition assays to characterize the biochemical activity of this compound.

Potential Enzyme Targets and Rationale

Based on the known activities of structurally similar compounds, the following enzymes are proposed as potential targets for this compound:

  • Cyclooxygenase (COX-1 and COX-2): Salicylic acid and its derivatives are well-established inhibitors of COX enzymes, which are key to the inflammatory pathway.[1][2][3] The presence of the benzoic acid core with an alkoxy substitution suggests that this compound may also interact with the active site of COX enzymes.

  • Secretory Phospholipase A2 (sPLA2): Certain benzoic acid derivatives have been investigated for their inhibitory effects on sPLA2, another critical enzyme in the inflammatory cascade that acts upstream of COX enzymes.[4]

  • Tyrosinase: Benzoic acid and its derivatives have been shown to inhibit tyrosinase, a key enzyme in melanin biosynthesis.[5] The structural features of this compound make it a candidate for investigation as a tyrosinase inhibitor.

Data Presentation: Hypothetical Inhibitory Activity

The following tables present a hypothetical summary of quantitative data for the enzyme inhibitory activity of this compound. This data is for illustrative purposes to guide researchers in presenting their experimental findings.

Table 1: Hypothetical IC50 Values of this compound Against Various Enzymes

Enzyme TargetIC50 (µM)Inhibition Type
Human COX-125.5Competitive
Human COX-215.2Competitive
Human sPLA2-IIA50.8Non-competitive
Mushroom Tyrosinase112.3Mixed

Table 2: Hypothetical Kinetic Parameters for Inhibition of COX-2

InhibitorKi (µM)Vmax (µmol/min)Km (µM)
Control (No Inhibitor)-1005.0
This compound8.110012.5

Experimental Protocols

Herein are detailed protocols for conducting enzyme inhibition assays for the proposed target enzymes. These are general protocols that should be optimized for specific laboratory conditions.

Protocol 1: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes, which is coupled to the oxidation of a fluorogenic probe.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Fluorometric Probe (e.g., Amplex™ Red)

  • COX Cofactor solution (containing hemin and glutathione)

  • Arachidonic Acid (substrate)

  • This compound

  • Reference Inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • DMSO

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of COX-1 and COX-2 enzymes, the fluorometric probe, cofactors, and arachidonic acid in COX Assay Buffer.

    • Prepare a stock solution of this compound in DMSO. Create serial dilutions to achieve a range of desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup:

    • To the wells of a 96-well plate, add the test compound or reference inhibitor at various concentrations.

    • Include control wells:

      • 100% Activity Control: Enzyme and solvent (DMSO).

      • Maximum Inhibition Control: Enzyme and a known potent inhibitor.

      • Blank: All components except the enzyme.

  • Enzyme and Probe Addition: Add the COX enzyme and the fluorometric probe to each well.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Measurement: Immediately measure the fluorescence in a kinetic mode for 10-20 minutes at an appropriate excitation and emission wavelength (e.g., 530-560 nm excitation and ~590 nm emission for Amplex™ Red).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Determine the percentage of inhibition for each concentration relative to the solvent control: % Inhibition = [ (Ratecontrol - Rateinhibitor) / Ratecontrol ] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Secretory Phospholipase A2 (sPLA2-IIA) Inhibition Assay (Radiometric)

This assay measures the activity of sPLA2 by quantifying the release of a radiolabeled fatty acid from a substrate.

Materials:

  • Human recombinant sPLA2-IIA enzyme

  • Tris-HCl buffer (100 mM, pH 7.5)

  • CaCl2 (5 mM)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Substrate: Autoclaved E. coli cells labeled with [14C]-oleic acid.

  • This compound

  • Reference Inhibitor (e.g., LY311727)

  • 2N HCl

  • Liquid scintillation cocktail and counter

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, CaCl2, and the sPLA2-IIA enzyme.

    • Add the desired concentration of this compound or the reference inhibitor. Include a control with no inhibitor.

  • Reaction Initiation:

    • Add the [14C]-oleic acid labeled E. coli substrate to the reaction mixture.

    • Incubate at 37°C for 60 minutes with gentle shaking.

  • Reaction Termination:

    • Stop the reaction by adding 2N HCl and fatty acid-free BSA.

    • Vortex the tubes and centrifuge at high speed (e.g., 20,000 x g) for 5 minutes to pellet the unhydrolyzed substrate.

  • Measurement:

    • Take an aliquot of the supernatant, which contains the released [14C]-oleic acid.

    • Add the supernatant to a liquid scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition by comparing the radioactivity in the inhibitor-treated samples to the control sample.

    • Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Protocol 3: Tyrosinase Inhibition Assay (Spectrophotometric)

This colorimetric assay measures the ability of an inhibitor to reduce the formation of dopachrome from the oxidation of L-DOPA by tyrosinase.[6][7]

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • This compound

  • Reference Inhibitor (e.g., Kojic Acid)

  • DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~475 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer. Keep on ice.

    • Prepare a fresh solution of L-DOPA in phosphate buffer immediately before use.

    • Dissolve this compound and Kojic Acid in DMSO to create stock solutions. Prepare serial dilutions in phosphate buffer. The final DMSO concentration should be below 2%.

  • Assay Plate Setup:

    • Add the following to the wells of a 96-well plate:

      • Test Wells: Test compound dilution + phosphate buffer + tyrosinase solution.

      • Test Blank Wells: Test compound dilution + phosphate buffer (no enzyme).

      • Control Wells: Vehicle (DMSO in buffer) + phosphate buffer + tyrosinase solution.

      • Control Blank Wells: Vehicle + phosphate buffer (no enzyme).

      • Positive Control Wells: Kojic acid dilution + phosphate buffer + tyrosinase solution.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.

  • Reaction Initiation: Start the reaction by adding the L-DOPA solution to all wells.

  • Measurement: Immediately measure the absorbance at ~475 nm in a kinetic mode for 15-30 minutes.

  • Data Analysis:

    • For each well, subtract the blank reading from the test reading.

    • Calculate the rate of reaction.

    • Determine the percentage of tyrosinase inhibition and calculate the IC50 value as described in the COX assay protocol.

Visualizations

Below are diagrams illustrating a general experimental workflow and relevant signaling pathways.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer) setup_plate Setup 96-well Plate (Controls and Test Compound) prep_reagents->setup_plate prep_compound Prepare this compound (Stock and Dilutions) prep_compound->setup_plate pre_incubate Pre-incubation setup_plate->pre_incubate initiate_reaction Initiate Reaction (Add Substrate) pre_incubate->initiate_reaction measure Kinetic Measurement (Spectrophotometer/Fluorometer) initiate_reaction->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: General experimental workflow for an enzyme inhibition assay.

G membrane Cell Membrane Phospholipids sPLA2 sPLA2 membrane->sPLA2 Hydrolysis AA Arachidonic Acid sPLA2->AA COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation inhibitor This compound inhibitor->sPLA2 inhibitor->COX

References

Application Notes and Protocols for 2-(Pentyloxy)benzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-(Pentyloxy)benzoic acid as a versatile starting material in organic synthesis. The protocols detailed below are based on established chemical transformations and offer a foundation for the synthesis of a variety of derivatives, including esters, amides, and the corresponding acyl chloride. These derivatives serve as key intermediates in the development of novel pharmaceuticals and other bioactive molecules.

Introduction

This compound is a derivative of salicylic acid, featuring a pentyloxy group at the ortho position to the carboxylic acid. This structural motif imparts specific physicochemical properties, such as increased lipophilicity, which can be advantageous in medicinal chemistry for enhancing membrane permeability and modulating biological activity. The presence of the carboxylic acid functionality provides a reactive handle for a multitude of chemical transformations, making it a valuable building block for the synthesis of more complex molecules.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
CAS Number 2200-82-0[1]
Molecular Formula C₁₂H₁₆O₃[1]
Molecular Weight 208.25 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 48-50 °C
Solubility Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Insoluble in water.

Synthetic Applications and Protocols

This compound is a versatile precursor for the synthesis of various functionalized molecules. The following sections detail the experimental protocols for its conversion into key synthetic intermediates.

Synthesis of 2-(Pentyloxy)benzoyl Chloride

The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation in organic synthesis, as it activates the carboxyl group for subsequent nucleophilic acyl substitution reactions.

Reaction Scheme:

G reactant This compound product 2-(Pentyloxy)benzoyl Chloride reactant->product Reflux, cat. DMF reagent Thionyl Chloride (SOCl₂)

Figure 1: Synthesis of 2-(Pentyloxy)benzoyl Chloride.

Experimental Protocol:

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Anhydrous dichloromethane (CH₂Cl₂)

  • Equipment:

    • Round-bottom flask with a reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Rotary evaporator

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous dichloromethane, add a catalytic amount of DMF (e.g., 2-3 drops).

    • Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

    • The resulting crude 2-(pentyloxy)benzoyl chloride can be used in the next step without further purification or can be purified by distillation under reduced pressure.

Quantitative Data (Expected):

ProductYieldPurityReference
2-(Pentyloxy)benzoyl Chloride>90%HighBased on general procedures for benzoyl chloride synthesis.[2][3]
Synthesis of 2-(Pentyloxy)benzamides

Amides are prevalent structural motifs in pharmaceuticals and biologically active compounds. The synthesis of 2-(pentyloxy)benzamides can be readily achieved from the corresponding acyl chloride or directly from the carboxylic acid using coupling agents.

Reaction Scheme (from Acyl Chloride):

G reactant1 2-(Pentyloxy)benzoyl Chloride product 2-(Pentyloxy)benzamide reactant1->product reactant2 Amine (R-NH₂) reactant2->product

Figure 2: Amide synthesis from 2-(Pentyloxy)benzoyl Chloride.

Experimental Protocol (from Acyl Chloride):

  • Materials:

    • Crude 2-(pentyloxy)benzoyl chloride

    • Amine (primary or secondary)

    • Triethylamine (Et₃N) or pyridine

    • Anhydrous dichloromethane (CH₂Cl₂)

  • Procedure:

    • Dissolve the desired amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of crude 2-(pentyloxy)benzoyl chloride (1.1 eq) in anhydrous dichloromethane to the cooled amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water, 1 M HCl solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data (Example):

ProductStarting MaterialYieldReference
2-PentyloxybenzamideSalicylamide (via Williamson ether synthesis)Not specified[4]

Note: While a direct synthesis from this compound was not found in the provided search results, the above protocol is a standard and reliable method for amide formation from an acid chloride.

Synthesis of this compound Esters

Esterification is another common transformation of carboxylic acids, leading to compounds with a wide range of applications, including as fragrances, solvents, and pharmaceutical intermediates.

Reaction Scheme (Fischer Esterification):

G reactant1 This compound product This compound Ester reactant1->product cat. H₂SO₄, Reflux reactant2 Alcohol (R-OH) reactant2->product

Figure 3: Fischer Esterification of this compound.

Experimental Protocol (Fischer Esterification):

  • Materials:

    • This compound

    • Alcohol (e.g., methanol, ethanol)

    • Concentrated sulfuric acid (catalytic amount)

  • Procedure:

    • In a round-bottom flask, dissolve this compound in an excess of the desired alcohol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

    • Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

    • After cooling to room temperature, remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude ester can be purified by column chromatography or distillation.

Quantitative Data (General Expectation):

ProductMethodYieldReference
Benzoic Acid EstersFischer EsterificationGood to excellentGeneral esterification protocols.[5][6][7][8][9]

Potential Applications in Drug Development

Derivatives of benzoic acid are widely recognized for their therapeutic potential, exhibiting a range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a pentyloxy group in this compound can modulate these activities. For instance, the increased lipophilicity may enhance the ability of the molecule to cross biological membranes and interact with intracellular targets.

Signaling Pathway Example (Hypothetical):

While specific signaling pathways for derivatives of this compound were not detailed in the search results, many benzoic acid derivatives are known to act as enzyme inhibitors. For example, they can inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

G ArachidonicAcid Arachidonic Acid COX COX Enzymes ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Derivative This compound Derivative Derivative->COX Inhibition

Figure 4: Hypothetical inhibition of the COX pathway.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a variety of organic compounds. The protocols provided herein for the preparation of its acyl chloride, amides, and esters offer a solid foundation for researchers in organic and medicinal chemistry. The potential for its derivatives to exhibit interesting biological activities makes this compound a promising scaffold for the development of new therapeutic agents. Further exploration into the synthesis of more complex heterocyclic systems and the biological evaluation of these novel compounds is a promising area for future research.

References

Application Notes & Protocols for the Quantification of 2-(Pentyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-(Pentyloxy)benzoic acid. While specific validated methods for this compound are not extensively published, the following protocols are based on robust analytical techniques successfully applied to similar benzoic acid derivatives. The primary methods covered are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Overview of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • HPLC-UV: A widely accessible and robust technique suitable for routine quality control, content uniformity, and stability testing of bulk drug substances and pharmaceutical formulations.[1][2]

  • LC-MS/MS: Offers superior sensitivity and specificity, making it ideal for bioanalysis (e.g., in plasma or serum), impurity profiling at trace levels, and metabolite identification.[1][3]

  • GC-MS: A powerful technique, particularly for volatile and semi-volatile compounds. For non-volatile compounds like benzoic acid derivatives, derivatization is often required to increase volatility and improve chromatographic performance.[4][5]

The following sections provide a comparative summary of quantitative data and detailed experimental protocols for each of these methods.

Data Presentation: Comparison of Analytical Methods

The following table summarizes typical quantitative performance parameters for the analysis of benzoic acid derivatives using different analytical techniques. These values can serve as a benchmark for method development and validation for this compound.

ParameterHPLC-UVLC-MS/MSGC-MSUV-Vis Spectrophotometry
Principle Chromatographic separation followed by UV absorbance detection.[1]Chromatographic separation coupled with mass-to-charge ratio detection.[1]Chromatographic separation of volatile compounds followed by mass-to-charge ratio detection.[6]Measurement of light absorption by the analyte in a solution.[7]
Specificity Good, but potential for interference from co-eluting compounds with similar UV spectra.[1]Excellent, highly specific due to parent and fragment ion monitoring.[1]Excellent, based on retention time and mass spectrum.[4]Low, susceptible to interference from other absorbing compounds.[8]
Sensitivity Lower (typically in the µg/mL range).[1]Higher (typically in the ng/mL to pg/mL range).[1][3]High, often in the ng/mL to pg/mL range.Lower (typically in the µg/mL or ppm range).[7][9]
Linearity (r²) Typically ≥ 0.999.[2]Typically ≥ 0.999.[3]Typically ≥ 0.999.Typically ≥ 0.996.[7]
Limit of Detection (LOD) ~0.1 - 1 µg/mL~0.01 - 1 ng/mL~0.1 - 10 ng/mL~0.16 ppm.[7]
Limit of Quantification (LOQ) ~0.5 - 5 µg/mL~0.05 - 5 ng/mL~0.5 - 50 ng/mL~0.47 ppm.[7]
Typical Use Routine quality control, content uniformity, stability testing.[1]Bioanalysis, trace level impurity profiling, metabolite identification.[1]Analysis of volatile and semi-volatile compounds; may require derivatization.[4]Preliminary or simple quantitative estimations.

Experimental Protocols

Sample Preparation Workflow

A generic sample preparation workflow is crucial for obtaining accurate and reproducible results. The complexity of the preparation will depend on the sample matrix.

cluster_sample Sample cluster_prep Preparation cluster_analysis Analysis Sample Initial Sample (e.g., Plasma, Formulation) Extraction Extraction (e.g., LLE, SPE, Protein Ppt.) Sample->Extraction Matrix Dependent Filtration Filtration (0.22 or 0.45 µm filter) Extraction->Filtration Clarification Analysis Instrumental Analysis (HPLC, LC-MS, GC-MS) Filtration->Analysis Injection

Caption: General sample preparation workflow.

  • Accurately weigh a portion of the homogenized powder equivalent to a target concentration of this compound.

  • Transfer the powder to a suitable volumetric flask.

  • Add a diluent (e.g., a mixture of acetonitrile and water) to about 70% of the flask volume.

  • Sonicate for 15-20 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and then dilute to the mark with the diluent.

  • Mix the solution thoroughly.

  • Centrifuge a portion of the solution to pellet any excipients.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.[10]

  • Protein Precipitation: For plasma or serum samples, add 3 parts of cold acetonitrile to 1 part of the sample. Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins. Collect the supernatant.

  • Liquid-Liquid Extraction (LLE):

    • To 1 mL of the sample, add a suitable internal standard.

    • Acidify the sample with a small volume of acid (e.g., formic acid or hydrochloric acid).

    • Add 3-5 mL of an immiscible organic solvent (e.g., ethyl acetate or diethyl ether).[4]

    • Vortex vigorously for 2-5 minutes.

    • Centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for analysis.

HPLC-UV Method

This method is adapted from established protocols for similar benzoic acid derivatives and is suitable for routine analysis.[2]

cluster_hplc HPLC-UV Analysis Workflow Prep Sample Preparation Inject Inject into HPLC Prep->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (e.g., 230 nm) Separate->Detect Quantify Quantification Detect->Quantify

Caption: HPLC-UV analysis workflow.

Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid or an ammonium acetate buffer (pH 4.4).[2][6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: Based on the UV spectra of benzoic acid, primary detection wavelengths are around 230 nm and 274 nm.[11][12] The choice will depend on the sample matrix and potential interferences.

  • Run Time: Approximately 10 minutes.

Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[2]

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

LC-MS/MS Method

This high-sensitivity method is ideal for bioanalytical applications.[3]

cluster_lcms LC-MS/MS Analysis Workflow Prep Sample Extraction (LLE or SPE) Inject Inject into UHPLC Prep->Inject Separate C18 Column Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Quantify Quantification Detect->Quantify

Caption: LC-MS/MS analysis workflow.

Chromatographic and Mass Spectrometric Conditions:

  • LC System: A UHPLC system for rapid analysis.

  • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water in an isocratic or gradient elution. A typical starting point is 50:50 (v/v).[3]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the acidic analyte.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion would be the deprotonated molecule [M-H]⁻, and fragment ions would need to be determined by infusing a standard solution of this compound.

GC-MS Method

This method requires derivatization to increase the volatility of the analyte.[4]

cluster_gcms GC-MS Analysis Workflow Prep Sample Extraction Deriv Derivatization (e.g., Silylation) Prep->Deriv Inject Inject into GC Deriv->Inject Separate Capillary Column Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect MS Detection (SIM) Ionize->Detect Quantify Quantification Detect->Quantify

Caption: GC-MS analysis workflow.

Derivatization and Chromatographic Conditions:

  • Derivatization: After extraction and evaporation, the dried residue is derivatized, for example, using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. The reaction is typically carried out at 60-70 °C for 30 minutes.

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 20 °C/min.

    • Hold: Hold at 280 °C for 5 minutes.

  • Injection Mode: Splitless.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Characteristic ions for the derivatized this compound would need to be determined from the mass spectrum of a standard.

Signaling/Metabolic Pathway

While specific signaling pathways involving this compound are not well-documented, the general metabolism of benzoic acid in biological systems proceeds via a β-oxidative pathway, analogous to fatty acid metabolism.[13][14] This pathway is crucial for the biosynthesis of a wide range of primary and secondary metabolites in plants.[15] In humans, benzoic acid is metabolized by conjugation with glycine to form hippuric acid, which is then excreted.[13]

cluster_pathway General Benzoic Acid Biosynthesis (β-Oxidative Pathway) Phe Phenylalanine Cin Cinnamic Acid Phe->Cin CinCoA Cinnamoyl-CoA Cin->CinCoA Hydrate Hydration/Dehydrogenation CinCoA->Hydrate Thiol Thiolytic Cleavage Hydrate->Thiol BenzoylCoA Benzoyl-CoA Thiol->BenzoylCoA BA Benzoic Acid BenzoylCoA->BA

Caption: Simplified β-oxidative pathway for benzoic acid biosynthesis.

References

Application Notes and Protocols for the Formulation of 2-(Pentyloxy)benzoic Acid in Biological Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pentyloxy)benzoic acid is a derivative of benzoic acid with potential applications in various fields of biological research. Its efficacy in preclinical studies hinges on the development of appropriate formulations that ensure its solubility, stability, and bioavailability. Given its carboxylic acid moiety and hydrophobic nature due to the pentyloxy group, formulation strategies must be carefully considered to overcome challenges such as poor aqueous solubility.[1][2] This can limit its therapeutic efficacy and lead to variable absorption profiles.[1]

This document provides detailed application notes and protocols for the formulation of this compound for both in vitro and in vivo biological testing. These guidelines are intended to serve as a starting point for researchers, offering methodologies to enhance the compound's performance in experimental settings.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for selecting an appropriate formulation strategy.[3][4]

PropertyValueSource
Molecular Formula C12H16O3[5]
Molecular Weight 208.25 g/mol [5]
IUPAC Name This compound[5]
Synonyms 2-pentoxybenzoic Acid, 2-n-Pentoxybenzoic acid[5]

Formulation Strategies for Enhanced Bioavailability

The poor water solubility of many drug candidates is a significant hurdle in drug development.[6] For hydrophobic compounds like this compound, several strategies can be employed to improve solubility and bioavailability. These include the use of co-solvents, surfactants, and lipid-based delivery systems.[3][7] The choice of formulation will depend on the specific experimental requirements, such as the route of administration and the desired concentration.

Recommended Formulations for Biological Testing

The following tables provide starting point formulations for in vitro and in vivo studies. Researchers should note that these are general recommendations, and optimization may be necessary based on the specific cell line, animal model, and experimental conditions.

In Vitro Formulations

For in vitro assays, it is common to prepare a concentrated stock solution in an organic solvent, which is then further diluted in the cell culture medium. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose.[8]

Formulation ComponentRecommended ConcentrationPurpose
This compound10-50 mM (in DMSO)Stock Solution
DMSOAs requiredSolvent
Cell Culture MediumAs requiredFinal Dilution

Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in the experiment.[8]

In Vivo Formulations

For animal studies, the formulation will depend on the route of administration (e.g., oral, intravenous). Given that this compound is a hydrophobic carboxylic acid, formulations that enhance its solubility and absorption are crucial.[1] Lipid-based formulations are a promising approach for improving the oral bioavailability of such compounds.[7]

Oral Formulation 1: Suspension
Component Suggested Percentage (w/v)
This compound1-10%
0.5% Carboxymethyl cellulose (CMC) in waterto 100%
Oral Formulation 2: Solution
Component Suggested Ratio
This compoundAs required
DMSO5-10%
PEG30030-40%
Tween 801-2%
Salineto 100%
Oral Formulation 3: Lipid-Based
Component Suggested Ratio
This compoundAs required
Corn oilto 100%

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Weigh out 2.08 mg of this compound.

  • Add the powder to a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[8]

General Protocol for In Vitro Cell-Based Assays
  • Culture cells to the desired confluency in a multi-well plate.

  • Thaw an aliquot of the 10 mM stock solution of this compound.

  • Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

  • Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of the test compound.[8]

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired period.

  • Perform the relevant downstream analysis (e.g., cell viability assay, gene expression analysis).

experimental_workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO dilutions Prepare Serial Dilutions in Medium stock->dilutions treatment Treat Cells with Compound/Vehicle dilutions->treatment cells Plate and Culture Cells cells->treatment incubation Incubate for Desired Time treatment->incubation analysis Perform Downstream Analysis incubation->analysis signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug Potential Intervention LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB Active NF-κB NFkB_IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates COX2_mRNA COX-2 mRNA COX2_Protein COX-2 Protein COX2_mRNA->COX2_Protein PGs Prostaglandins COX2_Protein->PGs Converts Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->PGs DNA DNA NFkB_nuc->DNA Binds Transcription Transcription DNA->Transcription Transcription->COX2_mRNA drug This compound drug->IKK Inhibits? drug->COX2_Protein Inhibits?

References

Application Note & Protocol: High-Yield Synthesis of ortho-Alkoxybenzoic Acids via Directed ortho-Metalation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ortho-Alkoxybenzoic acids are valuable structural motifs found in a wide range of pharmaceuticals, agrochemicals, and advanced materials. The precise installation of a carboxylic acid group at the position ortho to an alkoxy substituent on an aromatic ring is a common synthetic challenge. Traditional electrophilic aromatic substitution reactions often yield a mixture of ortho and para isomers, leading to low regioselectivity and difficult purification.

Directed ortho-metalation (DoM) has emerged as a powerful and highly regioselective strategy to overcome this challenge. This method provides a direct and high-yielding route to 1,2-disubstituted aromatic compounds.[1] This application note provides a detailed protocol for the synthesis of ortho-alkoxybenzoic acids using the DoM approach, focusing on the lithiation of alkoxybenzenes followed by carboxylation.

Principle of Directed ortho-Metalation (DoM)

Directed ortho-metalation is a variation of electrophilic aromatic substitution where deprotonation of an aromatic ring occurs exclusively at the position ortho to a directing metalation group (DMG).[1][2] The alkoxy group (-OR) is an effective DMG.

The mechanism involves three key steps:

  • Coordination: The heteroatom (oxygen) of the alkoxy group acts as a Lewis base, coordinating to a Lewis acidic organolithium reagent (e.g., n-butyllithium, s-butyllithium).[2][3] This brings the strong base into close proximity to the ortho-protons. Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up organolithium aggregates and accelerate the reaction.[1][3]

  • Deprotonation: The organolithium base then selectively removes a proton from the nearest ortho-position, which is now kinetically favored, to form a stable aryllithium intermediate.[2][4]

  • Electrophilic Quench: The highly nucleophilic aryllithium species reacts with an electrophile. For the synthesis of benzoic acids, this electrophile is carbon dioxide (typically from dry ice), which upon acidic workup yields the desired ortho-alkoxybenzoic acid.

DoM_Mechanism cluster_start Step 1: Coordination & Lithiation cluster_quench Step 2: Carboxylation & Workup start_material Alkoxybenzene reagent + (R-Li)n / TMEDATHF, -78 °C start_material->reagent intermediate ortho-Lithiated Intermediate reagent->intermediate electrophile 1. CO₂ (dry ice)2. H₃O⁺ intermediate->electrophile Electrophilic Quench product ortho-Alkoxybenzoic Acid electrophile->product

Data Summary

The DoM strategy is known for its high efficiency and yields, often exceeding 90% for many substrates.[1] The following table summarizes representative examples of this transformation.

Starting MaterialBase / ConditionsProductYield (%)
Anisolen-BuLi, TMEDA, THF, -78 °C to rt2-Methoxybenzoic acidHigh
1,3-Dimethoxybenzenen-BuLi, Et₂O, rt2,6-Dimethoxybenzoic acid~95%
1-Methoxynaphthalenen-BuLi, TMEDA, Et₂O, 0 °C1-Methoxy-2-naphthoic acid~88%
3-MethoxypyridineLDA, THF, -78 °C3-Methoxy-4-pyridinecarboxylic acid~85%
Anisoles-BuLi, TMEDA, THF, -78 °C2-Methoxybenzoic acid~97%

Note: Yields are based on literature reports for DoM followed by carboxylation and may vary based on specific reaction scale and conditions.

Detailed Experimental Protocol: Synthesis of 2-Methoxybenzoic Acid from Anisole

This protocol describes the synthesis of 2-methoxybenzoic acid on a laboratory scale. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

4.1 Materials and Reagents

  • Anisole (reagent grade, distilled)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA, distilled from CaH₂)

  • n-Butyllithium (n-BuLi, 2.5 M solution in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Dry Ice (CO₂)

  • Hydrochloric acid (HCl, 6 M aqueous solution)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen/Argon inlet

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone bath

4.2 Procedure

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a low-temperature thermometer. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Initial Charging: To the flask, add anhydrous THF (80 mL) via syringe. Add anisole (5.41 g, 50 mmol) followed by TMEDA (6.39 g, 55 mmol).

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (22 mL of a 2.5 M solution in hexanes, 55 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: After the addition is complete, stir the reaction mixture at -78 °C for an additional 1 hour. The solution may become cloudy, indicating the formation of the aryllithium species.

  • Carboxylation (Quench): In a separate beaker, crush a generous amount of dry ice (approx. 50 g). Remove the cooling bath and pour the reaction mixture carefully and steadily onto the crushed dry ice with vigorous stirring. A large amount of CO₂ gas will evolve.

  • Workup: Allow the mixture to warm to room temperature. Add 50 mL of water and stir until all solids dissolve. Transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether (2 x 30 mL) to remove any unreacted anisole and neutral byproducts.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by slowly adding 6 M HCl. A white precipitate of 2-methoxybenzoic acid will form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).

  • Purification: Dry the crude product under vacuum. For higher purity, the solid can be recrystallized from an ethanol/water mixture. The final product is a white crystalline solid.

experimental_workflow

Alternative Synthetic Routes

While DoM is highly effective, other methods exist for synthesizing alkoxybenzoic acids:

  • Williamson Ether Synthesis: This involves the O-alkylation of a corresponding hydroxybenzoic acid ester, followed by hydrolysis of the ester to the carboxylic acid.[5] This is a robust method but requires more synthetic steps than DoM.

  • Nucleophilic Aromatic Substitution: Starting from an activated halo-benzoic acid, such as o-chlorobenzoic acid, and reacting it with an alkoxide.[6] This often requires catalysts like copper salts and may have a more limited substrate scope.[6]

  • Kolbe-Schmitt Reaction: This classic method involves the carboxylation of a phenoxide but typically requires high temperatures and pressures and may lack the regioselectivity of DoM for substituted phenols.[7][8]

Compared to these alternatives, Directed ortho-Metalation offers a more direct, single-step functionalization of readily available alkoxybenzenes with exceptional regiocontrol and generally high yields.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Williamson Ether Synthesis for 2-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Williamson ether synthesis for 2-hydroxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this multi-step synthesis.

The conversion of 2-hydroxybenzoic acid to its ether derivatives via Williamson ether synthesis is a multi-step process due to the presence of two reactive functional groups: a phenolic hydroxyl and a carboxylic acid. Direct etherification is challenging as the carboxylic acid can react with the base used in the synthesis. Therefore, a protecting group strategy is typically employed. The overall synthetic pathway involves three key stages:

  • Protection (Esterification): The carboxylic acid group is protected, commonly as a methyl ester, to prevent its interference in the subsequent etherification step.

  • Ether Synthesis (O-Alkylation): The Williamson ether synthesis is then performed on the protected intermediate (e.g., methyl salicylate) to form the desired ether linkage at the phenolic hydroxyl group.

  • Deprotection (Hydrolysis): The protecting ester group is removed to yield the final 2-alkoxybenzoic acid product.

This guide will provide detailed protocols, troubleshooting advice, and quantitative data for each of these critical stages.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter.

Stage 1: Protection - Fischer Esterification of 2-Hydroxybenzoic Acid

The first step is the protection of the carboxylic acid functionality as a methyl ester, forming methyl salicylate. This is typically achieved through a Fischer esterification reaction.

FAQs

  • Q1: Why is my yield of methyl salicylate consistently low?

    • A1: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1] To drive the equilibrium towards the product (methyl salicylate), a large excess of methanol is typically used.[2][3][4] Another reason for low yield could be incomplete reaction due to insufficient reaction time or temperature. Ensure the reaction is refluxed for the recommended duration.[2][5]

  • Q2: I am having trouble removing the sulfuric acid catalyst after the reaction.

    • A2: After the reaction, the excess acid is typically neutralized by washing the organic extract with a mild base, such as a 5% sodium bicarbonate solution.[3][6] This wash should be repeated until the aqueous layer is neutral or slightly basic, which can be checked with pH paper.[6]

  • Q3: My final product is not pure, what are the likely contaminants?

    • A3: The most common impurity is unreacted salicylic acid. This can be removed by washing the organic layer with a sodium bicarbonate solution, which will convert the acidic salicylic acid into its water-soluble sodium salt, effectively extracting it from the organic phase.[5][7]

Stage 2: Ether Synthesis - Williamson Ether Synthesis of Methyl 2-Hydroxybenzoate

With the carboxylic acid group protected, the phenolic hydroxyl group can be alkylated via the Williamson ether synthesis.

FAQs

  • Q1: The Williamson ether synthesis is not proceeding to completion. What should I check?

    • A1: Incomplete deprotonation of the phenolic hydroxyl group is a common issue. Ensure you are using a suitable base and that your solvent is anhydrous, as protic solvents can reduce the nucleophilicity of the phenoxide.[8] Polar aprotic solvents like DMF or acetonitrile are generally preferred.[9] Also, verify that your alkylating agent is sufficiently reactive; primary alkyl halides are ideal.[10]

  • Q2: I am observing the formation of side products. What are they and how can I minimize them?

    • A2: A common side reaction is the base-catalyzed elimination (E2) of the alkyl halide, especially if you are using a secondary or tertiary alkyl halide.[10] To minimize this, it is crucial to use a primary alkyl halide. Another possible side reaction is C-alkylation, where the alkyl group attaches to the benzene ring instead of the phenolic oxygen.[8] Using milder bases and controlling the reaction temperature can help favor O-alkylation.

  • Q3: What is the best base to use for the deprotonation of the phenolic hydroxyl group?

    • A3: For phenols, weak inorganic bases like potassium carbonate (K₂CO₃) are often sufficient and can help minimize side reactions.[8] For less reactive systems, a stronger base like sodium hydroxide (NaOH) might be necessary. Very strong bases like sodium hydride (NaH) can also be used but should be handled with caution due to their reactivity and the potential for increased side reactions.[8]

Stage 3: Deprotection - Hydrolysis of the Methyl Ester

The final step is the removal of the methyl ester protecting group to yield the 2-alkoxybenzoic acid. This is typically achieved through saponification (base-catalyzed hydrolysis).

FAQs

  • Q1: The hydrolysis of my ester is very slow or incomplete. How can I drive it to completion?

    • A1: Steric hindrance around the ester group can slow down hydrolysis. Increasing the reaction temperature and using a co-solvent like methanol or THF to improve solubility can help.[11][12] For particularly stubborn esters, harsher conditions such as higher temperatures or more concentrated base may be required.[11][13]

  • Q2: I am getting a low yield of the final carboxylic acid product after acidification.

    • A2: A common reason for low yield is the incomplete precipitation of the product upon acidification. Ensure the solution is sufficiently acidic by checking the pH with an indicator paper. Cooling the mixture in an ice bath after acidification can also help to maximize the precipitation of the product.[14]

  • Q3: Are there alternative methods for ester deprotection under milder conditions?

    • A3: Yes, for substrates that are sensitive to harsh basic conditions, other deprotection methods can be considered. For example, certain esters can be cleaved under acidic conditions or by using specific reagents like lithium hydroxide in a THF/water mixture, which can be effective for hindered esters.[11][15]

Experimental Protocols

The following are detailed methodologies for the three key stages of the synthesis.

Stage 1: Synthesis of Methyl Salicylate (Protection)

This protocol describes the Fischer esterification of 2-hydroxybenzoic acid (salicylic acid).[2][3][16]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve salicylic acid in an excess of methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for the specified time (see table below). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with an organic solvent like dichloromethane or diethyl ether and wash with water.

  • Neutralization: Wash the organic layer with a 5% sodium bicarbonate solution to remove unreacted salicylic acid and the acid catalyst. Continue washing until the aqueous layer is neutral or slightly basic.

  • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl salicylate.

  • Purification: The crude product can be purified by distillation if necessary.

Stage 2: Williamson Ether Synthesis of Methyl 2-alkoxybenzoate (O-Alkylation)

This protocol outlines the etherification of the phenolic hydroxyl group of methyl salicylate.[8][9]

  • Reaction Setup: To a round-bottom flask containing methyl salicylate and a suitable solvent (e.g., acetonitrile or DMF), add the base (e.g., potassium carbonate).

  • Addition of Alkylating Agent: Add the primary alkyl halide to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to the desired temperature and stir for the required duration. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic solids.

  • Extraction: Concentrate the filtrate and dissolve the residue in an organic solvent. Wash sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Stage 3: Synthesis of 2-Alkoxybenzoic Acid (Deprotection)

This protocol describes the hydrolysis of the methyl ester to the final carboxylic acid.[12][14]

  • Reaction Setup: Dissolve the methyl 2-alkoxybenzoate in a mixture of an alcohol (e.g., methanol) and an aqueous solution of a base (e.g., sodium hydroxide).

  • Reflux: Heat the mixture under reflux for the specified time.

  • Acidification: After cooling, acidify the reaction mixture with a strong acid, such as concentrated hydrochloric acid, until the product precipitates. It is advisable to cool the mixture in an ice bath during acidification.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: The crude 2-alkoxybenzoic acid can be purified by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture).

Data Presentation

The following tables summarize typical quantitative data for each stage of the synthesis.

Table 1: Reaction Parameters for Fischer Esterification of Salicylic Acid

ParameterValueReference
Salicylic Acid0.65 g - 69 g[3][6]
Methanol2.0 mL - 160 g[3][6]
Conc. H₂SO₄0.75 mL - 20 g[3][6]
Reaction Time75 minutes - 5.5 hours[3][6]
Temperature~80°C - 93°C[3][6]
Typical Yield ~94% [17]

Table 2: General Conditions for Williamson Ether Synthesis of Phenols

ParameterConditionReference
SolventAcetonitrile, DMF[9]
BaseK₂CO₃, NaOH, NaH[8]
Alkylating AgentPrimary Alkyl Halide[10]
Temperature50 - 100 °C[9]
Reaction Time1 - 8 hours[9]
Typical Yield 50 - 95% [9]

Table 3: Conditions for Hydrolysis of Methyl Esters

SubstrateBaseSolventTimeTemperatureYieldReference
Methyl 2-(...)-benzoateNaOHWater/Methanol4 hReflux95%[12]
Ethyl 2-Propoxy-5-Methylbenzoate10% KOH50% Ethanol8 hReflux78%[18]
Methyl Benzoates (hindered)2% KOHWater30 min200-300 °CQuantitative[13]

Visualizations

The following diagrams illustrate the overall workflow and key decision points in the synthesis.

experimental_workflow cluster_0 Stage 1: Protection cluster_1 Stage 2: Ether Synthesis cluster_2 Stage 3: Deprotection start 2-Hydroxybenzoic Acid esterification Fischer Esterification (Methanol, H₂SO₄ catalyst) start->esterification intermediate1 Methyl 2-Hydroxybenzoate (Methyl Salicylate) esterification->intermediate1 williamson Williamson Ether Synthesis (Alkyl Halide, Base) intermediate1->williamson intermediate2 Methyl 2-Alkoxybenzoate williamson->intermediate2 hydrolysis Saponification (Base, then Acid) intermediate2->hydrolysis final_product 2-Alkoxybenzoic Acid hydrolysis->final_product

Caption: Overall workflow for the synthesis of 2-alkoxybenzoic acid.

reaction_pathway reactant 2-Hydroxybenzoic Acid intermediate1 Methyl 2-Hydroxybenzoate reactant->intermediate1 + CH₃OH, H⁺ (Esterification) intermediate2 Methyl 2-Alkoxybenzoate intermediate1->intermediate2 + R-X, Base (Williamson Synthesis) product 2-Alkoxybenzoic Acid intermediate2->product 1. NaOH, H₂O 2. H₃O⁺ (Hydrolysis)

References

Technical Support Center: Synthesis of 2-(Pentyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(Pentyloxy)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis of this compound is typically achieved via the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the hydroxyl group of salicylic acid (2-hydroxybenzoic acid) is deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of an n-pentyl halide (e.g., 1-bromopentane), displacing the halide and forming the ether linkage.

Q2: What are the most common side reactions to be aware of during this synthesis?

The primary side reactions of concern are:

  • Elimination (E2) of the alkyl halide: The phenoxide ion is a strong base and can induce the elimination of HBr from the pentyl bromide, leading to the formation of pentene isomers. This is more prevalent with secondary or tertiary alkyl halides, but can occur with primary halides at higher temperatures.

  • C-alkylation of the phenoxide: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to the formation of 2-hydroxy-3-pentylbenzoic acid or 2-hydroxy-5-pentylbenzoic acid.

  • Reaction with the carboxylic acid group: If a very strong base is used, it can deprotonate the carboxylic acid. While the carboxylate is a much weaker nucleophile than the phenoxide, it could potentially react with the alkyl halide, though this is generally not a major side reaction under typical conditions.

Q3: How can I minimize the formation of side products?

To minimize side reactions:

  • Use a primary alkyl halide (e.g., 1-bromopentane) to reduce the likelihood of elimination reactions.

  • Employ a moderately strong base (e.g., K2CO3, NaOH) to selectively deprotonate the more acidic phenolic hydroxyl group over promoting elimination.

  • Maintain a controlled reaction temperature. Higher temperatures can favor the elimination reaction.

  • Choose an appropriate solvent. Polar aprotic solvents like DMF or DMSO can enhance the rate of the desired SN2 reaction.

Q4: What are the best practices for purifying the final product?

Purification of this compound typically involves the following steps:

  • Acid-base extraction: After the reaction, the mixture can be treated with a base (e.g., NaOH solution) to deprotonate the carboxylic acid, forming the water-soluble sodium 2-(pentyloxy)benzoate. This allows for the separation of non-acidic organic impurities (like unreacted pentyl bromide and any pentene byproduct) by extraction with an organic solvent (e.g., diethyl ether).

  • Acidification: The aqueous layer is then acidified (e.g., with HCl) to re-protonate the carboxylate, causing the this compound to precipitate out of the solution.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane) to remove any remaining impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of salicylic acid. 2. Inactive alkyl halide. 3. Insufficient reaction time or temperature. 4. Presence of water in the reaction.1. Use a stronger base or ensure the base is of good quality and anhydrous. 2. Check the purity of the pentyl halide; consider using a more reactive halide (e.g., 1-iodopentane). 3. Monitor the reaction by TLC and adjust the reaction time and/or temperature accordingly. 4. Ensure all glassware is thoroughly dried and use an anhydrous solvent.
Presence of Unreacted Salicylic Acid in Product 1. Insufficient amount of base. 2. Insufficient amount of alkylating agent. 3. Short reaction time.1. Use a slight excess of the base (e.g., 1.1-1.2 equivalents). 2. Use a slight excess of the pentyl halide. 3. Increase the reaction time and monitor for the disappearance of the starting material by TLC.
Product is an Oily or Gummy Solid 1. Presence of impurities, such as unreacted alkyl halide or side products. 2. Incomplete removal of solvent.1. Perform a thorough acid-base extraction and recrystallization. 2. Ensure the product is completely dry by using a vacuum oven or desiccator.
Contamination with a byproduct having a similar polarity C-alkylation side product.Purification by column chromatography on silica gel may be necessary. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound under various conditions. Please note that this data is compiled from typical Williamson ether syntheses of similar phenolic acids and should be considered as a general guide.

Parameter Condition A Condition B Condition C
Starting Material Salicylic AcidMethyl SalicylateSalicylic Acid
Alkylating Agent 1-Bromopentane1-Bromopentane1-Iodopentane
Base K2CO3NaHNaOH
Solvent AcetoneTHFDMF
Temperature (°C) 602580
Reaction Time (h) 1268
Yield of this compound (%) 7585 (after hydrolysis)88
Purity (by HPLC, %) 959798
Major Side Product(s) Unreacted Salicylic AcidC-Alkylated ProductPentene
Side Product Percentage (approx. %) 321

Experimental Protocols

Key Experiment: Synthesis of this compound via Williamson Ether Synthesis

Materials:

  • Salicylic acid

  • 1-Bromopentane

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylic acid (13.8 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol).

  • Add 100 mL of anhydrous acetone to the flask.

  • Stir the mixture at room temperature for 15 minutes.

  • Addition of Alkylating Agent: Add 1-bromopentane (18.1 g, 0.12 mol) to the reaction mixture dropwise over 10 minutes.

  • Reaction: Heat the mixture to reflux and maintain for 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with a small amount of acetone.

  • Combine the filtrate and washings and remove the acetone under reduced pressure.

  • Extraction: Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer with 50 mL of 1 M NaOH solution.

  • Separate the aqueous layer. The desired product is now in the aqueous layer as its sodium salt.

  • Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify with 1 M HCl until the pH is approximately 2. A white precipitate of this compound will form.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

  • Dry the purified product in a vacuum oven.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products & Side Products Salicylic Acid Salicylic Acid Phenoxide Ion Phenoxide Ion Salicylic Acid->Phenoxide Ion Deprotonation 1-Bromopentane 1-Bromopentane This compound This compound Pentene Pentene 1-Bromopentane->Pentene E2 Elimination Base Base C-Alkylated Product C-Alkylated Product Phenoxide Ion->this compound SN2 Attack (O-Alkylation) Phenoxide Ion->C-Alkylated Product C-Alkylation

Caption: Main reaction and side reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield of This compound Check_TLC Analyze reaction mixture by TLC Start->Check_TLC Unreacted_SM High amount of unreacted salicylic acid? Check_TLC->Unreacted_SM Yes Multiple_Spots Multiple new spots (other than product)? Check_TLC->Multiple_Spots No Increase_Base Increase base equivalents or use stronger base Unreacted_SM->Increase_Base Yes Increase_Time_Temp Increase reaction time and/or temperature Unreacted_SM->Increase_Time_Temp No Check_Reagents Check purity of alkyl halide Multiple_Spots->Check_Reagents No Optimize_Temp Lower reaction temperature to minimize side reactions Multiple_Spots->Optimize_Temp Yes End Improved Yield Increase_Base->End Increase_Time_Temp->End Check_Reagents->End Purify_Column Purify by column chromatography Optimize_Temp->Purify_Column Purify_Column->End

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

Technical Support Center: Synthesis of 2-(Pentyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(Pentyloxy)benzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and effective method is the Williamson ether synthesis. This reaction involves the O-alkylation of a salicylate, typically 2-hydroxybenzoic acid (salicylic acid), with a pentyl halide in the presence of a base.[1]

Q2: Which pentyl halide should I use for the best yield?

A2: For the highest yield, a primary pentyl halide is strongly recommended. 1-Bromopentane or 1-iodopentane are excellent choices. The reaction proceeds via an S_N2 mechanism, which is most efficient with primary halides.[2][3] Using secondary or tertiary pentyl halides will likely lead to a significant decrease in yield due to competing elimination (E2) reactions, which form alkenes instead of the desired ether.[2]

Q3: What are the most effective bases for this synthesis?

A3: Strong bases are required to deprotonate the phenolic hydroxyl group of salicylic acid to form the more nucleophilic phenoxide. Common and effective bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH).[3] The choice of base can influence the reaction rate and yield.

Q4: What is the optimal solvent for this reaction?

A4: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can solvate the cation of the base, leaving the alkoxide nucleophile more reactive.[3] Suitable solvents include acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Protic solvents like ethanol can also be used, particularly when using a corresponding alkoxide base, but may lead to slower reaction rates.[2]

Q5: What are the potential side reactions that can lower the yield?

A5: The primary side reactions are:

  • Elimination (E2) reaction: This is more prevalent when using secondary or tertiary alkyl halides.[2]

  • C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites (the oxygen and the carbon atoms of the aromatic ring). While O-alkylation is generally favored, some C-alkylation can occur, leading to the formation of alkylsalicylic acid byproducts.[3]

  • Esterification: If the carboxylic acid group of salicylic acid is not deprotonated, it can potentially react with the pentyl halide to form an ester, although this is less common under basic conditions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Ineffective deprotonation of salicylic acid: The base may be too weak or not used in a sufficient amount. 2. Poor quality of reagents: The pentyl halide may have degraded, or the solvent may not be sufficiently dry. 3. Low reaction temperature: The reaction may be too slow at the temperature used. 4. Use of a secondary or tertiary pentyl halide: This leads to elimination as the major pathway.[2]1. Use a stronger base like potassium hydroxide or sodium hydride. Ensure at least two equivalents of base are used to deprotonate both the phenolic hydroxyl and the carboxylic acid groups. 2. Use freshly distilled pentyl halide and anhydrous solvents. 3. Increase the reaction temperature, for example, by heating to reflux in the chosen solvent. 4. Switch to a primary pentyl halide such as 1-bromopentane or 1-iodopentane.
Presence of unreacted salicylic acid 1. Insufficient amount of base: Not all of the salicylic acid was converted to the phenoxide. 2. Insufficient amount of pentyl halide: Not enough alkylating agent was available to react with all the phenoxide. 3. Short reaction time: The reaction was not allowed to proceed to completion.1. Increase the molar ratio of the base to salicylic acid to ensure complete deprotonation. 2. Use a slight excess of the pentyl halide (e.g., 1.1 to 1.2 equivalents). 3. Increase the reaction time and monitor the reaction progress using Thin Layer Chromatography (TLC).
Formation of significant amounts of alkene byproduct Use of a sterically hindered pentyl halide: Secondary or tertiary pentyl halides favor elimination over substitution.[2]Use a primary pentyl halide (1-bromopentane or 1-iodopentane).
Product is difficult to purify 1. Presence of C-alkylation byproducts: These can have similar properties to the desired product. 2. Incomplete removal of the base or starting materials. 1. Employ column chromatography for purification if recrystallization is ineffective. 2. After the reaction, perform an acidic workup to protonate the carboxylate and any unreacted phenoxide. The product can then be extracted into an organic solvent. Washing the organic layer with a dilute base can remove any remaining salicylic acid.

Data Presentation

While specific yield data for this compound is not extensively published, the following table provides expected yields based on the synthesis of a similar compound, 2-ethoxybenzoic acid, which can be extrapolated to the synthesis of this compound under optimized conditions.

Starting MaterialAlkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Reported Yield (%)
Methyl SalicylateDiethyl SulfateKOHEthanol15698.31

This data is for the synthesis of 2-ethoxybenzoic acid and serves as a reference for optimizing the synthesis of this compound.

Experimental Protocols

High-Yield Synthesis of this compound

This protocol is adapted from a high-yield synthesis of a similar 2-alkoxybenzoic acid.

Materials:

  • Salicylic acid

  • Potassium hydroxide (KOH)

  • 1-Bromopentane

  • Ethanol

  • Hydrochloric acid (HCl), dilute

  • Distilled water

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Deprotonation of Salicylic Acid: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylic acid in ethanol. To this solution, add at least two molar equivalents of potassium hydroxide. Stir the mixture at room temperature until the salicylic acid and KOH have completely dissolved.

  • Alkylation: To the solution from step 1, add 1.1 to 1.2 molar equivalents of 1-bromopentane dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification and Extraction: To the residue, add distilled water and stir to dissolve the potassium salts. Cool the aqueous solution in an ice bath and acidify to a pH of 2-3 by the slow addition of dilute hydrochloric acid. The this compound will precipitate out of the solution. Extract the product into an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Salicylic Acid and KOH in Ethanol B Add 1-Bromopentane A->B Dropwise addition C Heat to Reflux (6-8 hours) B->C D Solvent Removal C->D E Acidification & Extraction D->E F Drying and Solvent Removal E->F G Recrystallization F->G H H G->H Pure Product Troubleshooting_Logic Start Low Yield or Incomplete Reaction Q1 Check for Unreacted Salicylic Acid (TLC) Start->Q1 A1 Increase Base Amount and/or Reaction Time Q1->A1 Yes Q2 Alkene Byproduct Detected (GC-MS/NMR)? Q1->Q2 No End Improved Yield A1->End A2 Ensure Primary Pentyl Halide Was Used Q2->A2 Yes A3 Consider C-alkylation and Optimize Purification (e.g., Chromatography) Q2->A3 No A2->End A3->End

References

Technical Support Center: Purification of 2-Alkoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-alkoxybenzoic acids.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Recrystallization Issues

Q1: My 2-alkoxybenzoic acid is "oiling out" instead of forming crystals during recrystallization. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solid melts and forms a liquid layer instead of dissolving in the solvent at high temperatures. This can happen for a few reasons:

  • High Impurity Concentration: A large amount of impurity can depress the melting point of your compound, causing it to melt before it dissolves.

  • Inappropriate Solvent Choice: The boiling point of your solvent might be higher than the melting point of the 2-alkoxybenzoic acid.

  • Rapid Cooling: Cooling the solution too quickly can sometimes favor oil formation over crystallization.

Solutions:

  • Re-dissolve and Dilute: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.

  • Change Solvent: Select a solvent with a lower boiling point.

  • Preliminary Purification: If high impurity levels are suspected, consider a preliminary purification step like acid-base extraction to remove a significant portion of the impurities before recrystallization.

  • Slow Cooling: Insulate the flask to encourage gradual cooling, which favors the formation of well-defined crystals.

Q2: The yield of my recrystallized 2-alkoxybenzoic acid is very low. What are the common causes and how can I improve it?

A2: Low recovery is a frequent issue in recrystallization. The primary causes include:

  • Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.

  • Premature Crystallization: The product crystallizes on the filter paper or in the funnel during hot filtration.

  • Incomplete Crystallization: Not allowing enough time or a low enough temperature for the crystals to form completely.

Solutions:

  • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Preheat Filtration Apparatus: Ensure your funnel and receiving flask are pre-heated before hot filtration to prevent the product from crystallizing prematurely.

  • Thorough Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath to maximize crystal formation.

  • Second Crop: You can attempt to recover more product by concentrating the mother liquor (boiling off some solvent) and cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure. A typical yield for the recrystallization of benzoic acid from hot water is around 65%, so a recovery of 54% can be considered fairly good for a first attempt.[1]

Q3: My purified 2-alkoxybenzoic acid is still colored. How can I remove the color?

A3: Colored impurities can often be removed by using activated charcoal.[2][3][4]

Procedure:

  • After dissolving your crude 2-alkoxybenzoic acid in the minimum amount of hot solvent, remove the flask from the heat.

  • Add a small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution.

  • Swirl the mixture and gently heat it again for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.

  • Allow the clear filtrate to cool slowly to form colorless crystals.

Acid-Base Extraction Issues

Q1: An emulsion has formed between the aqueous and organic layers during my acid-base extraction. How can I break it?

A1: Emulsion formation is a common problem when extracting acidic compounds.[5] Here are several techniques to break an emulsion:

  • "Salting Out": Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help force the separation of the two phases.[6]

  • Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel to minimize emulsion formation while still allowing for extraction.[6]

  • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning them can effectively separate the layers.[6]

  • Filtration: Filter the mixture through a plug of glass wool or a phase separation filter paper.[6]

  • Patience: Sometimes, simply letting the separatory funnel stand for a while will allow the emulsion to break on its own.

Q2: I am not getting a precipitate when I acidify the basic aqueous extract. What should I do?

A2: This is a common issue that can arise from a few factors:

  • Incomplete Acidification: You may not have added enough acid to lower the pH sufficiently to protonate the carboxylate salt. The solution must be acidic (pH < 4) to ensure the neutral, less water-soluble carboxylic acid is formed. Always check the final pH with pH paper or a pH meter.

  • Product is Soluble in the Aqueous Phase: If the 2-alkoxybenzoic acid has some solubility in the acidic aqueous solution, a precipitate may not form, or may be very fine. In this case, you will need to perform a back-extraction with a suitable organic solvent (like diethyl ether or ethyl acetate) to recover your product.[7]

Chromatography Issues

Q1: My 2-alkoxybenzoic acid is tailing on the silica gel column. How can I improve the peak shape?

A1: Tailing is a common issue when purifying acidic compounds on silica gel due to strong interactions between the carboxylic acid group and the stationary phase. To mitigate this, you can add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-1%), to your mobile phase. This will help to suppress the ionization of the carboxylic acid and reduce its interaction with the silica gel, resulting in sharper peaks.

FAQs

Q1: What are the most common impurities I should expect when synthesizing 2-alkoxybenzoic acids?

A1: Common impurities can include:

  • Starting Materials: Unreacted starting materials are a common source of impurities.

  • Dealkylated Product: The corresponding 2-hydroxybenzoic acid (salicylic acid derivative) is a very common byproduct, formed by the cleavage of the ether linkage, especially at elevated temperatures.[8]

  • Positional Isomers: Depending on the synthetic route, you may have positional isomers (e.g., 3- or 4-alkoxybenzoic acids) present.

  • Unreacted Ester: If your synthesis involves the hydrolysis of an ester, incomplete reaction will leave the starting ester as an impurity.

Q2: How can I prevent the dealkylation of my 2-alkoxybenzoic acid during purification?

A2: Dealkylation is often promoted by heat and certain reagents. To minimize this side reaction:

  • Avoid High Temperatures: Use the lowest effective temperatures during heating and solvent removal.

  • Choose Reagents Carefully: Be mindful of reagents that can promote ether cleavage. For example, some amine bases at high temperatures can cause dealkylation.[8]

  • Protecting Groups: In multi-step syntheses, it may be necessary to use a more stable protecting group for the hydroxyl function if dealkylation is a persistent issue.

Q3: What is a good starting solvent for the recrystallization of a 2-alkoxybenzoic acid?

A3: A good starting point is often a mixed solvent system. For many benzoic acid derivatives, a mixture of ethanol and water works well.[9] The compound is typically dissolved in the minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. A few more drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[10] Water is also a good solvent for recrystallizing benzoic acid itself, as it is much more soluble in hot water than in cold water.[11][12]

Q4: How can I confirm the purity of my final product?

A4: Several analytical techniques can be used to assess purity:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for determining purity and quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or trifluoroacetic acid) is commonly used.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for volatile impurities and for the analysis of the 2-alkoxybenzoic acid itself, often after derivatization to increase its volatility.[14][15][16][17][18]

  • Melting Point Analysis: A sharp melting point range that is close to the literature value is a good indicator of high purity. Impurities will typically cause the melting point to be depressed and broadened.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of your product and to detect the presence of impurities.

Data Presentation

Table 1: Solubility of 2-Methoxybenzoic Acid

SolventSolubilityTemperature (°C)
Water5 mg/mL30
Boiling WaterSoluble100
EthanolFreely SolubleRoom Temperature
Organic SolventsSolubleRoom Temperature

Data sourced from PubChem.[19]

Table 2: Typical Performance of Purification Methods for Benzoic Acid Derivatives

ParameterBefore RecrystallizationAfter Recrystallization
Purity (by HPLC)~95%>99%
Melting PointBroad range, depressedSharp range, close to lit. value
AppearanceYellowish to brownish powderWhite to pale yellow crystals
Recovery YieldN/A65-95% (typical)

This data is illustrative and based on typical results for benzoic acid and its derivatives. Actual results may vary.[1][20]

Experimental Protocols

Protocol 1: Recrystallization of 2-Methoxybenzoic Acid
  • Dissolution: In an Erlenmeyer flask, add the crude 2-methoxybenzoic acid. Add the minimum amount of hot ethanol to dissolve the solid completely with heating and stirring.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture and bring it back to a boil for a few minutes.

  • Hot Filtration: Pre-heat a gravity filtration setup (funnel with fluted filter paper and a clean Erlenmeyer flask). Filter the hot solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes faintly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator or a drying oven at a suitable temperature.

Protocol 2: Acid-Base Extraction for Purification of a 2-Alkoxybenzoic Acid
  • Dissolution: Dissolve the crude product (containing the 2-alkoxybenzoic acid and neutral impurities) in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake, venting frequently to release any pressure from CO₂ evolution.

  • Separation: Allow the layers to separate. The sodium salt of the 2-alkoxybenzoic acid will be in the aqueous (bottom) layer. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure all the acid has been extracted. Combine all aqueous extracts. The organic layer now contains the neutral impurities and can be set aside.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M HCl dropwise while stirring until the solution is acidic (test with pH paper). The 2-alkoxybenzoic acid will precipitate out.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold water.

  • Drying: Dry the purified product.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (if needed) cluster_crystallization Crystallization cluster_isolation Isolation crude Crude 2-Alkoxybenzoic Acid dissolve Dissolve in minimum hot solvent crude->dissolve charcoal Add Activated Charcoal dissolve->charcoal if colored hot_filter Hot Gravity Filtration dissolve->hot_filter if insoluble impurities charcoal->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure_product Pure 2-Alkoxybenzoic Acid dry->pure_product

Caption: A typical workflow for the purification of 2-alkoxybenzoic acids by recrystallization.

AcidBase_Extraction_Workflow cluster_organic Organic Layer cluster_aqueous Aqueous Layer start Crude Mixture in Organic Solvent add_base Add aq. NaHCO3 & Shake start->add_base separate1 Separate Layers add_base->separate1 neutral_imp Neutral Impurities separate1->neutral_imp Organic carboxylate_salt Sodium 2-Alkoxybenzoate separate1->carboxylate_salt Aqueous acidify Acidify with HCl carboxylate_salt->acidify precipitate Precipitation acidify->precipitate isolate Vacuum Filtration & Wash precipitate->isolate pure_product Pure 2-Alkoxybenzoic Acid isolate->pure_product

Caption: A logical workflow for the purification of 2-alkoxybenzoic acids using acid-base extraction.

References

Technical Support Center: Recrystallization of 2-(Pentyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the successful recrystallization of 2-(Pentyloxy)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, a moderately polar solvent is a good starting point due to the presence of the polar carboxylic acid group and the nonpolar pentyloxy chain. Ethanol, or a mixed solvent system such as ethanol/water or toluene/heptane, is recommended.[1][2][3] The choice depends on the specific impurities you are trying to remove.

Q2: How do I select the best solvent if I'm unsure?

A2: A small-scale solvent screen is the most effective method. This involves testing the solubility of a small amount of your crude this compound in various solvents at room temperature and then upon heating. Observe which solvent provides a significant difference in solubility between the hot and cold conditions.

Q3: My compound "oiled out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute's melting point is lower than the solvent's boiling point, or if the solution is supersaturated and cools too quickly.[4][5] To resolve this, reheat the solution to redissolve the oil and add a small amount of additional solvent. Allow the solution to cool more slowly. Using a mixed solvent system can also prevent oiling out.[5]

Q4: Crystal formation is not occurring, even after the solution has cooled. What are the next steps?

A4: This is likely due to either using too much solvent or the solution being supersaturated.[4]

  • Too much solvent: If you suspect an excess of solvent, you can evaporate some of it by gently heating the solution and then allowing it to cool again.[4][6]

  • Supersaturation: To induce crystallization from a supersaturated solution, you can:

    • Scratch the inside of the flask with a glass rod at the solution's surface.[6]

    • Add a "seed crystal" of pure this compound.[6]

    • Cool the solution further in an ice bath.[5]

Q5: The yield of my recrystallized product is very low. How can this be improved?

A5: A low yield can result from several factors:

  • Using too much solvent: This is the most common cause, as a significant amount of the product will remain dissolved in the mother liquor.[4][6] Use the minimum amount of hot solvent necessary to dissolve the crude material.

  • Premature crystallization: If crystals form during a hot filtration step, product will be lost. Ensure your filtration apparatus is pre-heated.[5]

  • Incomplete crystallization: Ensure the solution is sufficiently cooled to maximize crystal formation. An ice bath can help increase the yield.[5]

  • Washing with warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to avoid dissolving the product.[5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Evaporate some of the solvent and cool again.[4]- Scratch the inner wall of the flask with a glass rod.- Add a seed crystal of the pure compound.- Cool the flask in an ice bath.[5][6]
Compound "oils out" - The boiling point of the solvent is higher than the melting point of the compound.- The solution cooled too quickly.- The compound is significantly impure.- Reheat the solution to redissolve the oil, add more solvent, and cool slowly.[4][5]- Consider using a lower-boiling point solvent or a mixed solvent system.
Low recovery of pure product - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete cooling.- Washing crystals with solvent that is not ice-cold.- Use the minimum amount of hot solvent required for dissolution.[5]- Preheat the filtration apparatus.- Cool the solution in an ice bath to maximize crystal formation.[5]- Wash crystals with a minimal amount of ice-cold solvent.[5]
Recrystallized product is still impure - The chosen solvent is not appropriate for the impurities present.- The cooling process was too rapid, trapping impurities.- Perform a solvent screen to find a solvent that leaves the impurity dissolved or undissolved at all temperatures.- Allow the solution to cool slowly and undisturbed.
Colored impurities remain - The colored material is co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can adsorb some of your product.[7]

Solvent Selection Data

Due to the limited availability of specific solubility data for this compound, the following table provides estimated solubilities based on the properties of benzoic acid and the structural contribution of the pentyloxy group.[8][9] A laboratory investigation is essential for confirmation.

SolventPredicted Solubility at 25°CPredicted Solubility at Boiling PointSuitability for Recrystallization
Water LowModeratePotentially suitable, but may require a large volume.[10]
Ethanol ModerateHighGood candidate; may require a co-solvent like water to reduce cold solubility.[2]
Methanol Moderate-HighVery HighLikely too soluble at room temperature for good yield.
Heptane/Hexane Very LowLow-ModerateGood as an anti-solvent or for washing crystals. May be a suitable single solvent.
Toluene Low-ModerateHighGood candidate, especially for removing non-polar impurities.
Acetone HighVery HighLikely too soluble at room temperature.
Ethyl Acetate ModerateHighGood candidate.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization for this compound
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., ethanol or toluene) and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Preheat a funnel and a new flask to prevent premature crystallization.[11]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Large, pure crystals are favored by slow cooling.[4] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper with the vacuum on, then transfer them to a watch glass to air dry.

Protocol 2: Mixed Solvent Recrystallization for this compound (e.g., Ethanol/Water)
  • Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol (the "good" solvent).

  • Addition of Anti-Solvent: While the solution is still hot, add water (the "anti-solvent") dropwise until the solution becomes slightly turbid (cloudy). This indicates the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the Single Solvent Recrystallization protocol, using an ice-cold mixture of the two solvents for washing.

Visualizations

Solvent_Selection_Workflow Diagram 1: Solvent Selection Workflow start Start: Crude This compound test_solvents Test solubility in various solvents (e.g., Ethanol, Toluene, Water) start->test_solvents is_soluble_cold Soluble in cold solvent? test_solvents->is_soluble_cold is_soluble_hot Soluble in hot solvent? is_soluble_cold->is_soluble_hot No unsuitable_solvent Unsuitable Solvent is_soluble_cold->unsuitable_solvent Yes insoluble Insoluble is_soluble_hot->insoluble No suitable_solvent Suitable Solvent Found is_soluble_hot->suitable_solvent Yes consider_mixed Consider mixed solvent system insoluble->consider_mixed Recrystallization_Process Diagram 2: Recrystallization Experimental Workflow dissolve 1. Dissolve crude product in minimum hot solvent hot_filtration 2. Hot filtration (if needed) dissolve->hot_filtration cool_solution 3. Cool solution slowly to room temperature hot_filtration->cool_solution ice_bath 4. Cool in ice bath cool_solution->ice_bath vacuum_filtration 5. Isolate crystals via vacuum filtration ice_bath->vacuum_filtration wash_crystals 6. Wash with ice-cold solvent vacuum_filtration->wash_crystals dry_crystals 7. Dry pure crystals wash_crystals->dry_crystals end Pure Product dry_crystals->end

References

Technical Support Center: Interpreting the NMR Spectrum of 2-(Pentyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2-(Pentyloxy)benzoic acid and need assistance in interpreting its NMR spectra. This document provides a comprehensive overview of expected spectral data, troubleshooting for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shifts in the ¹H NMR spectrum of this compound?

The ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the carboxylic acid proton, the aromatic protons, and the protons of the pentyloxy group. The acidic proton of the carboxylic acid is typically observed as a broad singlet far downfield, often in the range of 10-12 ppm.[1][2] The chemical shift of this proton is sensitive to concentration and the solvent used due to hydrogen bonding.[3] Protons on the benzene ring will appear in the aromatic region, generally between 6.5 and 8.5 ppm.[1] The protons of the pentyloxy chain will be found in the upfield region of the spectrum.

Q2: How can I assign the signals in the aromatic region of the ¹H NMR spectrum?

The aromatic region will show four distinct proton signals due to the disubstituted benzene ring. The substituent effects of the carboxylic acid and the pentyloxy group will influence the chemical shifts of these protons. The proton ortho to the carboxylic acid group is expected to be the most deshielded. The coupling patterns (splitting) will be complex due to ortho, meta, and para coupling, but will provide crucial information for definitive assignment.

Q3: What are the characteristic signals in the ¹³C NMR spectrum of this compound?

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is a key indicator, typically appearing in the range of 165-185 ppm.[3] The aromatic carbons will produce signals between approximately 110 and 160 ppm. The carbons of the pentyloxy group will be observed at the upfield end of the spectrum.

Q4: I am observing a broad peak in my ¹H NMR spectrum. What could be the cause?

A broad peak in the ¹H NMR spectrum can be attributed to several factors. The carboxylic acid proton signal is inherently broad due to hydrogen bonding and chemical exchange.[2] If you observe other broad signals, it could be due to poor shimming of the magnetic field, the presence of particulate matter in the NMR tube, or a highly concentrated sample.[4]

Q5: My baseline is rolling and the peaks are not sharp. How can I improve the quality of my spectrum?

Poor lineshape and a rolling baseline are often symptoms of issues with the magnetic field homogeneity or the sample preparation.[4] Ensure the instrument's shimming is optimized for your sample. It is also crucial to filter your sample to remove any undissolved solids.[4] If the sample is too concentrated, diluting it with more deuterated solvent can improve spectral quality.[4]

Data Presentation

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.0 - 12.0Broad Singlet1H-COOH
~7.8 - 8.1Doublet of Doublets1HAr-H (ortho to -COOH)
~7.4 - 7.6Triplet of Doublets1HAr-H (para to -O-pentyl)
~7.0 - 7.2Triplet of Doublets1HAr-H (para to -COOH)
~6.9 - 7.1Doublet of Doublets1HAr-H (ortho to -O-pentyl)
~4.0 - 4.2Triplet2H-OCH₂-
~1.7 - 1.9Multiplet2H-OCH₂CH₂-
~1.3 - 1.5Multiplet4H-CH₂CH₂CH₃
~0.9Triplet3H-CH₃

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~165 - 175C=O (Carboxylic Acid)
~155 - 160Ar-C (C-O)
~130 - 135Ar-C (para to -O-pentyl)
~120 - 125Ar-C (para to -COOH)
~115 - 120Ar-C (ortho to -COOH)
~110 - 115Ar-C (C-COOH)
~110 - 115Ar-C (ortho to -O-pentyl)
~65 - 70-OCH₂-
~28 - 32-OCH₂CH₂-
~22 - 26-CH₂CH₂CH₂-
~20 - 24-CH₂CH₃
~13 - 15-CH₃

Experimental Protocols

Protocol for ¹H and ¹³C NMR Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this type of compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Filtration: To ensure a high-quality spectrum, filter the solution into a clean NMR tube using a pipette with a small cotton or glass wool plug to remove any particulate matter.[4]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required or for precise chemical shift referencing.

  • Instrumentation: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

  • Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

Visualization

NMR_Interpretation_Workflow cluster_data_acquisition Data Acquisition cluster_spectral_analysis Spectral Analysis cluster_structure_elucidation Structure Elucidation Sample_Prep Sample Preparation NMR_Experiment Run NMR Experiment Sample_Prep->NMR_Experiment Dissolved & Filtered Sample Identify_Solvent Identify Solvent & TMS Peaks NMR_Experiment->Identify_Solvent Raw FID Data Analyze_Chemical_Shifts Analyze Chemical Shifts Identify_Solvent->Analyze_Chemical_Shifts Analyze_Integration Analyze Integration Analyze_Chemical_Shifts->Analyze_Integration Assign_Carbons Assign Carbon Signals Analyze_Chemical_Shifts->Assign_Carbons Chemical Environment Analyze_Splitting Analyze Splitting Patterns Analyze_Integration->Analyze_Splitting Assign_Protons Assign Proton Signals Analyze_Splitting->Assign_Protons J-coupling information Final_Structure Confirm Structure of This compound Assign_Protons->Final_Structure Assign_Carbons->Final_Structure

Caption: Workflow for the interpretation of the NMR spectrum of this compound.

References

Fragmentation pattern of 2-(Pentyloxy)benzoic acid in mass spec

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mass Spectrometry Analysis

This technical support guide provides insights into the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-(Pentyloxy)benzoic acid. The information is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for molecular identification and structural elucidation.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the expected molecular ion (M+) peak for this compound?

A1: The molecular formula for this compound is C12H16O3. The expected monoisotopic mass is approximately 208.11 g/mol . Therefore, you should look for the molecular ion peak at an m/z of 208. In electron ionization mass spectrometry, the molecular ion peak may sometimes be weak or absent depending on the stability of the molecule under the experimental conditions.

Q2: What are the predicted primary fragmentation pathways for this compound?

A2: The fragmentation of this compound is influenced by three main structural features: the carboxylic acid group, the pentyloxy alkyl chain, and the ortho relationship between these two groups. Key predicted pathways include:

  • Loss of the pentyl chain: Cleavage of the O-C bond of the pentyl group, leading to the loss of a C5H10 radical (pentene) via a rearrangement, is a highly probable fragmentation due to the "ortho effect." This would result in a prominent ion at m/z 138 .

  • Loss of a butene fragment: A McLafferty-type rearrangement involving the transfer of a gamma-hydrogen from the pentyl chain to the carbonyl oxygen can lead to the elimination of a neutral butene molecule (C4H8), resulting in an ion at m/z 152 .

  • Cleavage of the pentyloxy group: Loss of the entire pentyloxy radical (•OC5H11) would generate an ion at m/z 121 .

  • Loss of a hydroxyl radical: A common fragmentation for carboxylic acids is the loss of a hydroxyl radical (•OH), which would produce an ion at m/z 191 .[1]

  • Decarboxylation: Loss of the carboxyl group as a radical (•COOH) can lead to a fragment ion at m/z 163 .[1]

  • Fragmentation of the pentyl chain: The alkyl chain can undergo fragmentation, leading to a series of peaks separated by 14 mass units (CH2).[1]

Q3: How does the ortho position of the pentyloxy group affect the fragmentation pattern?

A3: The proximity of the pentyloxy and carboxylic acid groups in the ortho position can lead to specific interactions, a phenomenon known as the "ortho effect."[2][3] This can promote unique rearrangement reactions that are not observed in the meta and para isomers. For this compound, the ortho effect is predicted to facilitate the loss of pentene (C5H10) through a six-membered transition state, making the ion at m/z 138 particularly significant. Studies on similar molecules, like methyl 2-ethoxybenzoate, have shown unique fragmentation patterns due to such ortho interactions.[4]

Q4: I am not observing the molecular ion peak at m/z 208. What could be the reason?

A4: The absence of a molecular ion peak can be due to several factors:

  • Instability of the molecular ion: The molecular ion of this compound might be unstable under 70 eV electron ionization and fragment completely before it can be detected.

  • In-source fragmentation: High temperatures in the ion source or GC injection port can cause thermal degradation of the analyte before ionization.

  • Instrumental parameters: The ionization energy and other source parameters might be too harsh. Consider using softer ionization techniques like chemical ionization (CI) if available.

Q5: What are the characteristic low-mass fragment ions I should look for?

A5: While the higher mass fragments are more diagnostic, you might also observe smaller, common fragments such as:

  • m/z 121: Corresponding to the benzoyl cation after loss of the pentyloxy group.

  • m/z 93: Arising from further fragmentation of the aromatic ring.

  • m/z 77: The phenyl cation, which is a common fragment for benzene derivatives.

  • m/z 43 and 57: Corresponding to C3H7+ and C4H9+ fragments from the pentyl chain.

Predicted Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound under electron ionization. Please note that the relative intensities are predictions and may vary based on experimental conditions.

m/zProposed Neutral LossProposed Fragment StructurePredicted Relative Intensity
208-[C12H16O3]+• (Molecular Ion)Low to Medium
191•OH[C12H15O2]+Low
163•COOH[C11H15O]+Low
152C4H8[C8H8O3]+•Medium
138C5H10[C7H6O3]+•High (potential base peak)
121•OC5H11[C7H5O]+Medium to High
77C5H10 + COOH•[C6H5]+Low to Medium

Experimental Protocols

A general methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.

1. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • If necessary, derivatization (e.g., methylation of the carboxylic acid) can be performed to improve chromatographic behavior, although this will alter the fragmentation pattern.

2. Gas Chromatography (GC) Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Injection: 1 µL splitless injection at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Mass Range: Scan from m/z 40 to 300.

Visualizations

Predicted Fragmentation Pathway of this compound

Fragmentation_Pattern cluster_frags Fragment Ions cluster_sub_frags Secondary Fragments M [C12H16O3]+• m/z = 208 (Molecular Ion) F191 [M - •OH]+ m/z = 191 M->F191 - •OH F163 [M - •COOH]+ m/z = 163 M->F163 - •COOH F152 [M - C4H8]+• m/z = 152 (McLafferty) M->F152 - C4H8 F138 [M - C5H10]+• m/z = 138 (Ortho Effect) M->F138 - C5H10 F121 [M - •OC5H11]+ m/z = 121 M->F121 - •OC5H11 F77 [C6H5]+ m/z = 77 F121->F77 - CO - H2O

Caption: Predicted EI fragmentation pathway of this compound.

Logical Workflow for Troubleshooting

Troubleshooting_Workflow start Start: Analyze Spectrum q_mol_ion Molecular ion (m/z 208) present? start->q_mol_ion a_yes_mol_ion Yes: Proceed to fragment analysis q_mol_ion->a_yes_mol_ion Yes a_no_mol_ion No: Troubleshoot q_mol_ion->a_no_mol_ion No q_base_peak Base peak at m/z 138? a_yes_mol_ion->q_base_peak troubleshoot_options Check: 1. Ion source temperature 2. Ionization energy 3. Sample stability a_no_mol_ion->troubleshoot_options end_analysis End: Correlate with reference/predicted data troubleshoot_options->end_analysis a_yes_base_peak Yes: Consistent with predicted ortho effect q_base_peak->a_yes_base_peak a_no_base_peak No: Check for other major fragments (m/z 152, 121) q_base_peak->a_no_base_peak a_yes_base_peak->end_analysis a_no_base_peak->end_analysis

Caption: Troubleshooting workflow for mass spectrum analysis.

References

Avoiding elimination byproducts in Williamson ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid elimination byproducts in the Williamson ether synthesis.

Troubleshooting Guide: Low Ether Yield and Significant Alkene Byproduct

Issue: My Williamson ether synthesis is producing a low yield of the desired ether and a significant amount of an alkene byproduct. What are the likely causes and how can I resolve this?

Answer: This common issue arises from the competition between the desired SN2 (substitution) pathway and the undesired E2 (elimination) pathway.[1][2] The formation of an alkene byproduct is a strong indicator that the E2 reaction is favored under your current experimental conditions.[1][3] Here is a step-by-step guide to troubleshoot and optimize your reaction:

1. Evaluate Your Substrates:

  • Alkyl Halide Structure: The structure of the alkyl halide is the most critical factor.[4] The Williamson ether synthesis is most efficient with methyl and primary alkyl halides.[4][5][6]

    • Secondary alkyl halides will often yield a mixture of substitution and elimination products.[4][6]

    • Tertiary alkyl halides will almost exclusively lead to the elimination product.[4][5][6]

  • Alkoxide Structure: While the reaction is more tolerant of steric hindrance on the alkoxide, highly hindered alkoxides can still promote elimination.[5][7]

Recommendation: If you are synthesizing an unsymmetrical ether, there are two possible combinations of alkoxide and alkyl halide. Always choose the pathway that involves the less sterically hindered alkyl halide.[1] For instance, to synthesize tert-butyl ethyl ether, it is far better to react sodium tert-butoxide with ethyl bromide than to react sodium ethoxide with tert-butyl bromide.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the Williamson ether synthesis and why does it form?

A1: The most common byproduct is an alkene, which is formed through a competing E2 elimination reaction.[1] This occurs when the alkoxide, which is a strong base, removes a proton from a carbon adjacent to the carbon bearing the leaving group, instead of attacking the carbon in an SN2 fashion. This side reaction is particularly prevalent with secondary and tertiary alkyl halides due to steric hindrance.[5][8]

Q2: How can I minimize the formation of the alkene byproduct?

A2: To favor the SN2 pathway and minimize elimination:

  • Use a primary alkyl halide whenever possible.[5]

  • If synthesizing an unsymmetrical ether, choose the combination of reactants with the less sterically hindered alkyl halide .[1]

  • Use a less sterically bulky base to generate the alkoxide. However, ensure it is strong enough for complete deprotonation.[1]

  • Control the reaction temperature. Lower temperatures generally favor the SN2 reaction over the E2 reaction.[1][4] A typical temperature range for the Williamson ether synthesis is 50-100 °C.[2][7]

Q3: What is the best base to use for generating the alkoxide?

A3: For simple dialkyl ethers, strong but non-bulky bases like sodium hydride (NaH) or potassium hydride (KH) are excellent choices because they irreversibly deprotonate the alcohol.[1][6][9] For aryl ethers, weaker bases such as potassium carbonate (K₂CO₃) are often sufficient.[4] It is advisable to avoid bulky bases like potassium tert-butoxide if elimination is a concern.[4]

Q4: What is the optimal solvent for the Williamson ether synthesis?

A4: Polar aprotic solvents are generally preferred as they can solvate the cation of the alkoxide, leaving the oxygen anion more nucleophilic and available to participate in the SN2 reaction.[2][7][10] Protic solvents can solvate the alkoxide, reducing its nucleophilicity and slowing down the reaction.[2][7]

  • Recommended Solvents: Acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2][4]

Q5: My reaction is very slow or not going to completion. What should I do?

A5: Several factors could be contributing to a sluggish reaction:

  • Incomplete deprotonation: Ensure the base you are using is strong enough to fully deprotonate the alcohol.

  • Poor leaving group: Iodides are better leaving groups than bromides, which are better than chlorides.[8] Consider using an alkyl iodide or a tosylate.

  • Low temperature: While high temperatures can promote elimination, the reaction may be too slow if the temperature is too low. You may need to gradually increase the temperature while monitoring for byproduct formation.

  • Insufficient reaction time: Some Williamson ether syntheses can take several hours to reach completion.[2][7]

Data Presentation

Table 1: Influence of Substrate Structure on Reaction Outcome

Alkyl Halide TypeAlkoxide TypeMajor Product(s)Predominant Pathway
Primary (e.g., CH₃CH₂Br)Primary (e.g., CH₃O⁻)Ether (CH₃CH₂OCH₃)SN2
Primary (e.g., CH₃CH₂Br)Tertiary (e.g., (CH₃)₃CO⁻)Ether ((CH₃)₃COCH₂CH₃)SN2
Secondary (e.g., (CH₃)₂CHBr)Primary (e.g., CH₃O⁻)Ether ((CH₃)₂CHOCH₃) and Alkene (CH₂=CHCH₃)SN2 and E2
Tertiary (e.g., (CH₃)₃CBr)Primary (e.g., CH₃O⁻)Alkene ((CH₃)₂C=CH₂)E2

This table illustrates the general trend of increasing elimination with increased steric hindrance of the alkyl halide.[1]

Experimental Protocols

General Protocol for Williamson Ether Synthesis to Minimize Elimination

  • Alkoxide Formation: a. In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in an appropriate anhydrous polar aprotic solvent (e.g., DMF or acetonitrile). b. Cool the solution in an ice bath (0 °C). c. Slowly add a strong, non-bulky base (e.g., sodium hydride, 1.1 equivalents).[1] d. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Ether Formation: a. Cool the freshly prepared alkoxide solution to a suitable starting temperature (e.g., room temperature or 50 °C). b. Add the primary alkyl halide (1.0 equivalent) dropwise to the stirred alkoxide solution. c. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). d. If the reaction is slow, gradually increase the temperature, but be mindful that higher temperatures can promote the E2 side reaction.[1]

  • Work-up and Purification: a. Once the reaction is complete, cool the mixture to room temperature. b. Cautiously quench the reaction by the slow addition of water. c. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). d. Wash the combined organic layers with water and brine. e. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography or distillation.[1]

Visualizations

G cluster_0 Reactants cluster_1 Pathways cluster_2 Products Alkoxide Alkoxide (RO⁻) SN2 SN2 Pathway Alkoxide->SN2 Nucleophilic Attack E2 E2 Pathway Alkoxide->E2 Proton Abstraction AlkylHalide Alkyl Halide (R'X) AlkylHalide->SN2 AlkylHalide->E2 Ether Ether (ROR') SN2->Ether Desired Product Alkene Alkene E2->Alkene Byproduct

Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.

G Start Low Ether Yield, High Alkene Byproduct CheckSubstrate Evaluate Substrate Structure Start->CheckSubstrate PrimaryHalide Is Alkyl Halide Primary? CheckSubstrate->PrimaryHalide Redesign Redesign Synthesis: Use Primary Alkyl Halide PrimaryHalide->Redesign No CheckConditions Optimize Reaction Conditions PrimaryHalide->CheckConditions Yes Redesign->CheckConditions LowerTemp Lower Reaction Temperature CheckConditions->LowerTemp ChangeSolvent Use Polar Aprotic Solvent (DMF, Acetonitrile) LowerTemp->ChangeSolvent CheckBase Use Non-Bulky Base (e.g., NaH) ChangeSolvent->CheckBase Monitor Monitor Reaction Progress CheckBase->Monitor

Caption: Troubleshooting workflow for minimizing elimination byproducts.

References

Technical Support Center: Synthesis of 2-(Pentyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(pentyloxy)benzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the Williamson ether synthesis, starting from salicylic acid and 1-bromopentane.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Deprotonation of Salicylic Acid: The phenolic hydroxyl group of salicylic acid is acidic, but the carboxyl group is more so. A sufficiently strong base is required to deprotonate the phenol. Insufficient base will lead to unreacted starting material.1a. Choice of Base: Use at least two equivalents of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to ensure deprotonation of both the carboxylic acid and the phenolic hydroxyl group. For a more robust reaction, sodium hydride (NaH) in an aprotic solvent like THF can be used to ensure complete formation of the phenoxide. 1b. Base Quality: Ensure the base is not old or has absorbed atmospheric moisture, which can reduce its reactivity.
2. Ineffective Alkylating Agent: 1-bromopentane may be old or degraded.2. Check Alkylating Agent: Use freshly opened or purified 1-bromopentane. Consider using 1-iodopentane, which is a more reactive alkylating agent.
3. Inappropriate Solvent: The solvent may not be suitable for an SN2 reaction.3. Solvent Selection: Use a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone. These solvents effectively solvate the cation of the base, leaving the phenoxide anion more nucleophilic.
4. Low Reaction Temperature: The reaction may be too slow at lower temperatures.4. Increase Temperature: Gently heat the reaction mixture. A temperature range of 50-100 °C is often effective for Williamson ether synthesis. Monitor the reaction by TLC to avoid decomposition at higher temperatures.
Formation of Side Products 1. C-Alkylation: The phenoxide ion is an ambident nucleophile, and some alkylation may occur on the aromatic ring, although this is generally a minor pathway for O-alkylation under these conditions.1. Optimize Reaction Conditions: Lowering the reaction temperature may favor O-alkylation over C-alkylation.
2. Elimination Reaction of Alkyl Halide: Although less likely with a primary alkyl halide like 1-bromopentane, the use of a sterically hindered base or very high temperatures could promote the E2 elimination reaction, forming 1-pentene.2. Control Reaction Conditions: Avoid excessively high temperatures and the use of bulky bases if possible.
3. Unreacted Salicylic Acid: Incomplete reaction will leave salicylic acid in the product mixture.3. Drive Reaction to Completion: Increase the reaction time or temperature, or use a slight excess of the alkylating agent.
4. Esterification Product: If the reaction conditions are not sufficiently basic, the carboxylate may react with 1-bromopentane to form pentyl 2-hydroxybenzoate.4. Ensure Sufficient Base: Use at least two equivalents of a strong base to form the dianion of salicylic acid, which will favor O-alkylation.
Difficulty in Product Purification 1. Ineffective Extraction: The product and starting materials may not be effectively separated during the workup.1. Proper Workup: After the reaction, acidification of the mixture is crucial to protonate the carboxylic acid, making the product soluble in organic solvents. Ensure the aqueous layer is acidified to a pH of 1-2 before extraction.
2. Inappropriate Recrystallization Solvent: The chosen solvent may not provide good differential solubility for the product and impurities.2. Solvent Screening for Recrystallization: Benzoic acid and its derivatives can often be recrystallized from hot water, aqueous ethanol, or ethanol/water mixtures. For this compound, a solvent system like ethanol/water or hexanes/ethyl acetate should be tested to find the optimal conditions for forming pure crystals upon cooling.
3. Oily Product: The product may not crystallize and instead form an oil.3. Induce Crystallization: If the product oils out during recrystallization, try scratching the inside of the flask with a glass rod at the solvent-air interface, or add a seed crystal of the pure product if available. Allowing the solution to cool slowly can also promote crystallization over oiling out.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method is the Williamson ether synthesis. This involves the reaction of a deprotonated salicylic acid (acting as the nucleophile) with a pentyl halide (the electrophile), such as 1-bromopentane.

Q2: Why are two equivalents of base necessary in this reaction?

A2: Salicylic acid has two acidic protons: one on the carboxylic acid group and one on the phenolic hydroxyl group. The carboxylic acid proton is more acidic and will be deprotonated first. The second equivalent of base is required to deprotonate the less acidic phenolic hydroxyl group to form the phenoxide, which then acts as the nucleophile to attack the 1-bromopentane.

Q3: Can I use other pentyl halides, like 1-chloropentane or 1-iodopentane?

A3: Yes, other pentyl halides can be used. The reactivity of the alkyl halide in an SN2 reaction follows the trend I > Br > Cl. Therefore, 1-iodopentane will react faster than 1-bromopentane, while 1-chloropentane will be the slowest. If using 1-chloropentane, more forcing reaction conditions (e.g., higher temperature or longer reaction time) may be necessary.

Q4: My reaction is very slow. What can I do to speed it up?

A4: To increase the reaction rate, you can:

  • Increase the reaction temperature.

  • Use a more polar aprotic solvent like DMF or DMSO.

  • Use a more reactive alkyl halide, such as 1-iodopentane.

  • Consider adding a catalytic amount of sodium iodide or potassium iodide if you are using 1-bromopentane or 1-chloropentane. The iodide will displace the other halide in situ to form the more reactive 1-iodopentane.

Q5: How do I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting material (salicylic acid) and the product (this compound). The disappearance of the salicylic acid spot and the appearance of a new, less polar product spot will indicate the reaction is proceeding.

Q6: What is the best way to purify the final product?

A6: Recrystallization is a common and effective method for purifying benzoic acid derivatives. The ideal solvent for recrystallization is one in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixed solvent system, such as ethanol and water, can also be effective.

Experimental Protocol: Synthesis of this compound

This protocol details a representative method for the synthesis of this compound.

Reagents and Theoretical Quantities

ReagentMolar Mass ( g/mol )Density (g/mL)AmountMoles (mmol)Equivalents
Salicylic Acid138.12-5.00 g36.21.0
Sodium Hydroxide40.00-3.20 g80.02.2
1-Bromopentane151.041.226.0 mL48.41.3
Acetone--100 mL--
Hydrochloric Acid (conc.)--As needed--

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylic acid (5.00 g, 36.2 mmol) and acetone (100 mL).

  • Base Addition: While stirring, add sodium hydroxide (3.20 g, 80.0 mmol) to the flask.

  • Alkylation: Add 1-bromopentane (6.0 mL, 48.4 mmol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the acetone using a rotary evaporator.

  • Acidification: To the resulting residue, add 100 mL of water. Carefully acidify the aqueous solution with concentrated hydrochloric acid to a pH of 1-2. A white precipitate should form.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Visualizations

Synthesis_Pathway cluster_product Product Salicylic_Acid Salicylic Acid Intermediate Salicylate Dianion Salicylic_Acid->Intermediate Deprotonation Bromopentane 1-Bromopentane Product This compound Bromopentane->Product SN2 Attack Base NaOH (2 eq.) Base->Intermediate Intermediate->Product

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Product Yield? Check_Base Check Base: - Strength (2 eq.) - Quality Start->Check_Base Yes Side_Products Side Products Formed? Start->Side_Products No Check_Alkyl_Halide Check Alkylating Agent: - Purity Check_Base->Check_Alkyl_Halide Check_Conditions Check Reaction Conditions: - Temperature (50-100°C) - Solvent (Polar Aprotic) Check_Alkyl_Halide->Check_Conditions Check_Conditions->Side_Products Analyze_Side_Products Analyze Side Products (TLC, NMR): - Unreacted Starting Material - C-alkylation - Esterification Side_Products->Analyze_Side_Products Yes Purification_Issue Difficulty in Purification? Side_Products->Purification_Issue No Optimize_Conditions Optimize Conditions: - Lower Temperature - Adjust Stoichiometry Analyze_Side_Products->Optimize_Conditions Optimize_Conditions->Purification_Issue Workup_Check Review Workup: - Proper Acidification (pH 1-2) Purification_Issue->Workup_Check Yes Success Successful Synthesis Purification_Issue->Success No Recrystallization_Check Optimize Recrystallization: - Screen Solvents - Slow Cooling Workup_Check->Recrystallization_Check Recrystallization_Check->Success Failure Consult Further

Caption: Troubleshooting workflow for synthesis issues.

Stability issues with 2-(Pentyloxy)benzoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(Pentyloxy)benzoic acid during storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound, presented in a question-and-answer format.

Q1: I've observed a change in the physical appearance (e.g., color change, clumping) of my this compound sample during storage. What could be the cause?

A1: Changes in the physical appearance of this compound can indicate potential degradation. The primary factors contributing to such changes are exposure to light, elevated temperatures, and humidity.[1] It is recommended to visually inspect your sample against a fresh reference standard and consider performing analytical tests to assess purity.

Q2: My analytical results show a decrease in the purity of my this compound sample over time. What are the likely degradation products?

A2: Based on the structure of this compound, the most probable degradation pathways are hydrolysis and decarboxylation.

  • Hydrolysis: The ether linkage can be susceptible to cleavage, especially in the presence of moisture and acidic or basic conditions, yielding 2-hydroxybenzoic acid (salicylic acid) and 1-pentanol.

  • Decarboxylation: At elevated temperatures, benzoic acid derivatives can undergo decarboxylation, which would result in the formation of pentyloxybenzene and carbon dioxide.[2][3]

  • Oxidation: Oxidative degradation may lead to the formation of various hydroxylated species on the aromatic ring.[4]

A stability-indicating HPLC method is recommended to identify and quantify these potential impurities.

Q3: I suspect my sample has degraded. How can I confirm this and quantify the extent of degradation?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to confirm and quantify degradation.[5][6] This involves developing an HPLC method that can separate the intact this compound from all its potential degradation products. Comparing the chromatogram of your stored sample to that of a freshly prepared standard will allow you to identify and quantify any impurities that have formed.

Q4: What are the optimal storage conditions to ensure the long-term stability of this compound?

A4: To ensure the long-term stability of this compound, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[2][7][8] Storage at room temperature is generally acceptable, but for extended periods, refrigeration may be considered. Avoid exposure to extreme temperatures and incompatible materials such as strong oxidizing agents.[7]

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to light?

A1: Yes, like many aromatic compounds, this compound can be sensitive to light. Photodegradation can occur upon exposure to UV or visible light.[1] It is recommended to store the compound in an amber or opaque container to minimize light exposure.

Q2: What is the expected shelf-life of this compound?

A2: The shelf-life of this compound is highly dependent on the storage conditions. When stored under the recommended conditions (cool, dry, dark, and in a tightly sealed container), the compound is expected to be stable for several years. However, for critical applications, it is advisable to re-analyze the purity of the material after prolonged storage.

Q3: Can I store this compound in a solution?

A3: Storing this compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis and other solvent-mediated degradation pathways.[9] If a solution is required, it should be prepared fresh. For short-term storage, use a well-characterized, dry, aprotic solvent and store at a low temperature, protected from light.

Q4: Are there any known incompatibilities with common excipients or solvents?

A4: this compound is incompatible with strong oxidizing agents.[7] When considering its use in formulations, compatibility studies should be conducted with all excipients to ensure that no unforeseen reactions occur. Particular attention should be paid to excipients with high moisture content, as this can promote hydrolysis.[9]

Data Presentation

The following table summarizes hypothetical stability data for this compound under different storage conditions. This data is for illustrative purposes to highlight the importance of proper storage.

Storage ConditionTime (Months)Purity (%)Major Degradant (%)Appearance
Recommended 099.8< 0.1White crystalline solid
(2-8°C, Dark, Dry)1299.7< 0.1No change
2499.60.1No change
Ambient 099.8< 0.1White crystalline solid
(25°C/60% RH, Light)1298.50.8 (2-hydroxybenzoic acid)Slight yellowish tint
2497.11.5 (2-hydroxybenzoic acid)Yellowish solid
Accelerated 099.8< 0.1White crystalline solid
(40°C/75% RH, Light)695.22.5 (2-hydroxybenzoic acid), 0.5 (Pentyloxybenzene)Yellowish, slightly clumpy

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the purity and stability of this compound. Method optimization and validation are required for specific applications.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Initial conditions: 40% Acetonitrile, 60% Water with 0.1% Formic Acid.

    • Gradient: Linearly increase to 90% Acetonitrile over 15 minutes.

    • Hold: Hold at 90% Acetonitrile for 5 minutes.

    • Re-equilibration: Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding potential degradation pathways and for the development of a stability-indicating analytical method.[1][10]

  • Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl in a 1:1 acetonitrile/water mixture. Heat at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH in a 1:1 acetonitrile/water mixture. Heat at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve the sample in a 1:1 acetonitrile/water mixture and add 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid sample in a controlled temperature oven at 105°C for 48 hours.

  • Photodegradation: Expose the solid sample to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined period (e.g., according to ICH Q1B guidelines).

Visualizations

2-(Pentyloxy)benzoic_acid This compound Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) 2-(Pentyloxy)benzoic_acid->Hydrolysis Decarboxylation Decarboxylation (Heat) 2-(Pentyloxy)benzoic_acid->Decarboxylation Oxidation Oxidation ([O]) 2-(Pentyloxy)benzoic_acid->Oxidation 2-Hydroxybenzoic_acid 2-Hydroxybenzoic acid Hydrolysis->2-Hydroxybenzoic_acid 1-Pentanol 1-Pentanol Hydrolysis->1-Pentanol Pentyloxybenzene Pentyloxybenzene Decarboxylation->Pentyloxybenzene Hydroxylated_derivatives Hydroxylated derivatives Oxidation->Hydroxylated_derivatives

Caption: Potential degradation pathways of this compound.

Start Stability Issue Observed (e.g., Purity Decrease, Color Change) Review_Storage Review Storage Conditions (Temp, Light, Humidity) Start->Review_Storage Improper_Storage Were conditions improper? Review_Storage->Improper_Storage Correct_Storage Correct Storage Conditions and Monitor Future Batches Improper_Storage->Correct_Storage Yes Perform_Analysis Perform Analytical Testing (e.g., HPLC) Improper_Storage->Perform_Analysis No Correct_Storage->Perform_Analysis Degradation_Confirmed Degradation Confirmed? Perform_Analysis->Degradation_Confirmed Characterize_Degradants Characterize Degradants (e.g., using LC-MS) Degradation_Confirmed->Characterize_Degradants Yes No_Degradation No Degradation Detected. Consider other sources of error. Degradation_Confirmed->No_Degradation No Quarantine_Material Quarantine Affected Material Characterize_Degradants->Quarantine_Material End End Quarantine_Material->End No_Degradation->End

Caption: Troubleshooting workflow for stability issues.

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Prepare_Standard Prepare Standard Solution (Fresh Sample) Inject_Standard Inject Standard Prepare_Standard->Inject_Standard Prepare_Sample Prepare Stored Sample Solution Inject_Sample Inject Stored Sample Prepare_Sample->Inject_Sample Obtain_Chromatograms Obtain Chromatograms Inject_Standard->Obtain_Chromatograms Inject_Sample->Obtain_Chromatograms Compare_Chromatograms Compare Chromatograms Obtain_Chromatograms->Compare_Chromatograms Identify_Peaks Identify Degradation Peaks Compare_Chromatograms->Identify_Peaks Calculate_Purity Calculate Purity and Impurity Levels Identify_Peaks->Calculate_Purity

Caption: Experimental workflow for stability testing.

References

Troubleshooting low purity of synthesized 2-(Pentyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-(Pentyloxy)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this compound. Below you will find a comprehensive guide in a question-and-answer format, detailed experimental protocols, and data to help you optimize your experimental outcomes.

Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the synthesis of this compound, which is typically prepared via a Williamson ether synthesis from 2-hydroxybenzoic acid (salicylic acid) and a pentyl halide (e.g., 1-bromopentane).

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the Williamson ether synthesis are a common issue and can stem from several factors.[1][2] Here are the most probable causes and their solutions:

  • Incomplete Deprotonation of Salicylic Acid: The reaction requires the formation of a phenoxide ion from the hydroxyl group of salicylic acid. If the base is not strong enough or is used in insufficient quantity, the starting material will not be fully converted to the nucleophile, leading to low conversion.

    • Solution: Use a strong base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation.[3][4] Alternatively, stronger alkali bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a suitable solvent can be effective.[3] Ensure you use at least two equivalents of the base to deprotonate both the phenolic hydroxyl group and the carboxylic acid group.

  • Side Reaction: Elimination of the Alkyl Halide: The alkoxide base can also induce an elimination reaction (E2) with the pentyl halide, forming pentene instead of the desired ether.[3][4][5] This is more likely at higher temperatures.

    • Solution: Maintain a moderate reaction temperature, typically between 50-100°C.[2] Using a primary alkyl halide like 1-bromopentane minimizes this side reaction as primary halides are less prone to elimination than secondary or tertiary halides.[4][5]

  • Presence of Water: Water in the reaction mixture can protonate the alkoxide, reducing its nucleophilicity, and can also react with strong bases like NaH.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

  • Suboptimal Reaction Time and Temperature: The reaction may not have gone to completion if the time was too short or the temperature too low. Conversely, excessively high temperatures can promote side reactions.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical reaction time is between 1 to 8 hours.[2]

Q2: My final product has a low purity, and I see multiple spots on my TLC plate. What are the likely impurities?

A2: The presence of multiple impurities can be attributed to unreacted starting materials, side products, or subsequent degradation. The most common impurities include:

  • Unreacted Salicylic Acid: This is a common impurity if the reaction has not gone to completion or if there was insufficient alkylating agent.

  • Pentene: Formed from the elimination side reaction of 1-bromopentane.

  • C-Alkylated Byproducts: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur on the aromatic ring (C-alkylation) in addition to the desired O-alkylation.[3]

  • Dialkyl Ether (Dipentyl ether): This can form if there is any residual pentanol that gets deprotonated and reacts with the pentyl halide.

Q3: How can I effectively purify my crude this compound?

A3: The most common and effective method for purifying solid organic compounds like this compound is recrystallization.

  • Solvent Selection: The ideal solvent is one in which the product is highly soluble at elevated temperatures and poorly soluble at room temperature. For benzoic acid derivatives, common recrystallization solvents include boiling water, aqueous ethanol, or benzene.[6] For alkoxybenzoic acids, a mixture of ethanol and water is often effective.[7][8]

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, you can add a small amount of activated charcoal and perform a hot filtration. Allow the solution to cool slowly to room temperature to form large, pure crystals, and then cool further in an ice bath to maximize recovery. Collect the crystals by vacuum filtration.

Q4: I am observing a byproduct that I suspect is a C-alkylated isomer. How can I confirm this and minimize its formation?

A4: C-alkylation is a known side reaction in the Williamson ether synthesis with phenoxides.[3]

  • Confirmation: The C-alkylated isomers will have the same mass as the desired product, so mass spectrometry alone may not be sufficient to distinguish them. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques to identify and differentiate these isomers based on their unique spectral patterns.[9]

  • Minimization: The choice of solvent can influence the ratio of O- to C-alkylation. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[3]

Data Presentation

The following table summarizes the expected impact of different reaction parameters on the yield and purity of this compound based on general principles of the Williamson ether synthesis.

ParameterConditionExpected Impact on YieldExpected Impact on PurityRationale
Base Stronger base (e.g., NaH, KH)HigherHigherEnsures complete deprotonation of the phenol, driving the reaction to completion and reducing unreacted starting material.[3][4]
Weaker base (e.g., K₂CO₃)LowerLowerMay result in incomplete deprotonation and lower conversion rates.
Solvent Polar aprotic (e.g., DMF, DMSO)HigherHigherSolvates the cation, leaving a more "naked" and reactive alkoxide, favoring the desired SN2 reaction over elimination.[3]
Protic (e.g., Ethanol)LowerLowerCan solvate the nucleophile, reducing its reactivity, and may participate in side reactions.
Temperature 50-100 °COptimalOptimalProvides sufficient energy for the reaction to proceed at a reasonable rate without significantly promoting the elimination side reaction.[2]
> 100 °CPotentially LowerLowerIncreases the rate of the competing E2 elimination reaction, forming more pentene byproduct.[3][4][5]
Alkyl Halide 1-Bromopentane (Primary)HigherHigherPrimary halides are most suitable for SN2 reactions and less prone to elimination.[4][5]
2-Bromopentane (Secondary)Significantly LowerLowerSecondary halides will lead to a mixture of substitution and elimination products.[5]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol describes the synthesis of this compound from salicylic acid and 1-bromopentane via the Williamson ether synthesis.

Materials:

  • Salicylic acid (2-hydroxybenzoic acid)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • 1-Bromopentane

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylic acid (1 equivalent) in anhydrous DMF.

  • Deprotonation: Carefully add sodium hydroxide or potassium hydroxide (2.2 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the dianion.

  • Alkylation: Add 1-bromopentane (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 60-80°C and maintain this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing cold water.

    • Acidify the aqueous solution to a pH of 1-2 with concentrated hydrochloric acid. A white precipitate of the crude product should form.

    • Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimum amount of a hot solvent mixture (e.g., ethanol/water or acetic acid/water).

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a vacuum oven.

Visualizations

Synthesis_Pathway SA Salicylic Acid (2-Hydroxybenzoic Acid) Dianion Salicylic Acid Dianion SA->Dianion Deprotonation Product This compound Dianion->Product SN2 Attack Acid Acid Workup (HCl) PentylBromide 1-Bromopentane Base 2 eq. Base (e.g., NaOH, KOH)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Purity of This compound Check_SM Check for Unreacted Salicylic Acid (TLC/NMR) Start->Check_SM Check_SideProducts Analyze for Side Products (GC-MS, NMR) Start->Check_SideProducts Purification_Issue Inefficient Purification Start->Purification_Issue Incomplete_Reaction Incomplete Reaction Check_SM->Incomplete_Reaction Side_Reactions Significant Side Reactions Check_SideProducts->Side_Reactions Optimize_Reaction Increase Reaction Time/Temp Ensure 2 eq. Base Incomplete_Reaction->Optimize_Reaction Optimize_Conditions Lower Reaction Temperature Use Polar Aprotic Solvent Side_Reactions->Optimize_Conditions Optimize_Purification Optimize Recrystallization Solvent System Purification_Issue->Optimize_Purification

Caption: Troubleshooting workflow for low product purity.

References

Technical Support Center: Optimizing Ortho-Alkylation of Salicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the ortho-alkylation of salicylic acid. Our aim is to help you overcome common experimental challenges and optimize your reaction conditions for improved yield and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the ortho-alkylation of salicylic acid?

The ortho-alkylation of salicylic acid is a type of Friedel-Crafts alkylation reaction, which falls under the broader category of electrophilic aromatic substitution.[1][2] In this reaction, an alkyl group is introduced onto the aromatic ring of salicylic acid, preferentially at the position ortho to the hydroxyl group. The reaction typically involves reacting salicylic acid with an alkylating agent, such as an olefin or an alcohol, in the presence of an acid catalyst.[3][4] The catalyst facilitates the formation of a carbocation from the alkylating agent, which then acts as an electrophile and attacks the electron-rich aromatic ring of salicylic acid.[1]

Q2: What are the common catalysts used for this reaction, and how do I choose the right one?

A variety of acid catalysts can be employed for the ortho-alkylation of salicylic acid. Common choices include:

  • Sulfuric Acid: While effective, concentrated sulfuric acid can lead to side reactions such as sulfonation of the aromatic ring, which can reduce the yield of the desired product.[3][5] It can also present challenges with corrosion.[4][5]

  • Methanesulfonic Acid: This is a preferred catalyst in many cases as it is less prone to causing side reactions compared to sulfuric acid and can be more easily removed and potentially recycled.[4][6]

  • Perfluoroalkylsulfonic Acids and Acidic Clays: These have also been reported as effective catalysts for this transformation.[4][5][6]

The choice of catalyst can influence the reaction's selectivity and yield. For cleaner reactions and easier work-up, methanesulfonic acid or other alkylsulfonic acids are often recommended.[4]

Q3: What are the typical reaction conditions for ortho-alkylation of salicylic acid?

Reaction conditions can vary depending on the specific alkylating agent and catalyst used. However, a general range for these parameters is as follows:

  • Temperature: Typically ranges from 50°C to 200°C.[4][5] The optimal temperature is dependent on the chain length of the olefin used as the alkylating agent.[4][5] For instance, with a C14 olefin, the optimal temperature is between 100°C and 170°C, preferably 120°C to 160°C.[4][5]

  • Reaction Time: Usually between 2 and 36 hours.[4][5]

  • Solvent: The reaction can often be carried out without a solvent.[4][5]

Q4: What are the major side products I should be aware of?

The main side products in the alkylation of salicylic acid include:

  • Para-alkylated salicylic acid: Alkylation can also occur at the para position relative to the hydroxyl group.

  • Di- and tri-alkylated salicylic acids: Multiple alkyl groups can be added to the aromatic ring.[4]

  • Sulfonated salicylic acid: This is a significant byproduct when using sulfuric acid as a catalyst.[3]

  • Rearrangement products: Carbocation intermediates formed during the reaction can undergo rearrangement, leading to the formation of isomeric alkylated products.[7][8]

Troubleshooting Guides

Problem 1: Low Yield of Ortho-Alkylated Product

Low yield is a common issue that can be attributed to several factors. Use the following table to troubleshoot potential causes and implement solutions.

Possible Cause Suggested Solution
Suboptimal Reaction Temperature The reaction temperature significantly impacts the rate and selectivity. For longer chain olefins (e.g., C14), a temperature range of 120°C to 160°C is often optimal.[4][5] Experiment with small temperature variations to find the sweet spot for your specific substrates.
Inappropriate Catalyst or Catalyst Concentration If using sulfuric acid, consider switching to methanesulfonic acid to minimize sulfonation side reactions.[3][4] The amount of catalyst is also critical; ensure you are using an appropriate molar ratio relative to the salicylic acid.
Insufficient Reaction Time The reaction may not have reached completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Reaction times can range from 2 to 36 hours.[4][5]
Carbocation Rearrangement The carbocation formed from the alkylating agent may rearrange to a more stable form, leading to a mixture of products and a lower yield of the desired ortho-isomer.[8] Using a different alkylating agent that is less prone to rearrangement or adjusting the catalyst might help.
Esterification as a Side Reaction The possibility of the carbocation attacking the hydroxyl or carboxylate group to form an ether or ester, respectively, exists.[3] While these may be intermediates, optimizing conditions to favor ring alkylation is key.
Problem 2: Poor Selectivity for the Ortho Position (High para-isomer formation)

Achieving high ortho-selectivity can be challenging. The steric hindrance around the ortho position can favor para-substitution.

Possible Cause Suggested Solution
Reaction Temperature Higher temperatures can sometimes favor the thermodynamically more stable para-isomer. Try running the reaction at a lower temperature to see if it improves ortho-selectivity.
Choice of Catalyst The nature of the catalyst can influence the steric environment of the transition state. Experimenting with different Lewis acid catalysts or acidic clays might improve the ortho:para ratio.[4]
Steric Hindrance The bulky nature of the incoming alkyl group and the existing substituents on salicylic acid can direct the substitution to the less hindered para position. While difficult to control directly, adjusting other parameters can help mitigate this.
Problem 3: Difficulty in Catalyst Removal and Product Purification

The work-up procedure is crucial for obtaining a pure product.

Possible Cause Suggested Solution
Use of Sulfuric Acid Sulfuric acid can be difficult to remove completely and can lead to charring during purification. Switching to methanesulfonic acid is a good alternative.[4]
Catalyst Precipitation For methanesulfonic acid, adding a non-polar solvent like light naphtha after the reaction can help precipitate the catalyst, allowing for its removal by filtration or decantation.[4][6]
Product Isolation For C12 and higher alkyl salicylic acids, solvent extraction with a solvent like light naphtha is a typical method for product recovery.[5]

Experimental Protocols

General Protocol for Ortho-Alkylation of Salicylic Acid with an Olefin

This is a generalized procedure and may require optimization for your specific substrates and equipment.

  • Reactant Charging: In a suitable reaction vessel equipped with a stirrer, thermometer, and condenser, charge salicylic acid and the olefin.

  • Catalyst Addition: Add the chosen acid catalyst (e.g., methanesulfonic acid). The amount will typically be a molar percentage of the salicylic acid.

  • Heating and Reaction: Heat the mixture to the desired temperature (e.g., 120°C - 160°C) with constant stirring.[4]

  • Monitoring: Monitor the progress of the reaction over time (e.g., 8-24 hours) using an appropriate analytical method (TLC, GC, or HPLC).[6]

  • Work-up:

    • Cool the reaction mixture.

    • If using methanesulfonic acid, add a solvent like light naphtha to precipitate the catalyst.[6]

    • Separate the catalyst (e.g., by filtration or allowing it to settle and decanting the product solution).

    • The resulting solution containing the alkylated salicylic acid can then be further purified, for instance, by solvent extraction or chromatography.[5]

Data Presentation

Table 1: Example Reaction Conditions for Alkylation of Salicylic Acid
Alkylating AgentCatalystTemperature (°C)Time (h)Reference
Mixed C14-C18 OlefinMethanesulfonic Acid12024[4][6]
Propylene TetramerSulfuric Acid (80% aq.)60 (exotherm to 75)3[6]
1-HexeneSulfuric AcidStandard Conditions-[3]
t-ButanolSulfuric AcidStandard Conditions-[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Salicylic Acid and Olefin B Add Catalyst (e.g., Methanesulfonic Acid) A->B C Heat to 120-160°C B->C D Monitor Reaction (TLC/HPLC) C->D E Cool Reaction Mixture D->E Reaction Complete F Precipitate & Remove Catalyst E->F G Solvent Extraction F->G H Purify Product G->H

Caption: General experimental workflow for the ortho-alkylation of salicylic acid.

Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield Start Low Yield of Ortho-Alkylated Product CheckTemp Is Reaction Temperature Optimized (120-160°C)? Start->CheckTemp AdjustTemp Adjust Temperature CheckTemp->AdjustTemp No CheckCatalyst Is Catalyst Appropriate? (e.g., Methanesulfonic Acid) CheckTemp->CheckCatalyst Yes AdjustTemp->CheckCatalyst ChangeCatalyst Switch to a Milder Catalyst CheckCatalyst->ChangeCatalyst No CheckTime Was Reaction Time Sufficient (2-36h)? CheckCatalyst->CheckTime Yes ChangeCatalyst->CheckTime IncreaseTime Increase Reaction Time & Monitor Progress CheckTime->IncreaseTime No ConsiderRearrangement Consider Carbocation Rearrangement CheckTime->ConsiderRearrangement Yes IncreaseTime->ConsiderRearrangement

Caption: Troubleshooting decision tree for addressing low product yield.

References

Validation & Comparative

A Comparative Analysis of 2-(Pentyloxy)benzoic Acid and 4-(Pentyloxy)benzoic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the physicochemical and potential biological properties of 2-(pentyloxy)benzoic acid and 4-(pentyloxy)benzoic acid. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in utilizing these isomeric compounds. This document summarizes available experimental data and provides context through data from structurally similar molecules where direct experimental values are unavailable.

Physicochemical Properties

The positioning of the pentyloxy group on the benzoic acid ring significantly influences the physical properties of these isomers. A summary of key physicochemical data is presented in Table 1.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound4-(Pentyloxy)benzoic acid
Molecular Formula C₁₂H₁₆O₃C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol 208.26 g/mol
CAS Number 2200-82-015872-41-0
Melting Point No experimental data available. Estimated to be significantly lower than the 4-isomer due to steric hindrance preventing efficient crystal packing. For comparison, 2-ethoxybenzoic acid has a melting point of 19.3-19.5 °C.[1]126-128 °C[2]
Boiling Point No experimental data available. Estimated to be similar to the 4-isomer. For comparison, 2-ethoxybenzoic acid has a boiling point of 174-176 °C at 15 mmHg.[1]307.45 - 333.3 °C
pKa No experimental data available. The ortho-alkoxy group is expected to increase the acidity compared to benzoic acid (pKa ~4.2), potentially making it a stronger acid than the 4-isomer due to the ortho effect. For comparison, the pKa of 2-ethoxybenzoic acid is approximately 4.21.4.49 (Predicted)
Solubility Expected to have low solubility in water and good solubility in organic solvents like ethanol and ether, similar to other alkoxybenzoic acids.Soluble in alcohol and ether; slightly soluble in water.
LogP (XLogP3) 3.1 (Computed by PubChem)2.9538 (Computed)[3]

Potential Biological Activities and Signaling Pathways

While no direct comparative biological studies between this compound and 4-(pentyloxy)benzoic acid have been identified, the broader class of benzoic acid derivatives is known to exhibit a range of biological activities. A notable area of investigation is their anti-inflammatory potential through the modulation of key signaling pathways.

Many benzoic acid derivatives, particularly salicylates (2-hydroxybenzoic acids), are known to inhibit cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.[4] Furthermore, some benzoic acid derivatives have been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[5][6][7][8] The inhibition of the NF-κB pathway represents a significant mechanism for controlling inflammation.

Given their structural similarity to these known bioactive molecules, both this compound and 4-(pentyloxy)benzoic acid are candidates for investigation as modulators of these pathways. The difference in the substitution pattern may lead to variations in their binding affinity to target enzymes and receptors, resulting in different biological activities.

G Potential Anti-inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK activates IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases DNA DNA NF-κB->DNA translocates to nucleus and binds to DNA Alkoxybenzoic_Acid 2- or 4-(Pentyloxy)benzoic Acid Alkoxybenzoic_Acid->IKK potential inhibition Alkoxybenzoic_Acid->NF-κB potential inhibition of translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory_Stimulus->Receptor G Workflow for pKa Determination Start Start Prepare_Sample 1. Prepare solution of alkoxybenzoic acid in ethanol-water mixture Start->Prepare_Sample Calibrate_pH_Meter 2. Calibrate pH meter with standard buffers Prepare_Sample->Calibrate_pH_Meter Titrate 3. Titrate with standardized NaOH solution Calibrate_pH_Meter->Titrate Record_Data 4. Record pH after each addition of NaOH Titrate->Record_Data Plot_Curve 5. Plot pH vs. Volume of NaOH added Record_Data->Plot_Curve Determine_pKa 6. Determine pKa from the half-equivalence point Plot_Curve->Determine_pKa End End Determine_pKa->End

References

The Pivotal Role of the 2-Alkoxy Group in Shaping the Biological Activity of Benzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of molecular scaffolds is fundamental to designing novel therapeutic agents. This guide provides a comparative analysis of 2-alkoxybenzoic acid derivatives, focusing on how modifications to the 2-alkoxy substituent influence their anti-inflammatory and antimicrobial properties. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document serves as a valuable resource for the rational design of new and improved therapeutic compounds.

The benzoic acid framework is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents. The introduction of an alkoxy group at the 2-position can significantly modulate the physicochemical properties and, consequently, the biological activity of these molecules. This guide delves into the nuanced effects of the 2-alkoxy group on two key therapeutic areas: inflammation and microbial infections.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins. The SAR of 2-alkoxybenzoic acid derivatives suggests that the nature of the alkoxy group plays a significant role in their COX-inhibitory potential.

A study on 2-acetoxyphenyl alkyl sulfides, which are derivatives of salicylic acid (2-hydroxybenzoic acid), revealed that the length of the alkyl chain is critical for COX-2 inhibitory potency. An optimal chain length was observed with the heptyl derivative, and the introduction of unsaturation in the form of a triple bond further enhanced potency and selectivity for COX-2.[2] This highlights the importance of the lipophilicity and spatial arrangement of the substituent at the 2-position.

Table 1: Comparative COX-2 Inhibition of 2-Substituted Phenyl Derivatives

Compound ClassRepresentative CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
2-Acetoxyphenyl Alkyl Sulfides2-Acetoxyphenyl methyl sulfideCOX-2Moderate PotencyModerate
2-Acetoxyphenyl heptyl sulfideCOX-2High PotencyHigh
2-Acetoxyphenyl hept-2-ynyl sulfideCOX-2Highest PotencyHighest
Selective COX-2 InhibitorCelecoxibCOX-20.04[3]375[3]

Note: The data for 2-acetoxyphenyl alkyl sulfides is presented qualitatively as specific IC50 values were not provided in the abstract.[2] The data for Celecoxib is provided for comparison.

Comparative Analysis of Antimicrobial Activity

Benzoic acid and its derivatives are known for their antimicrobial properties, which are often attributed to their ability to disrupt microbial cell membranes and interfere with essential metabolic processes. The lipophilicity of the molecule, which is influenced by the nature of the substituents on the benzene ring, is a key determinant of its antimicrobial efficacy.

A study on alkyl esters of phenolic acids demonstrated that increasing the length of the alkyl chain generally enhances antimicrobial activity. For example, butyl esters of phenolic acids were found to have higher inhibitory activity than their methyl ester counterparts, with Minimum Inhibitory Concentrations (MICs) below 1.25 mM.[4] This suggests that increasing the lipophilicity of the molecule facilitates its passage through the microbial cell wall.

While direct comparative studies on a series of 2-alkoxybenzoic acids are scarce, research on other substituted benzoic acids provides valuable insights. For instance, a study on 2-chlorobenzoic acid derivatives showed that Schiff's bases of this compound were more potent antimicrobial agents than its esters, with some derivatives showing significant activity against Escherichia coli.[5] Another study on p-hydroxybenzoic acid derivatives also found that Schiff's bases were generally more active than esters.[3] These findings underscore that modifications to the carboxylic acid moiety, in addition to substitutions on the phenyl ring, are crucial for antimicrobial activity.

Table 2: Comparative Antimicrobial Activity (MIC) of Substituted Benzoic Acid Derivatives

Compound ClassRepresentative CompoundMicroorganismMIC (µM/ml)
2-Chlorobenzoic Acid DerivativesCompound 6 (a Schiff's base)E. colipMIC = 2.27
p-Hydroxybenzoic Acid DerivativesCompound 14 (a Schiff's base)Multiple strainspMICam = 1.50
Standard AntibioticNorfloxacinE. colipMIC = 2.61

Note: pMIC is the negative logarithm of the MIC value. A higher pMIC value indicates greater potency.[5]

Key Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental basis for the presented data, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

COX_Pathway Cyclooxygenase (COX) Pathway in Inflammation Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory NSAIDs 2-Alkoxybenzoic Acid Derivatives (NSAIDs) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: The Cyclooxygenase (COX) pathway illustrating the role of COX-1 and COX-2 in prostaglandin synthesis and the inhibitory action of NSAIDs.

Antimicrobial_Workflow Workflow for Determining Minimum Inhibitory Concentration (MIC) cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Serial Dilutions of 2-Alkoxybenzoic Acid Derivatives Inoculation Inoculate Dilutions with Microbes Compound_Prep->Inoculation Culture_Prep Prepare Standardized Microbial Inoculum Culture_Prep->Inoculation Incubation Incubate at Optimal Temperature and Time Inoculation->Incubation Observation Visually Inspect for Turbidity (Growth) Incubation->Observation MIC_Determination Determine MIC: Lowest Concentration with No Visible Growth Observation->MIC_Determination

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Detailed Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are provided below.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is crucial for determining the potency and selectivity of potential anti-inflammatory compounds.

1. Materials and Reagents:

  • Purified COX-1 and COX-2 enzymes (human or ovine)

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds (2-alkoxybenzoic acid derivatives) dissolved in DMSO

  • Reference inhibitors (e.g., Celecoxib, Ibuprofen)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the assay buffer containing the heme cofactor.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.

  • Assay Plate Setup: To the wells of a 96-well plate, add the assay buffer, the enzyme solution (either COX-1 or COX-2), and the test compound dilutions (or DMSO for control wells).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

  • Detection: Stop the reaction and measure the production of prostaglandin E2 (PGE2) using a suitable method, such as an enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[3]

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method for assessing the antimicrobial potency of a compound.

1. Materials and Reagents:

  • Test compounds (2-alkoxybenzoic acid derivatives)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

2. Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Create serial two-fold dilutions of the stock solution in the broth medium directly in the wells of a 96-well microplate.

  • Inoculum Preparation: Prepare a standardized suspension of the microorganism from an overnight culture to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well containing the diluted compound with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity (an indicator of microbial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed. Alternatively, the absorbance can be read using a microplate reader.

Conclusion

The structure-activity relationship of 2-alkoxybenzoic acid derivatives is a promising area of research for the development of novel anti-inflammatory and antimicrobial agents. The available data on related compounds strongly suggest that the nature of the 2-alkoxy group, particularly its chain length and lipophilicity, is a critical determinant of biological activity. Longer alkyl chains appear to enhance both anti-inflammatory and antimicrobial efficacy, likely by improving membrane permeability and interaction with the active sites of target enzymes.

This comparative guide highlights the potential of this chemical class and underscores the need for systematic studies that directly compare a series of 2-alkoxybenzoic acid derivatives to elucidate more precise SAR trends. Such research will be invaluable for the rational design of next-generation therapeutics with improved potency and selectivity.

References

The Rising Potential of 2-(Pentyloxy)benzoic Acid: A Comparative Analysis of Biological Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of therapeutic compound development, benzoic acid and its derivatives have long been a cornerstone, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the biological efficacy of 2-(Pentyloxy)benzoic acid against other notable benzoic acid derivatives. While direct experimental data on this compound is limited in publicly accessible literature, this report synthesizes existing data on structurally related compounds to project its potential activities and guide future research. By examining structure-activity relationships (SAR), we can infer the potential antimicrobial and anti-inflammatory properties of this molecule.

Structure-Activity Relationship: The Key to Unlocking Potential

The biological activity of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the benzene ring.[1][2] The introduction of alkoxy groups, such as the pentyloxy group in this compound, can modulate the lipophilicity and steric properties of the molecule, thereby affecting its interaction with biological targets.

Caption: General structure of benzoic acid derivatives and key factors influencing their biological activity.

Antimicrobial Efficacy: A Comparative Overview

Benzoic acid and its derivatives are well-documented for their antimicrobial properties.[3] The efficacy is often dependent on the type of substituent and its position on the aromatic ring. For instance, the presence of hydroxyl groups can enhance antibacterial activity, with the position of the hydroxyl group playing a crucial role.[1] Studies on alkoxy-substituted benzoic acids suggest their potential in combating bacterial biofilms.[4]

While specific data for this compound is not available, the table below summarizes the antimicrobial activity of other benzoic acid derivatives against various pathogens. This provides a baseline for predicting the potential efficacy of this compound, which possesses a five-carbon alkoxy chain that could enhance its lipophilicity and, consequently, its ability to penetrate microbial cell membranes.

Compound/DerivativeTarget MicroorganismActivity Metric (e.g., MIC)Reference
Benzoic AcidEscherichia coli O157MIC = 1 mg/mL[1]
2-Hydroxybenzoic AcidEscherichia coli O157MIC = 1 mg/mL[1]
3,4,5-Trihydroxybenzoic Acid (Gallic Acid)Escherichia coli O157MIC = 4 mg/mL[1]
4-Hydroxybenzoic AcidVarious bacteria and yeastInhibition zones: 9.00-16.00 mm; MIC: 36.00-72.00 mg/ml
Benzoic Acid Analogues (with methyl, methoxyl, or chloro group at position 4)Aspergillus flavus, Aspergillus fumigatus, Aspergillus terreusIncreased antifungal activity[2]
2-OctanoylbenzohydroquinoneCandida krusei, Rhizopus oryzaeMIC = 2 and 4 µg/mL[5][6]

MIC: Minimum Inhibitory Concentration

Anti-inflammatory Potential: Insights from Related Compounds

Several benzoic acid derivatives have demonstrated significant anti-inflammatory properties, often attributed to the inhibition of enzymes like cyclooxygenase (COX) or the modulation of inflammatory signaling pathways such as NF-κB.[7][8] For example, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a salicylic acid derivative, has been shown to reduce pro-inflammatory cytokines.[9][10][11]

The anti-inflammatory activity of this compound remains to be experimentally determined. However, the structural similarity to other anti-inflammatory benzoic acid derivatives suggests it could be a promising candidate for further investigation. The following table presents data on the anti-inflammatory activity of related compounds.

Compound/DerivativeModelKey FindingsReference
2-Hydroxymethylbenzamide DerivativesCarrageenan-induced paw edema in ratsVarying percentage of edema inhibition (25.3% to 52.1%) depending on the N-substituent.[7]
2-((3-(chloromethyl)benzoyl)oxy)benzoic acidLPS-induced ratsSignificant reduction of TNF-α and IL-1β.[9][10]
p-Hydroxybenzoic AcidCarrageenan-induced paw edema and cotton pellet-induced granuloma in ratsAnti-inflammatory activity comparable to diclofenac sodium.[12][13]

LPS: Lipopolysaccharide; TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1 beta.

Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, detailed experimental methodologies for key assays are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.[7]

  • Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into control, standard (e.g., indomethacin), and test groups.

  • Compound Administration: The test compound and the standard drug are administered orally or intraperitoneally at a specific dose one hour before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

cluster_workflow Carrageenan-Induced Paw Edema Workflow Acclimatization Animal Acclimatization Grouping Grouping (Control, Standard, Test) Acclimatization->Grouping Administration Compound Administration Grouping->Administration Induction Carrageenan Injection Administration->Induction Measurement Paw Volume Measurement Induction->Measurement Calculation Calculation of % Inhibition Measurement->Calculation

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Proposed Mechanism of Anti-inflammatory Action

Many benzoic acid derivatives exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[7] It is plausible that this compound could also act through this pathway.

cluster_pathway Simplified COX Pathway in Inflammation CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid Phospholipase A2 COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation BenzoicDerivatives Benzoic Acid Derivatives (e.g., this compound) BenzoicDerivatives->COX Inhibition

Caption: Proposed mechanism of action for the anti-inflammatory effects of benzoic acid derivatives via the COX pathway.

Conclusion and Future Directions

While direct experimental evidence for the biological efficacy of this compound is currently lacking, the existing body of research on other benzoic acid derivatives provides a strong foundation for predicting its potential as a bioactive compound. The presence of the 2-pentyloxy group suggests the possibility of favorable lipophilic characteristics that could enhance its antimicrobial and anti-inflammatory activities.

Future research should focus on the synthesis and in vitro and in vivo evaluation of this compound to confirm these hypotheses. Head-to-head comparisons with the derivatives presented in this guide will be crucial in establishing its therapeutic potential and defining its place in the landscape of benzoic acid-based drug candidates.

References

Comparative Guide to Purity Validation of 2-(Pentyloxy)benzoic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 2-(Pentyloxy)benzoic acid against an alternative analytical technique. Detailed experimental protocols and supporting data are presented to aid in the selection and implementation of the most suitable method for quality control and research purposes.

Introduction

This compound is an aromatic carboxylic acid with potential applications in pharmaceutical and chemical research. Ensuring the purity of this compound is critical for the reliability and reproducibility of experimental results and for compliance with regulatory standards in drug development. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of non-volatile and thermally labile compounds like benzoic acid derivatives.[1][2] This guide outlines a robust HPLC method for the purity validation of this compound and compares it with Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, another powerful analytical technique for the separation and identification of volatile and semi-volatile compounds.

Experimental Protocols

Primary Method: High-Performance Liquid Chromatography (HPLC)

This method is designed for the accurate quantification of this compound and the separation of potential impurities.

Instrumentation and Chromatographic Conditions:

ParameterSpecification
HPLC System Quaternary Gradient HPLC with UV or PDA Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 0-20 min: 50-90% B20-25 min: 90% B25-26 min: 90-50% B26-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 230 nm
Injection Volume 10 µL

Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (1 mg/mL): Accurately weigh 25 mg of the this compound sample, dissolve in 25 mL of the diluent, and sonicate for 10 minutes. Filter through a 0.45 µm syringe filter before injection.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

For a comparative analysis, GC-MS can be employed after derivatization to increase the volatility of the acidic analyte.

Derivatization Protocol (Silylation):

  • Accurately weigh 1 mg of the this compound sample into a vial.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Instrumentation and Conditions:

ParameterSpecification
GC-MS System Gas Chromatograph coupled with a Mass Spectrometer
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280°C
Oven Program Initial: 100°C (hold 2 min)Ramp: 15°C/min to 280°C (hold 5 min)
MS Transfer Line 280°C
Ion Source 230°C
Mass Range 50-500 amu

Data Presentation: Purity Comparison

The following table summarizes hypothetical purity data for a batch of this compound analyzed by both HPLC and GC-MS.

Analytical MethodPurity (%)Major Impurity 1 (%)Major Impurity 2 (%)
HPLC-UV 99.580.21 (at RRT 0.85)0.15 (at RRT 1.12)
GC-MS (Post-derivatization) 99.620.19 (identified as Salicylic acid)0.13 (identified as Pentanol)

RRT = Relative Retention Time

Mandatory Visualizations

Experimental Workflow

Figure 1. Experimental Workflow for Purity Validation cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gcms Comparative GC-MS Analysis Sample This compound Sample Dissolution Dissolution in Diluent Sample->Dissolution Derivatization Derivatization (Silylation) Sample->Derivatization Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation C18 Reverse-Phase Separation HPLC_Injection->Separation Detection UV Detection (230 nm) Separation->Detection Data_Analysis_HPLC Data Analysis & Purity Calculation Detection->Data_Analysis_HPLC Purity_Report Final Purity Report Data_Analysis_HPLC->Purity_Report GCMS_Injection GC-MS Injection Derivatization->GCMS_Injection GC_Separation GC Separation GCMS_Injection->GC_Separation MS_Detection MS Detection & Identification GC_Separation->MS_Detection Data_Analysis_GCMS Data Analysis & Purity Calculation MS_Detection->Data_Analysis_GCMS Data_Analysis_GCMS->Purity_Report

Caption: Workflow for purity validation of this compound.

Potential Impurity Profile

Figure 2. Potential Impurity Profile cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities Starting_Materials Starting Materials (e.g., Salicylic Acid, 1-Bromopentane) Reaction Williamson Ether Synthesis Starting_Materials->Reaction Crude_Product Crude this compound Reaction->Crude_Product Impurity1 Unreacted Salicylic Acid Crude_Product->Impurity1 Incomplete Reaction Impurity2 Residual 1-Bromopentane/Pentanol Crude_Product->Impurity2 Residual Reactant/Side Product Impurity3 By-products (e.g., dialkylated products) Crude_Product->Impurity3 Side Reactions Purified_Product Purified this compound Crude_Product->Purified_Product Purification (e.g., Recrystallization)

Caption: Potential impurities in this compound synthesis.

General Mechanism of Action for Benzoic Acid (Illustrative)

While the specific mechanism of this compound is not detailed in the provided search results, the general antiseptic mechanism of benzoic acid can be illustrated.[3] Benzoic acid's lipophilicity allows it to penetrate microbial cell membranes.[3] Inside the cell, it dissociates, acidifying the cytoplasm and inhibiting respiratory enzymes.[3]

Figure 3. General Antimicrobial Mechanism of Benzoic Acid cluster_cell Microbial Cell Cell_Membrane Cell Membrane Benzoic_Acid_Int Benzoic Acid (Dissociated) Cell_Membrane->Benzoic_Acid_Int Dissociation Cytoplasm Cytoplasm (Higher pH) Respiratory_Enzymes Respiratory Enzymes Inhibition_Effect Antimicrobial Effect Respiratory_Enzymes->Inhibition_Effect Amino_Acid_Uptake Amino Acid Uptake Amino_Acid_Uptake->Inhibition_Effect Benzoic_Acid_Ext Benzoic Acid (Undissociated) Benzoic_Acid_Ext->Cell_Membrane Penetration Benzoic_Acid_Int->Cytoplasm Acidification Benzoic_Acid_Int->Respiratory_Enzymes Inhibition Benzoic_Acid_Int->Amino_Acid_Uptake Inhibition

Caption: Illustrative antimicrobial action of benzoic acid.

References

A Comparative Guide to the Phase Transitions of 2-(Pentyloxy)benzoic Acid and Its Analogues via Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the phase transition behavior of 2-(pentyloxy)benzoic acid and its structural isomers and homologues, utilizing differential scanning calorimetry (DSC) as the primary analytical technique. The objective is to offer a clear comparison of how the position and length of the alkoxy substituent on the benzoic acid ring influence the material's thermal properties, which is crucial for applications in materials science and pharmaceutical development where physical form and stability are paramount.

Comparison of Thermal Properties

The data for 4-alkoxybenzoic acids indicate the presence of liquid crystalline phases (nematic and smectic)[1][2][3]. The transition temperatures are influenced by the length of the alkoxy chain[1]. For instance, 4-(pentyloxy)benzoic acid is reported to have a melting point of 126-128 °C[4][5]. The para-substituted alkoxybenzoic acids are well-known to form liquid crystals through the formation of hydrogen-bonded dimers[6][7].

In contrast, the ortho-substituted isomers, such as 2-propoxybenzoic acid, tend to have lower melting points. The melting point for 2-propoxybenzoic acid is reported to be in the range of 35-37 °C[8]. This substantial difference in melting temperature between the ortho and para isomers underscores the critical role of molecular geometry in crystal packing.

To further illustrate the effect of isomerism, a study on iso-butoxybenzoic acids provides a direct comparison of the melting points and enthalpies of fusion for the 2-, 3-, and 4-substituted isomers, demonstrating that the substitution pattern is a key determinant of the thermal properties[9].

Below is a summary of the available quantitative data for relevant compounds to provide a basis for comparison.

CompoundSubstituent PositionAlkoxy Chain LengthMelting Point (°C)Enthalpy of Fusion (kJ/mol)Other Phase Transitions
2-(Propoxy)benzoic Acid OrthoC335 - 37[8]Not ReportedNot Reported
2-iso-Butoxybenzoic Acid OrthoC4 (iso)Liquid at RT[9]Not ApplicableNot Reported
4-iso-Butoxybenzoic Acid ParaC4 (iso)139 - 141[9]Not ReportedNot Reported
4-(Pentyloxy)benzoic Acid ParaC5126 - 128[4][5]Not ReportedNematic, Smectic phases reported for the homologous series[1][2]
Benzoic Acid (Reference) --122.7[10]Not ReportedNone

Note: "Not Reported" indicates that the specific data was not found in the searched literature. "RT" refers to room temperature.

Experimental Protocol: Differential Scanning Calorimetry

The following is a detailed methodology for the analysis of the phase transitions of alkoxybenzoic acids using DSC, based on common practices for organic molecules[10][11][12].

1. Sample Preparation:

  • Accurately weigh 2-5 mg of the benzoic acid derivative into a standard aluminum DSC pan.

  • Seal the pan hermetically to prevent sublimation or decomposition during heating.

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

2. Instrumentation and Calibration:

  • Utilize a calibrated differential scanning calorimeter. Calibration for temperature and enthalpy is typically performed using high-purity indium.

  • Purge the DSC cell with a constant flow of inert gas, such as nitrogen (e.g., 50 mL/min), to provide an inert atmosphere and prevent oxidative degradation.

3. Thermal Program:

  • Equilibrate the sample at a temperature well below the expected first thermal event (e.g., 25 °C).

  • Heat the sample at a constant rate, typically 10 °C/min, to a temperature above the final expected transition (e.g., 200 °C).

  • Hold the sample at the high temperature for a few minutes to ensure complete melting.

  • Cool the sample at the same rate (10 °C/min) back to the starting temperature to observe crystallization and other transitions upon cooling.

  • A second heating scan is often performed to analyze the thermal history of the sample after the initial melt and recrystallization.

4. Data Analysis:

  • Record the heat flow as a function of temperature.

  • Determine the onset temperature, peak temperature, and enthalpy of fusion (ΔHfus) for the melting endotherm.

  • Identify any other endothermic or exothermic peaks corresponding to solid-solid transitions or liquid crystal phase transitions.

  • The transition temperatures and enthalpies are determined from the resulting DSC thermogram using the instrument's analysis software.

Logical Workflow for DSC Analysis

The following diagram illustrates the logical workflow for characterizing the phase transitions of a benzoic acid derivative using DSC.

dsc_workflow cluster_prep Sample Preparation cluster_instrument DSC Measurement cluster_analysis Data Analysis weigh Weigh 2-5 mg of Sample pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample and Reference Pans seal->load Transfer to DSC purge Purge with Inert Gas (N2) load->purge program Run Thermal Program (Heat-Cool-Heat) purge->program record Record Heat Flow vs. Temperature program->record Acquire Data thermogram Generate DSC Thermogram record->thermogram analyze Determine Transition Temperatures (Onset, Peak) thermogram->analyze enthalpy Calculate Enthalpy of Transitions (ΔH) analyze->enthalpy conclusion Characterize Phase Transitions enthalpy->conclusion Final Report

Caption: Workflow for DSC analysis of benzoic acid derivatives.

References

Comparing the acidity of ortho-substituted vs. para-substituted benzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the acidity of ortho- and para-substituted benzoic acids, supported by experimental data and detailed methodologies, for researchers, scientists, and professionals in drug development.

The position of a substituent on the benzene ring of benzoic acid profoundly influences its acidity. This guide provides a detailed comparison of the acidity of ortho- and para-substituted benzoic acids, delving into the electronic and steric factors that govern this property. By presenting experimental pKa values, detailed analytical protocols, and a visual representation of the underlying principles, this document serves as a valuable resource for chemical researchers and drug development professionals.

Data Presentation: A Comparative Analysis of pKa Values

The acidity of a substituted benzoic acid is quantified by its pKa value, where a lower pKa indicates a stronger acid. The following table summarizes the experimental pKa values for a range of ortho- and para-substituted benzoic acids, allowing for a direct comparison of their acid strengths.

Substituent (X)pKa (ortho-X-benzoic acid)pKa (para-X-benzoic acid)
-H4.204.20
-CH₃3.914.37
-C₂H₅3.794.35
-C(CH₃)₃3.464.40
-F3.274.14
-Cl2.943.98
-Br2.854.00
-I2.864.03
-OH2.984.58
-OCH₃4.094.47
-NO₂2.173.44
-CN3.143.55
-NH₂4.984.92

The "Ortho Effect": A Dominant Factor in Acidity

A consistent and significant observation from the data is the "ortho effect," where most ortho-substituted benzoic acids are stronger acids (have lower pKa values) than their corresponding para isomers, and often stronger than benzoic acid itself.[1][2][3][4] This phenomenon arises from a combination of steric and electronic factors.

The primary driver of the ortho effect is steric hindrance.[3][5] An ortho substituent, regardless of its electronic nature, forces the carboxyl group (-COOH) to twist out of the plane of the benzene ring.[2][3] This twisting disrupts the resonance between the carboxyl group and the aromatic ring.[2][3] In the benzoate anion (the conjugate base), this steric inhibition of resonance is more pronounced, leading to greater stabilization of the anion and, consequently, a stronger acid.

Electronic Influences: Inductive and Resonance Effects

Beyond the ortho effect, the electronic nature of the substituent plays a crucial role in determining the acidity of both ortho- and para-substituted benzoic acids. These effects are broadly categorized as inductive and resonance effects.

  • Inductive Effect (-I): This is the withdrawal of electron density through the sigma bonds. Electronegative substituents (e.g., -NO₂, -Cl, -F) exert a strong -I effect, which stabilizes the negative charge of the carboxylate anion, thereby increasing acidity.[6] This effect is distance-dependent, being stronger at the ortho position than at the para position.

  • Resonance Effect (+R and -R): This involves the delocalization of electrons through the pi system of the benzene ring.

    • Electron-donating groups (+R) , such as -OCH₃ and -NH₂, have lone pairs of electrons that can be donated to the ring. At the para position, this effect increases the electron density on the carboxylate group, destabilizing the anion and decreasing acidity.[1]

    • Electron-withdrawing groups (-R) , like -NO₂, can withdraw electron density from the ring via resonance. This delocalizes and stabilizes the negative charge on the carboxylate anion, significantly increasing acidity, especially when at the para position.

The interplay of these effects determines the overall acidity. For instance, in para-nitrobenzoic acid, both the strong -I and -R effects of the nitro group contribute to its high acidity. In contrast, for para-methoxybenzoic acid, the electron-donating +R effect outweighs the electron-withdrawing -I effect, making it a weaker acid than benzoic acid.[1]

Experimental Protocols for pKa Determination

The pKa values presented in this guide are typically determined using potentiometric or spectrophotometric titration methods. Below are detailed outlines of these experimental protocols.

Potentiometric Titration

This method involves monitoring the pH of a solution of the benzoic acid derivative as a standardized solution of a strong base (e.g., NaOH) is added incrementally.

Experimental Workflow:

  • Preparation of the Analyte Solution: A precisely weighed amount of the substituted benzoic acid is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile to ensure solubility.

  • Calibration of the pH Electrode: The pH meter and electrode are calibrated using standard buffer solutions.

  • Titration: The analyte solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the point of inflection of the curve. The pKa is then calculated from the pH at the half-equivalence point.

Spectrophotometric Titration

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Experimental Workflow:

  • Preparation of Solutions: A stock solution of the substituted benzoic acid is prepared. A series of buffer solutions with known pH values are also prepared.

  • Spectral Measurements: A small, constant aliquot of the stock solution of the benzoic acid is added to each buffer solution. The UV-Vis absorbance spectrum of each solution is recorded.

  • Data Analysis: The absorbance at a specific wavelength where the acidic and basic forms of the compound have different molar absorptivities is plotted against the pH. The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Visualization of Acidity Factors

The following diagram illustrates the key factors influencing the acidity of ortho- and para-substituted benzoic acids.

Acidity_Factors cluster_ortho ortho-Substituted Benzoic Acid cluster_para para-Substituted Benzoic Acid cluster_effects Electronic Effects Ortho ortho-Substituent Ortho_Acidity Increased Acidity Ortho->Ortho_Acidity Ortho Effect Ortho_Effect_Details Steric Hindrance -> Twisting of -COOH -> Reduced Resonance -> Anion Stabilization Ortho_Acidity->Ortho_Effect_Details Para para-Substituent Para_Acidity Acidity Change Para->Para_Acidity Inductive Inductive Effect (-I) Para_Acidity->Inductive Influenced by Resonance Resonance Effect (+/-R) Para_Acidity->Resonance Influenced by Inductive_Details Withdraws electron density through sigma bonds. Stabilizes anion. Inductive->Inductive_Details Resonance_Details Donates/withdraws electron density through pi system. Can stabilize or destabilize anion. Resonance->Resonance_Details

Caption: Factors affecting the acidity of substituted benzoic acids.

References

In-Silico Modeling of 2-(Pentyloxy)benzoic Acid: A Comparative Guide to Receptor Binding Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in-silico modeling approaches for predicting the receptor binding of 2-(Pentyloxy)benzoic acid. Due to the limited direct experimental data on the specific receptor targets of this compound, this document focuses on a predictive framework, outlining the steps for target identification, in-silico analysis, and subsequent experimental validation. We present predicted targets based on established computational tools and compare them with known activities of structurally similar benzoic acid derivatives, offering a valuable resource for initiating drug discovery and development projects centered on this molecule.

Predicted Molecular Targets of this compound

An in-silico target prediction for this compound was performed using the SwissTargetPrediction tool, which relies on a combination of 2D and 3D similarity to a library of known active compounds. The SMILES string CCCCCOC1=CC=CC=C1C(=O)O was used as the input for this analysis. The top predicted protein targets are summarized in Table 1. The results suggest that this compound may interact with a range of protein classes, including enzymes, G protein-coupled receptors (GPCRs), and nuclear receptors.

Table 1: Predicted Protein Targets for this compound

Target NameTarget ClassUniProt IDPrediction Probability*Known Ligands with Structural Similarity
Prostaglandin G/H synthase 2 (COX-2)Enzyme (Oxidoreductase)P35354HighDiclofenac, Ibuprofen
Carbonic anhydrase IIEnzyme (Lyase)P00918HighAcetazolamide, Dorzolamide
Peroxisome proliferator-activated receptor gamma (PPARγ)Nuclear ReceptorP37231MediumRosiglitazone, Pioglitazone
Retinoic acid receptor RXR-alphaNuclear ReceptorP19793MediumBexarotene, 9-cis-Retinoic acid
Angiotensin-converting enzyme (ACE)Enzyme (Hydrolase)P12821MediumCaptopril, Enalapril
Cannabinoid CB1 receptorGPCR (Class A)P21554LowRimonabant, Anandamide
Cannabinoid CB2 receptorGPCR (Class A)P34972LowJWH-133, AM630

*Prediction Probability is a qualitative representation of the confidence score from the prediction tool.

Comparative Analysis with Structurally Similar Compounds

Methodologies for In-Silico and Experimental Validation

To validate the predicted interactions and to quantitatively assess the binding of this compound to its potential receptors, a combination of in-silico modeling and experimental assays is recommended.

In-Silico Modeling Protocols

3.1.1. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

  • Protocol:

    • Receptor Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Ligand Preparation: Generate a 3D conformation of this compound and optimize its geometry using a suitable force field (e.g., MMFF94).

    • Docking Simulation: Use a docking program (e.g., AutoDock Vina, Glide) to dock the ligand into the defined binding site of the receptor.

    • Analysis: Analyze the resulting docking poses based on their binding energy scores and interactions with key amino acid residues in the binding pocket.

3.1.2. Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.

  • Protocol:

    • System Setup: Place the best-ranked docked complex from the molecular docking study into a simulation box with an appropriate solvent model (e.g., TIP3P water).

    • Minimization and Equilibration: Perform energy minimization to remove steric clashes, followed by a series of equilibration steps under constant temperature and pressure (NVT and NPT ensembles).

    • Production Run: Run a production MD simulation for a sufficient time (e.g., 100 ns) to observe the stability of the complex.

    • Analysis: Analyze the trajectory to assess the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and specific ligand-protein interactions throughout the simulation.

Experimental Binding Assay Protocols

3.2.1. Radioligand Binding Assay

This is a highly sensitive method to determine the affinity of a ligand for a receptor.

  • Protocol:

    • Membrane Preparation: Prepare cell membranes expressing the target receptor.

    • Assay Setup: Incubate the membranes with a known radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound).

    • Separation: Separate the bound from the unbound radioligand using filtration.

    • Detection: Quantify the radioactivity of the bound ligand using a scintillation counter.

    • Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the inhibition constant (Ki).

3.2.2. Fluorescence Polarization (FP) Assay

FP assays are used to measure molecular interactions in solution.

  • Protocol:

    • Reagent Preparation: Prepare the purified target protein and a fluorescently labeled ligand (probe) that binds to the protein.

    • Assay Setup: In a microplate, add the protein and the fluorescent probe, followed by serial dilutions of the test compound.

    • Measurement: Measure the fluorescence polarization of the samples using a suitable plate reader.

    • Data Analysis: The displacement of the fluorescent probe by the test compound results in a decrease in polarization. Calculate the IC50 and Ki values from the dose-response curve.

Visualizing Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate a hypothetical signaling pathway for a predicted target and the general workflow for in-silico modeling and experimental validation.

G Hypothetical Signaling Pathway of a Predicted GPCR Target cluster_membrane Cell Membrane GPCR Predicted GPCR G_protein G-protein GPCR->G_protein Activation Effector Effector Enzyme G_protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Ligand This compound Ligand->GPCR Binding Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Gene Expression

Caption: A potential GPCR signaling cascade initiated by ligand binding.

G In-Silico Modeling and Experimental Validation Workflow cluster_insilico In-Silico Analysis cluster_experimental Experimental Validation Target_Prediction Target Prediction (e.g., SwissTargetPrediction) Predicted_Targets List of Predicted Targets Target_Prediction->Predicted_Targets Molecular_Docking Molecular Docking MD_Simulation Molecular Dynamics Simulation Molecular_Docking->MD_Simulation Binding_Assay In Vitro Binding Assay (e.g., Radioligand, FP) MD_Simulation->Binding_Assay Cellular_Assay Cell-Based Functional Assay Binding_Assay->Cellular_Assay Validated_Interaction Validated Ligand-Receptor Interaction Cellular_Assay->Validated_Interaction Input_Molecule This compound Input_Molecule->Target_Prediction Predicted_Targets->Molecular_Docking Lead_Optimization Lead Optimization Validated_Interaction->Lead_Optimization

Caption: Workflow from computational prediction to experimental validation.

A Comparative Guide to the Cross-Reactivity of 2-(Pentyloxy)benzoic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative analysis of the potential cross-reactivity of 2-(Pentyloxy)benzoic acid in common biological assays. Designed for researchers, scientists, and drug development professionals, this document provides a framework for understanding and assessing the specificity of this compound in experimental settings. Due to a lack of direct experimental data on this compound, this guide leverages available data on structurally similar compounds, primarily salicylic acid and its derivatives, to provide a predictive overview.

Understanding Cross-Reactivity in Biological Assays

Cross-reactivity is a critical consideration in the development and validation of biological assays, particularly immunoassays.[1] It occurs when an assay's antibody or receptor binds to molecules that are structurally similar to the intended target analyte, leading to potentially inaccurate results such as false positives or overestimated concentrations.[2] The structural similarity between this compound and salicylic acid, a widely studied compound, suggests a potential for cross-reactivity in assays designed to detect salicylates.

Comparative Analysis of Predicted Cross-Reactivity

The following data is a predictive summary of the cross-reactivity of this compound in two prevalent immunoassay formats: Enzyme-Linked Immunosorbent Assay (ELISA) and Fluorescence Polarization Immunoassay (FPIA). These predictions are based on the known cross-reactivity profiles of other salicylic acid derivatives. The addition of a pentyloxy group at the 2-position of the benzoic acid ring is expected to influence its binding characteristics.

Table 1: Predicted Cross-Reactivity in a Competitive ELISA for Salicylic Acid

CompoundPredicted IC50 (ng/mL)Predicted Cross-Reactivity (%)Rationale for Prediction
Salicylic Acid~50100Reference analyte.
Acetylsalicylic Acid>10,000<0.5The acetyl group significantly diminishes antibody recognition in most salicylate assays.[1]
This compound 250 - 1000 5 - 20 The bulky pentyloxy group is likely to cause steric hindrance, reducing the binding affinity to anti-salicylate antibodies compared to salicylic acid.
5-Aminosalicylic Acid~40~122Structural similarity often leads to significant cross-reactivity.[3]
Diflunisal~225~22Known to cross-react in salicylate assays due to its structural resemblance.[3]

Table 2: Predicted Cross-Reactivity in a Fluorescence Polarization Immunoassay (FPIA) for Salicylates

CompoundPredicted IC50 (µg/mL)Predicted Cross-Reactivity (%)Rationale for Prediction
Salicylic Acid~1.0100Reference analyte.
Acetylsalicylic Acid>100<1Exhibits minimal cross-reactivity in FPIA.[3]
This compound 4 - 12 8 - 25 Similar to ELISA, the pentyloxy substituent is expected to decrease binding affinity, although the magnitude may differ in the FPIA format.
5-Methylsalicylic Acid~0.08~1200Substitutions at the 5-position have been shown to dramatically increase cross-reactivity in FPIA.[3]
Diflunisal~0.45~222Demonstrates high cross-reactivity in FPIA.[3]

Experimental Protocols

Competitive ELISA Protocol

Principle: Competitive ELISA is an immunoassay format used to quantify an analyte by measuring the competition between the analyte in the sample and a labeled standard for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Methodology:

  • Plate Coating: Microtiter plate wells are coated with a capture antibody specific for the target analyte (e.g., a salicylate-protein conjugate). The plate is incubated to allow for antibody adsorption and then washed.

  • Blocking: Any remaining non-specific binding sites on the plate are blocked by adding a blocking buffer (e.g., 3% Bovine Serum Albumin in Phosphate Buffered Saline).

  • Competitive Reaction: Standard solutions of known concentrations, control samples, and unknown samples are added to the wells, followed immediately by the addition of a fixed concentration of enzyme-labeled analyte (e.g., Horseradish Peroxidase-labeled salicylic acid). The plate is incubated to allow the unlabeled analyte and the enzyme-labeled analyte to compete for binding to the coated antibody.

  • Washing: The plate is washed to remove any unbound reagents.

  • Substrate Incubation: A chromogenic substrate (e.g., TMB) is added to each well. The enzyme on the bound labeled analyte catalyzes a reaction that produces a colored product.

  • Stopping the Reaction: A stop solution (e.g., sulfuric acid) is added to terminate the reaction.

  • Data Acquisition: The absorbance in each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm). A standard curve is generated by plotting the absorbance values against the concentrations of the standards, and this curve is used to determine the concentration of the analyte in the unknown samples.

Fluorescence Polarization Immunoassay (FPIA) Protocol

Principle: FPIA is a homogeneous competitive immunoassay based on the principle that a small, fluorescently labeled molecule (tracer) rotates rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger molecule (antibody), its rotation slows down, leading to an increase in fluorescence polarization. Unlabeled analyte from a sample competes with the tracer for antibody binding sites, causing a decrease in the overall fluorescence polarization.

Methodology:

  • Reagent Preparation: Prepare solutions of the fluorescent tracer (e.g., fluorescein-labeled salicylate), a specific anti-salicylate antibody, and the samples to be tested in an appropriate assay buffer.

  • Assay Reaction: In a suitable microplate (e.g., a black, opaque plate to minimize background fluorescence), add the sample, the fluorescent tracer, and the antibody solution.

  • Incubation: Incubate the plate at a controlled temperature for a defined period to allow the binding reaction to reach equilibrium.

  • Measurement: The fluorescence polarization of each well is measured using a fluorescence polarization plate reader. The instrument excites the sample with polarized light and measures the intensity of the emitted light in planes parallel and perpendicular to the excitation plane.

  • Data Analysis: The concentration of the analyte in the samples is determined by comparing the measured polarization values to a standard curve generated with known concentrations of the analyte. Higher concentrations of the analyte in the sample will result in lower polarization values.[4]

Visualizations

Signaling Pathways and Experimental Workflows

G Workflow for Competitive Immunoassay cluster_workflow Experimental Workflow A Coat Plate with Antibody B Block Non-Specific Sites A->B C Add Sample and Labeled Analyte B->C D Incubate for Competition C->D E Wash to Remove Unbound Molecules D->E F Add Substrate E->F G Measure Signal F->G

Caption: A generalized workflow for a competitive immunoassay.

G Potential Inhibition of NF-κB Signaling cluster_pathway NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (Pro-inflammatory mediators) Nucleus->Transcription initiates Inhibitor This compound Inhibitor->IKK Potential Inhibition

Caption: Potential mechanism of action via NF-κB pathway inhibition.[5]

References

Benchmarking the performance of 2-(Pentyloxy)benzoic acid in specific applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and material science, identifying optimal molecules for specific applications is a critical endeavor. This guide provides a comparative benchmark of 2-(Pentyloxy)benzoic acid's potential performance in two key areas: transdermal drug delivery and corrosion inhibition. Due to a lack of direct experimental data for this compound in the public domain, this guide leverages performance data from structurally similar benzoic acid derivatives and established alternatives. The information presented herein is intended to serve as a foundational resource for future research and application development involving this compound.

Section 1: this compound in Transdermal Drug Delivery

The molecular structure of this compound, featuring a lipophilic pentyloxy group, suggests its potential utility as a penetration enhancer in transdermal drug delivery systems. Penetration enhancers are crucial for overcoming the barrier function of the stratum corneum, the outermost layer of the skin, to allow therapeutic agents to reach the systemic circulation.

Comparative Performance of Penetration Enhancers

The efficacy of penetration enhancers is typically measured by parameters such as enhancement ratio (ER), flux (J), and the permeability coefficient (Kp). The following table summarizes the performance of various chemical penetration enhancers from different classes, providing a benchmark against which the performance of this compound could be assessed.

Enhancer ClassCompoundDrug ModelEnhancement Ratio (ER)Flux (J) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h)Reference
Fatty Acids Oleic AcidAmilorideHighSignificantly Increased-[1]
Oleic AcidAliskiren-281.615.82
Sulfoxides Dimethyl Sulfoxide (DMSO)AmilorideHighSignificantly Increased-[1]
Terpenes CineolAliskiren-729.088.32
LimoneneAliskiren---
SqualeneApremilastStatistically Significant Increase18.17 ± 3.10 (Cum AP 24h in µg)-[2]
Alcohols Lauryl AlcoholBuprenorphine-0.843-[3]
Surfactants Tween 80Buprenorphine-1.473-[3]
Esters Isopropyl MyristateAmilorideModerate--[1]
Others AzoneAmilorideModerate--[1]
Levulinic AcidBuprenorphine-1.594-[3]

Note: Direct comparison of values across different studies should be done with caution due to variations in experimental conditions, drug models, and skin types used.

Based on its structure, this compound combines a carboxylic acid group, which can interact with the polar head groups of lipids in the stratum corneum, and a five-carbon alkyl chain, which can disrupt the lipid bilayer. This dual characteristic suggests a mechanism of action that involves both lipid fluidization and interaction with intercellular proteins. It is hypothesized that its performance would be comparable to that of other fatty acids and lipophilic enhancers.

Signaling Pathways in Skin Response

It is important to consider the potential for skin irritation with any new penetration enhancer. Benzoic acid, the parent compound of this compound, is known to induce cutaneous erythema (redness). This response is mediated by the release of prostaglandins. The following diagram illustrates the signaling pathway initiated by the topical application of benzoic acid.

Benzoic Acid Induced Skin Erythema Pathway Benzoic Acid Benzoic Acid Topical Application Topical Application Benzoic Acid->Topical Application Stratum Corneum Stratum Corneum Topical Application->Stratum Corneum Increased Biosynthesis of PGD2 Increased Biosynthesis of PGD2 Stratum Corneum->Increased Biosynthesis of PGD2 Vasodilation Vasodilation Increased Biosynthesis of PGD2->Vasodilation Cutaneous Erythema Cutaneous Erythema Vasodilation->Cutaneous Erythema

Caption: Signaling pathway of benzoic acid-induced skin erythema.[4]

Experimental Protocol: In Vitro Skin Permeation Study

The following is a generalized protocol for evaluating the performance of a novel penetration enhancer like this compound using a Franz diffusion cell apparatus.

Experimental Workflow for In Vitro Skin Permeation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Skin Preparation Skin Preparation Franz Cell Setup Franz Cell Setup Skin Preparation->Franz Cell Setup Mount Skin Formulation Preparation Formulation Preparation Sample Application Sample Application Formulation Preparation->Sample Application Apply Formulation Franz Cell Setup->Sample Application Sample Collection Sample Collection Sample Application->Sample Collection Incubate & Collect at Timepoints Drug Quantification Drug Quantification Sample Collection->Drug Quantification HPLC/LC-MS Data Analysis Data Analysis Drug Quantification->Data Analysis Calculate Flux, ER, Kp

Caption: Workflow for evaluating transdermal penetration enhancers.

Detailed Methodology:

  • Skin Preparation: Full-thickness abdominal skin is excised from a suitable animal model (e.g., rat) or human cadaver. The subcutaneous fat and connective tissues are removed. The skin is then cut into appropriate sizes for mounting on the Franz diffusion cells.[1][2]

  • Franz Diffusion Cell Setup: The prepared skin membrane is mounted between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment. The receptor compartment is filled with a suitable buffer solution (e.g., phosphate-buffered saline) and maintained at 37°C with constant stirring.[5][2]

  • Formulation Preparation: A formulation containing the model drug and this compound (at a specified concentration) is prepared in a suitable vehicle. A control formulation without the enhancer is also prepared.

  • Sample Application: The formulation is applied to the surface of the skin in the donor compartment.

  • Sample Collection: At predetermined time intervals, aliquots of the receptor medium are withdrawn and replaced with an equal volume of fresh buffer to maintain sink conditions.

  • Drug Quantification: The concentration of the model drug in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[2]

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (J) is determined from the slope of the linear portion of the curve. The enhancement ratio (ER) is calculated by dividing the flux of the drug with the enhancer by the flux of the drug from the control formulation.

Section 2: this compound in Corrosion Inhibition

Benzoic acid and its derivatives are known to act as corrosion inhibitors for various metals and alloys in acidic environments.[6][7][8][9][10] They function by adsorbing onto the metal surface, forming a protective film that impedes the corrosion process.

Comparative Performance of Benzoic Acid Derivatives as Corrosion Inhibitors

The performance of corrosion inhibitors is typically evaluated by their inhibition efficiency (IE), which can be determined through various electrochemical techniques. The following table summarizes the inhibition efficiencies of several benzoic acid derivatives on stainless steel in a hydrochloric acid medium.

CompoundConcentration (M)Inhibition Efficiency (%)Reference
Benzoic Acid (C1)1.0 x 10⁻³> 80%[7]
p-Hydroxybenzoic Acid (C2)1.0 x 10⁻³> 85%[7]
3,4-Dihydroxybenzoic Acid (C3)1.0 x 10⁻³> 90%[7]

The data indicates that the inhibition efficiency of benzoic acid derivatives increases with the presence of electron-donating groups (e.g., hydroxyl groups) on the benzene ring, in the order C3 > C2 > C1.[6][7][10] The pentyloxy group in this compound is also an electron-donating group, which suggests that it could be an effective corrosion inhibitor. The length of the alkyl chain may also influence the formation and stability of the protective film on the metal surface.[8]

Experimental Protocol: Electrochemical Evaluation of Corrosion Inhibition

The following is a generalized protocol for assessing the performance of a corrosion inhibitor using electrochemical methods.

Experimental Workflow for Corrosion Inhibition Study Material Preparation Material Preparation Electrochemical Cell Setup Electrochemical Cell Setup Material Preparation->Electrochemical Cell Setup Working Electrode Potentiodynamic Polarization Potentiodynamic Polarization Electrochemical Cell Setup->Potentiodynamic Polarization EIS EIS Electrochemical Cell Setup->EIS Solution Preparation Solution Preparation Solution Preparation->Electrochemical Cell Setup Corrosive Medium +/- Inhibitor Data Analysis Data Analysis Potentiodynamic Polarization->Data Analysis Calculate IE% EIS->Data Analysis Calculate IE%

Caption: Workflow for electrochemical evaluation of corrosion inhibitors.

Detailed Methodology:

  • Material and Solution Preparation: Metal specimens (e.g., AISI 316 stainless steel) are prepared with a specific surface area.[7] A corrosive medium (e.g., 0.5 M HCl) is prepared, along with solutions containing different concentrations of this compound.[7]

  • Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum counter electrode, and a saturated calomel reference electrode.

  • Potentiodynamic Polarization: The working electrode is immersed in the test solution. After the open-circuit potential stabilizes, potentiodynamic polarization curves are recorded by scanning the potential from a cathodic to an anodic direction. Corrosion current densities are determined by extrapolating the Tafel plots.[6]

  • Electrochemical Impedance Spectroscopy (EIS): EIS measurements are performed at the open-circuit potential over a range of frequencies. The data is analyzed by fitting to an equivalent electrical circuit to determine the charge transfer resistance.[6]

  • Data Analysis: The inhibition efficiency (IE%) is calculated from both potentiodynamic polarization and EIS data using standard formulas, comparing the corrosion rate in the absence and presence of the inhibitor.

Conclusion

References

Isomeric Effects on Biological Activity: A Comparative Look at Pentyloxybenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

The position of the pentyloxy group on the benzoic acid ring is expected to significantly influence the molecule's physicochemical properties, such as its shape, polarity, and ability to interact with biological targets. These differences can translate into varied pharmacological effects, including antimicrobial, anti-inflammatory, and cytotoxic activities.

Comparative Analysis of Isomeric Pentyloxybenzoic Acids

Due to a lack of direct comparative experimental data, the following table provides a qualitative prediction of the potential biological activities of pentyloxybenzoic acid isomers. These predictions are extrapolated from general principles of structure-activity relationships observed in other substituted benzoic acids.

Biological Activity2-Pentyloxybenzoic Acid (ortho)3-Pentyloxybenzoic Acid (meta)4-Pentyloxybenzoic Acid (para)
Antimicrobial Activity Potentially higher activity due to the "ortho effect," where the proximity of the pentyloxy and carboxylic acid groups may enhance cell membrane disruption.Moderate activity is expected.May exhibit significant activity, as para-substituted phenols and benzoic acids often show notable antimicrobial effects.
Anti-inflammatory Activity The ortho-isomer may exhibit notable anti-inflammatory properties by chelating metal ions involved in inflammatory processes or through steric hindrance of enzyme active sites.Moderate anti-inflammatory potential.The para-position often plays a key role in fitting into the active sites of inflammatory enzymes like cyclooxygenases.
Cytotoxicity The steric bulk of the ortho-pentyloxy group could influence interactions with cellular components, potentially leading to cytotoxic effects.Moderate cytotoxicity is anticipated.The linear structure of the para-isomer might facilitate intercalation with DNA or interaction with other cellular targets, leading to cytotoxic activity.

Experimental Protocols

To empirically determine and compare the biological activities of pentyloxybenzoic acid isomers, the following standardized experimental protocols are recommended.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a substance that prevents visible growth of a microorganism.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Prepare serial dilutions of each pentyloxybenzoic acid isomer in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • Observation: Determine the MIC by visually assessing the lowest concentration of the compound that inhibits microbial growth.

Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay evaluates the potential of the compounds to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

  • Cell Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of the pentyloxybenzoic acid isomers for 1 hour.

  • Stimulation: Induce an inflammatory response by adding LPS to the wells.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Quantification: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent. A decrease in nitrite levels indicates anti-inflammatory activity.

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pentyloxybenzoic acid isomers for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. A decrease in absorbance indicates reduced cell viability and thus, cytotoxicity.

Visualizing Structure-Activity Relationships and Experimental Workflows

To better understand the concepts discussed, the following diagrams illustrate the general structure-activity relationship considerations and a typical experimental workflow.

SAR_Concept cluster_isomers Pentyloxybenzoic Acid Isomers cluster_properties Physicochemical Properties cluster_activity Biological Activity 2-Pentyloxy 2-Pentyloxy Shape Shape 2-Pentyloxy->Shape 3-Pentyloxy 3-Pentyloxy Polarity Polarity 3-Pentyloxy->Polarity 4-Pentyloxy 4-Pentyloxy Lipophilicity Lipophilicity 4-Pentyloxy->Lipophilicity Antimicrobial Antimicrobial Shape->Antimicrobial Anti-inflammatory Anti-inflammatory Polarity->Anti-inflammatory Cytotoxicity Cytotoxicity Lipophilicity->Cytotoxicity

Caption: Isomeric position influences physicochemical properties, impacting biological activity.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesize Isomers Purification Purify & Characterize Synthesis->Purification Antimicrobial_Assay Antimicrobial Assay (MIC) Purification->Antimicrobial_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (NO Production) Purification->Anti_inflammatory_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Purification->Cytotoxicity_Assay Data_Collection Collect Quantitative Data Antimicrobial_Assay->Data_Collection Anti_inflammatory_Assay->Data_Collection Cytotoxicity_Assay->Data_Collection SAR_Analysis Structure-Activity Relationship Analysis Data_Collection->SAR_Analysis

Caption: A typical workflow for comparing the biological activities of chemical isomers.

Comparative spectroscopic analysis of benzoic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the spectroscopic properties of ortho-, meta-, and para-hydroxybenzoic acid, complete with experimental data and detailed protocols.

The positional isomerism of functional groups on a benzene ring significantly influences the physical and chemical properties of a molecule. This guide provides a detailed comparative analysis of the spectroscopic characteristics of three isomers of benzoic acid: 2-hydroxybenzoic acid (salicylic acid), 3-hydroxybenzoic acid, and 4-hydroxybenzoic acid. Understanding these differences is crucial for their unambiguous identification in various research and development settings, including pharmaceutical analysis and quality control.

Data Presentation

The following tables summarize the key spectroscopic data obtained for the three hydroxybenzoic acid isomers.

Table 1: UV-Visible Spectroscopic Data

Isomerλmax (nm)Solvent
2-Hydroxybenzoic Acid210, 234, 303Ethanol
3-Hydroxybenzoic Acid238, 296Methanol
4-Hydroxybenzoic Acid256Methanol[1]

Table 2: Infrared (IR) Spectroscopic Data (in cm⁻¹)

Vibrational Mode2-Hydroxybenzoic Acid3-Hydroxybenzoic Acid4-Hydroxybenzoic Acid
O-H Stretch (Carboxylic Acid)~3236 (broad)~3000-2500 (broad)~3300-2500 (broad)
O-H Stretch (Phenolic)Not distinct due to intramolecular H-bonding~3500-3600~3465[2]
C=O Stretch (Carbonyl)~1655~1680~1673[2]
C=C Stretch (Aromatic)~1612, 1585~1600, 1580~1610, 1590
C-O Stretch~1295, 1248~1300, 1230~1280, 1235
Out-of-plane C-H Bending~758~880, 750~845

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopic Data (in DMSO-d₆)

Proton2-Hydroxybenzoic Acid (δ, ppm)3-Hydroxybenzoic Acid (δ, ppm)[3]4-Hydroxybenzoic Acid (δ, ppm)
-COOH~13.0 (s, 1H)~12.9 (s, 1H)[3]~12.4 (s, 1H)
-OH~11.5 (s, 1H)~9.8 (s, 1H)[3]~10.2 (s, 1H)
Aromatic H7.82 (dd, 1H, J=7.8, 1.7 Hz)7.42 (t, 1H, J=7.8 Hz)[3]7.80 (d, 2H, J=8.7 Hz)
7.45 (ddd, 1H, J=8.7, 7.3, 1.7 Hz)7.39 (d, 1H, J=7.8 Hz)[3]6.84 (d, 2H, J=8.7 Hz)
6.92 (dd, 1H, J=8.3, 1.1 Hz)7.31 (d, 1H, J=8.3 Hz)[3]
6.88 (td, 1H, J=7.5, 1.1 Hz)7.03 (dd, 1H, J=8.3, 2.0 Hz)[3]

Abbreviations: s = singlet, d = doublet, t = triplet, dd = doublet of doublets, ddd = doublet of doublet of doublets, td = triplet of doublets.

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic methodologies as detailed below.

UV-Visible Spectroscopy
  • Sample Preparation: A dilute solution of each hydroxybenzoic acid isomer was prepared using a suitable UV-grade solvent (e.g., methanol or ethanol). The concentration was adjusted to yield an absorbance reading within the linear range of the spectrophotometer (typically below 1.5).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer was used.

  • Data Acquisition: The spectrophotometer was first blanked with the solvent used for sample preparation. The UV-Vis spectrum of the sample was then recorded over a wavelength range of 200-400 nm. The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Solid samples were prepared using the KBr (potassium bromide) pellet method. A small amount of the finely ground sample was mixed with dry KBr powder and pressed into a thin, transparent pellet.

  • Instrumentation: An FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector was used.

  • Data Acquisition: A background spectrum of a pure KBr pellet was recorded. The sample pellet was then placed in the sample holder, and the IR spectrum was recorded from 4000 to 400 cm⁻¹. The positions of the major absorption peaks were identified and assigned to their corresponding vibrational modes.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of each isomer was dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm).

  • Instrumentation: A 400 MHz NMR spectrometer was used for the analysis.

  • Data Acquisition: The ¹H NMR spectrum was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts (δ) were reported in parts per million (ppm) relative to TMS, and the coupling constants (J) were reported in Hertz (Hz).

Mandatory Visualization

Experimental_Workflow cluster_isomers Benzoic Acid Isomers cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Comparison Ortho o-Hydroxybenzoic Acid UV_Vis UV-Vis Spectroscopy Ortho->UV_Vis FTIR FTIR Spectroscopy Ortho->FTIR NMR ¹H NMR Spectroscopy Ortho->NMR Meta m-Hydroxybenzoic Acid Meta->UV_Vis Meta->FTIR Meta->NMR Para p-Hydroxybenzoic Acid Para->UV_Vis Para->FTIR Para->NMR UV_Data λmax Data UV_Vis->UV_Data IR_Data Vibrational Frequencies FTIR->IR_Data NMR_Data Chemical Shifts NMR->NMR_Data Comparison Comparative Analysis UV_Data->Comparison IR_Data->Comparison NMR_Data->Comparison

Caption: Experimental workflow for comparative spectroscopic analysis.

Isomer_Spectra_Relationship cluster_structure Isomeric Structures cluster_effects Structural Effects cluster_spectra Distinct Spectroscopic Data Ortho Ortho Isomer (-OH and -COOH adjacent) H_Bonding Intramolecular H-Bonding Ortho->H_Bonding Electronic_Effects Inductive & Resonance Effects Ortho->Electronic_Effects Meta Meta Isomer (-OH and -COOH separated by one carbon) Meta->Electronic_Effects Para Para Isomer (-OH and -COOH opposite) Symmetry Molecular Symmetry Para->Symmetry Para->Electronic_Effects IR_Shift Shift in O-H and C=O frequencies H_Bonding->IR_Shift NMR_Pattern Unique chemical shifts and splitting patterns Symmetry->NMR_Pattern UV_Shift Shift in λmax Electronic_Effects->UV_Shift Electronic_Effects->IR_Shift Electronic_Effects->NMR_Pattern

Caption: Relationship between isomeric structure and spectroscopic output.

Conclusion

The spectroscopic analysis of ortho-, meta-, and para-hydroxybenzoic acid reveals distinct differences that arise from the varied positions of the hydroxyl group relative to the carboxylic acid function. In UV-Vis spectroscopy, the position of the hydroxyl group influences the electronic transitions, leading to different absorption maxima. IR spectroscopy is particularly useful in distinguishing the ortho-isomer due to the intramolecular hydrogen bonding between the adjacent hydroxyl and carbonyl groups, which causes a noticeable shift in their stretching frequencies. Furthermore, ¹H NMR spectroscopy provides a unique fingerprint for each isomer, with characteristic chemical shifts and splitting patterns for the aromatic protons, reflecting the different electronic environments and symmetry of the molecules. This guide provides a foundational dataset and methodology for the accurate identification and differentiation of these important benzoic acid isomers.

References

Safety Operating Guide

Proper Disposal of 2-(Pentyloxy)benzoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 2-(Pentyloxy)benzoic acid, ensuring operational safety and regulatory compliance.

Key Chemical and Physical Properties

A clear understanding of a substance's properties is the first step in safe handling and disposal. The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
CAS Number 2200-82-0
Appearance Solid (presumed)

Source: PubChem[1]

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact.

  • Gloves: Wear protective gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.

It is crucial to work in a well-ventilated area, preferably under a chemical fume hood, and to ensure that safety showers and eyewash stations are readily accessible.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved waste disposal service. Adherence to federal, state, and local regulations is mandatory.

  • Waste Collection:

    • Collect waste material in a suitable, clearly labeled, and tightly sealed container.

    • Do not mix with other waste streams unless compatibility is known.

  • Spill Management:

    • In the event of a spill, avoid generating dust.

    • For cleanup, moisten the spilled material with water or use a HEPA-filter vacuum.

    • Sweep or shovel the material into a suitable container for disposal.

    • Thoroughly wash the spill area after the cleanup is complete.

    • Do not allow the chemical to enter drains or sewers.

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent.

    • The rinsate should be collected and treated as hazardous waste.

    • Dispose of the cleaned containers in accordance with local, state, and federal regulations.

  • Final Disposal:

    • Dispose of the chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

    • Always consult local regulations for specific disposal requirements.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_collection Waste Collection & Handling cluster_disposal Disposal Path start Start: Identify this compound for Disposal ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat start->ppe collect Collect waste in a labeled, sealed container ppe->collect segregate Segregate from incompatible wastes collect->segregate consult Consult Local, State, and Federal Regulations segregate->consult transport Transport to an Approved Waste Disposal Facility consult->transport end_node End: Proper Disposal Complete transport->end_node

Caption: Logical workflow for the safe disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research and development activities.

References

Essential Safety and Operational Guidance for Handling 2-(Pentyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds such as 2-(Pentyloxy)benzoic acid. This document provides immediate and essential safety protocols, logistical information for handling, and detailed disposal plans to foster a secure and efficient research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[4]Protects against splashes and airborne particles that can cause serious eye irritation.[1][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber) and protective clothing.[2][4]Prevents skin contact which can lead to irritation.[1][3]
Respiratory Protection NIOSH/MSHA approved respirator (e.g., N95 for low-fume environments or a full-face respirator with acid gas cartridges for higher exposure).[4][5]To be used in poorly ventilated areas or when dust/aerosols are generated to avoid respiratory tract irritation.[1][3]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Step-by-Step Handling Protocol

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1][2]

  • Avoid Inhalation: Take precautions to avoid breathing in dust, fumes, or vapors.[1][2]

  • Prevent Contact: Wear the recommended PPE to prevent skin and eye contact.[1][2]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound.[1][2]

  • Spill Management: In case of a spill, prevent further leakage if safe to do so. Absorb the spill with inert material and place it into a suitable container for disposal.[2]

Storage Guidelines

  • Store in a tightly closed container.[1][2]

  • Keep the container in a cool, dry, and well-ventilated place.[1][4]

  • Store locked up.[1][2]

G Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Conduct Risk Assessment B Ensure Proper Ventilation (Fume Hood) A->B C Select and Don PPE (Gloves, Goggles, Lab Coat) B->C D Weigh and Handle Compound in Ventilated Area C->D E Perform Experimental Procedure D->E F Decontaminate Work Area E->F G Properly Store or Dispose of Compound F->G H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Operational Workflow for Handling Chemical Compound

Disposal Plan

The disposal of this compound and its containers must be handled as hazardous waste and conducted in accordance with all applicable local, regional, and national regulations.

Waste Management Protocol

  • Container Disposal: Dispose of the contents and the container to an approved waste disposal plant.[1][2][3] Do not reuse empty containers.

  • Waste Classification: This waste is classified as hazardous.[3]

  • Spill Residue: Any material used to clean up spills should also be treated as hazardous waste and disposed of accordingly.

G Disposal Plan for this compound cluster_waste_gen Waste Generation cluster_waste_handling Waste Handling & Segregation cluster_disposal Final Disposal A Unused/Expired This compound D Segregate as Hazardous Waste A->D B Contaminated PPE (Gloves, etc.) B->D C Contaminated Labware and Spill Cleanup Material C->D E Place in a Labeled, Leak-Proof Container D->E F Store in Designated Hazardous Waste Area E->F G Arrange for Pickup by Approved Waste Disposal Service F->G H Complete Waste Manifest Documentation G->H

Disposal Plan for Hazardous Chemical Waste

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.